ADOS
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-(N-ethyl-3-methoxyanilino)-2-hydroxypropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S.Na/c1-3-13(8-11(14)9-19(15,16)17)10-5-4-6-12(7-10)18-2;/h4-7,11,14H,3,8-9H2,1-2H3,(H,15,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUDSKIRZCSXJA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC=C1)OC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NNaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Autism Diagnostic Observation Schedule (ADOS) for Researchers and Clinicians
An In-depth Examination of the Gold Standard in Autism Spectrum Disorder Assessment
Introduction
The Autism Diagnostic Observation Schedule (ADOS) is a standardized, semi-structured assessment of communication, social interaction, and play or imaginative use of materials for individuals suspected of having autism spectrum disorder (ASD).[1] Developed to provide a standardized tool for diagnosing ASD, the this compound is considered a "gold standard" instrument in the field.[1][2] This technical guide provides an in-depth overview of the history, development, and methodology of the this compound for researchers, scientists, and drug development professionals who may utilize this instrument in clinical trials and research settings.
History and Development
The this compound was originally developed in 1989 by Dr. Catherine Lord, Michael Rutter, Pamela C. DiLavore, and Susan Risi to address the need for a standardized assessment for ASD.[3] Prior to its creation, diagnoses were often based on inconsistent clinical observations and a variety of non-standardized tests.[1] The development of the this compound was a significant step towards providing a reliable and valid diagnostic tool.
Over the years, the this compound has undergone several revisions to refine its psychometric properties and expand its utility across different ages and language levels. These revisions have led to the development of different versions of the assessment.
Key Developmental Milestones:
-
Pre-Linguistic Autism Diagnostic Observation Schedule (PL-ADOS): Developed to assess younger children with limited language abilities, this version adapted the this compound format to be less reliant on verbal communication.[3]
-
This compound-G (Autism Diagnostic Observation Schedule - Generic): This version introduced a revised algorithm and improved standardization.[4]
-
This compound-2 (Autism Diagnostic Observation Schedule, Second Edition): The current version, the this compound-2, includes updated norms, improved algorithms, and a new Toddler Module, allowing for the assessment of children as young as 12 months.[4][5]
The companion instrument to the this compound is the Autism Diagnostic Interview-Revised (ADI-R), a structured interview conducted with the parents or caregivers to gather a detailed developmental history.[3] Together, the this compound and ADI-R are considered the gold standard for diagnosing autism.[3]
Experimental Protocol: The this compound-2 Modules
The this compound-2 consists of five modules, each designed for a specific age and language level. The administration of the this compound-2 is a semi-structured, standardized assessment of social interaction, communication, play, and imaginative use of materials.[4] The examiner presents a series of planned social occasions, or "presses," to elicit behaviors that are relevant to the diagnosis of ASD.[1] The assessment typically takes 40 to 60 minutes to administer.
A trained examiner selects the appropriate module based on the individual's expressive language level and chronological age.
| Module | Target Population | Description |
| Toddler Module | 12 to 30 months of age whose expressive language is not yet consistently phrase-based. | Focuses on play-based activities to observe social and communicative behaviors in very young children.[4] |
| Module 1 | 31 months and older who are not yet using phrase speech. | Utilizes play-based activities and simple tasks to assess social interaction and communication. |
| Module 2 | Children of any age who use phrase speech but are not verbally fluent. | Involves a combination of play-based and more structured tasks to elicit social and communicative behaviors. |
| Module 3 | Verbally fluent children and young adolescents. | Uses more conversational and interactive tasks, including describing pictures and telling a story from a book.[6] |
| Module 4 | Verbally fluent older adolescents and adults. | Focuses on conversational exchanges, including questions about daily life, friendships, and emotions.[6] |
The following diagram illustrates the workflow for selecting the appropriate this compound-2 module:
References
- 1. icpstherapy.com [icpstherapy.com]
- 2. What Is The Autism Diagnostic Observation Schedule (this compound)? | Discovery ABA [discoveryaba.com]
- 3. Autism Diagnostic Observation Schedule - Wikipedia [en.wikipedia.org]
- 4. autismparentingmagazine.com [autismparentingmagazine.com]
- 5. childrensresourcegroup.com [childrensresourcegroup.com]
- 6. m.youtube.com [m.youtube.com]
The Underpinnings of the Autism Diagnostic Observation Schedule (ADOS-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) stands as a cornerstone in the assessment of Autism Spectrum Disorder (ASD).[1][2][3] Considered a "gold standard" observational assessment, the this compound-2 is a semi-structured, standardized instrument designed to elicit behaviors relevant to the diagnosis of ASD across a wide range of ages, developmental levels, and language skills.[2][3][4] This technical guide provides an in-depth exploration of the core principles of the this compound-2, its psychometric properties, and the experimental protocols that underpin its validity and reliability.
Core Principles of the this compound-2 Assessment
The fundamental principle of the this compound-2 is to create a standardized social environment in which the examiner can observe and quantify behaviors directly related to the diagnostic criteria for ASD.[4] The assessment is not a test with right or wrong answers but rather a series of structured and unstructured social "presses" designed to reveal an individual's social communication skills, imaginative use of materials, and the presence of restricted or repetitive behaviors.[3]
The this compound-2 is comprised of five distinct modules, each tailored to the chronological age and expressive language level of the individual being assessed.[5] This modular design ensures that the assessment is developmentally appropriate and provides the most relevant social contexts for eliciting key behaviors.
The administration of the this compound-2 is a dynamic process. The examiner presents a series of planned activities and materials to create engaging social situations.[3] Throughout the assessment, the examiner meticulously observes and codes the individual's behaviors in real-time. These coded observations are then converted into quantitative scores using a standardized algorithm, which ultimately informs the diagnostic classification.
Data Presentation: Psychometric Properties of the this compound-2
The reliability and validity of the this compound-2 have been rigorously evaluated in numerous studies. The following tables summarize key quantitative data from seminal validation studies of the revised algorithms for Modules 1-3 (Gotham et al., 2007), the Toddler Module (Luyster et al., 2009), and the revised algorithm for Module 4 (Hus & Lord, 2014).
| Table 1: Sensitivity and Specificity of the this compound-2 Revised Algorithms | ||||
| Module | Diagnostic Group | N | Sensitivity | Specificity |
| Modules 1-3 (Gotham et al., 2007) | ||||
| Autism vs. Non-Spectrum | 1021 | 0.91 | 0.81 | |
| ASD vs. Non-Spectrum | 1302 | 0.89 | 0.64 | |
| Toddler Module (Luyster et al., 2009) | ||||
| ASD vs. Non-ASD | 182 | 0.91 | 0.86 | |
| Module 4 (Hus & Lord, 2014) | ||||
| ASD vs. Non-ASD | 258 | >0.80 | >0.80 |
| Table 2: Inter-Rater Reliability of the this compound-2 | |
| Domain | Intraclass Correlation Coefficient (ICC) |
| Modules 1-3 (Gotham et al., 2007) | |
| Social Affect | 0.96 |
| Restricted and Repetitive Behavior | 0.82 |
| Toddler Module (Luyster et al., 2009) | |
| Overall Total Score | 0.97 |
| Module 4 (Hus & Lord, 2014) | |
| Not explicitly reported in the primary validation paper. |
Experimental Protocols
The psychometric soundness of the this compound-2 is grounded in rigorous experimental validation. The methodologies employed in the key validation studies for the revised algorithms are detailed below.
Gotham et al. (2007): Revised Algorithms for Modules 1, 2, and 3
-
Participants: The study included a large sample of 1,630 individuals, aged 14 months to 16 years, who were diagnosed with either an Autism Spectrum Disorder or a non-spectrum disorder.[1] Participants were divided into more homogeneous groups based on their age and expressive language level.[1]
-
Methodology: The researchers reviewed the item and domain total distributions from the this compound administrations. To develop the revised algorithms, items that best differentiated between the ASD and non-spectrum groups were selected. A multi-factor item-response analysis was conducted to group these items into two new domains: Social Affect (SA) and Restricted, Repetitive Behaviors (RRB).[1] The scores from these two domains are combined to produce a single total score. Diagnostic cutoffs were then established for this total score to classify individuals as having "Autism," "Autism Spectrum," or "Non-Spectrum."[1]
-
Statistical Analysis: The predictive validity of the new algorithms was evaluated by examining their sensitivity and specificity in correctly classifying the participants. Inter-rater reliability was assessed using intraclass correlation coefficients.
Luyster et al. (2009): Validation of the Toddler Module
-
Participants: The validation study for the Toddler Module involved 182 children under the age of 30 months. This sample included children with a best-estimate clinical diagnosis of ASD, as well as children with non-spectrum developmental delays and typically developing children.[6][7]
-
Methodology: A modified version of the this compound, the this compound Toddler Module, was administered to all participants.[6][7] The researchers selected a final set of protocol and algorithm items based on their ability to discriminate between the diagnostic groups. A traditional algorithm with diagnostic cutoffs was developed, and a new "range of concern" approach was also proposed to better capture the nuances of diagnosing ASD in very young children.[6][7]
-
Statistical Analysis: Sensitivity and specificity were calculated to determine the diagnostic accuracy of the new algorithm.
Hus & Lord (2014): Revised Algorithm for Module 4
-
Participants: The study to revise the Module 4 algorithm included verbally fluent adolescents and adults.
-
Methodology: The researchers revised the existing algorithm for Module 4 and calibrated the raw overall and domain totals to create metrics of ASD symptom severity. This revision aimed to increase the comparability of scores across all this compound-2 modules.
-
Statistical Analysis: The sensitivity and specificity of the revised Module 4 algorithm were calculated and found to exceed 80%.
Mandatory Visualization
The following diagrams illustrate the logical flow and structure of the this compound-2 assessment process.
Caption: Workflow of the this compound-2 assessment from module selection to diagnostic classification.
Caption: Logical structure of the this compound-2 diagnostic algorithm.
References
- 1. The Autism Diagnostic Observation Schedule: revised algorithms for improved diagnostic validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. compasspsy.co.uk [compasspsy.co.uk]
- 3. beginningwitha.com [beginningwitha.com]
- 4. search.library.uq.edu.au [search.library.uq.edu.au]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Research Portal [scholarship.libraries.rutgers.edu]
- 7. A Replication of the Autism Diagnostic Observation Schedule (this compound) Revised Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of the Autism Diagnostic Observation Schedule (ADOS): A Technical Guide to the ADOS-2
The Autism Diagnostic Observation Schedule (ADOS) has become a cornerstone in the assessment and diagnosis of autism spectrum disorder (ASD). Its evolution from the original this compound to the current second edition, the this compound-2, reflects significant advancements in our understanding of ASD and a commitment to improving diagnostic accuracy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core changes, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying structural modifications.
From this compound to this compound-2: A Paradigm Shift in Conceptualization and Structure
The transition from the original this compound and its revision, the this compound-G, to the this compound-2 was not merely an update but a reconceptualization of the assessment to align with the then-forthcoming changes in the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5). This involved a shift from the triad of impairments (social interaction, communication, and restricted and repetitive behaviors) to a dyad of core deficits: Social Affect (SA) and Restricted and Repetitive Behaviors (RRB).[1]
Key Motivations for the Revision
The development of the this compound-2 was driven by several key factors:
-
Alignment with DSM-5: The revised structure of the this compound-2, with its two primary domains of Social Affect and Restricted, Repetitive Behaviors, directly corresponds to the updated diagnostic criteria in the DSM-5.[1]
-
Improved Diagnostic Accuracy: A primary goal was to enhance the sensitivity and specificity of the instrument across different age and language levels.[2][3]
-
Enhanced Comparability Across Modules: The introduction of calibrated severity scores (CSS) allows for a more standardized comparison of symptom severity across the different modules and over time.
-
Introduction of the Toddler Module: Recognizing the critical need for earlier diagnosis, the this compound-2 introduced a new module specifically designed for toddlers aged 12 to 30 months.[2][3][4]
Quantitative Improvements: A Comparative Analysis
The revisions implemented in the this compound-2 have been rigorously evaluated to determine their impact on diagnostic accuracy. The following tables summarize the key quantitative improvements in sensitivity and specificity from the original this compound algorithms to the revised this compound-2 algorithms.
Table 1: Comparison of Sensitivity and Specificity for this compound and this compound-2 (Modules 1-3)
| Module | Algorithm | Sensitivity (Autism vs. Non-Spectrum) | Specificity (Autism vs. Non-Spectrum) |
| Module 1 | Original this compound | 0.90 | 0.82 |
| This compound-2 | 0.94 | 0.78 | |
| Module 2 | Original this compound | 0.91 | 0.88 |
| This compound-2 | 0.91 | 0.89 | |
| Module 3 | Original this compound | 0.90 | 0.91 |
| This compound-2 | 0.93 | 0.89 |
Note: Data synthesized from multiple validation studies. Actual values may vary slightly between studies.
Table 2: Sensitivity and Specificity of the Revised this compound-2 Module 4 Algorithm
| Diagnostic Comparison | Sensitivity | Specificity |
| ASD vs. Non-Spectrum | >0.80 | >0.80 |
Source: Hus, V., & Lord, C. (2014). The autism diagnostic observation schedule, module 4: revised algorithm and standardized severity scores. Journal of autism and developmental disorders, 44(8), 1996-2012.[4][5]
Methodological Framework: Experimental Protocols for Validation
The development and validation of the this compound-2 and its revised algorithms were based on robust experimental protocols involving large and diverse clinical samples.
Development of the Revised Algorithms for Modules 1-3 (Gotham et al., 2007)
-
Participants: The study included 1,630 assessments of children aged 14 months to 16 years. The sample comprised individuals with an Autism Spectrum Disorder (ASD) and those with non-spectrum disorders.
-
Procedure:
-
Participants were divided into homogeneous "cells" based on their language level and age.
-
Item and domain total distributions from the original this compound were reviewed for each cell.
-
Items that best differentiated between diagnostic groups (ASD vs. non-spectrum) were selected.
-
Multi-factor item-response analysis was used to arrange the selected items into two new domains: Social Affect (SA) and Restricted, Repetitive Behaviors (RRB).
-
A combined total score from the SA and RRB domains was created, and new cutoff thresholds were established to improve predictive value.[1]
-
Development of the Toddler Module (Luyster et al., 2009)
-
Participants: The study involved 360 evaluations of children under 30 months of age, including those with best-estimate diagnoses of ASD, non-spectrum developmental delay, and typical development.[3][4]
-
Procedure:
-
The original this compound was modified to be developmentally appropriate for toddlers.
-
A final set of protocol and algorithm items was selected based on their ability to discriminate between the diagnostic groups.[3]
-
A traditional "cutoff" approach was used to establish sensitivity and specificity, and a new "range of concern" approach was introduced to account for the developmental variability in this age group.[3][4]
-
Development of the Revised Module 4 Algorithm (Hus & Lord, 2014)
-
Participants: The study utilized a large sample of verbally fluent adolescents and adults.
-
Procedure:
-
The original Module 4 algorithm was revised to align with the two-domain structure (SA and RRB) of the other this compound-2 modules.
-
The raw overall and domain totals were calibrated to create standardized severity scores.
-
The sensitivity and specificity of the revised algorithm were evaluated, with both exceeding 80% in the overall sample.[4][5]
-
Visualizing the Evolution: From Triad to Dyad
The fundamental shift in the conceptualization of ASD from a triad of impairments to a dyad of core deficits is reflected in the algorithmic structure of the this compound-2. The following diagrams, generated using the DOT language, illustrate this evolution.
Caption: Conceptual shift from the three domains of the original this compound to the two domains of the this compound-2.
Caption: Algorithmic structure of the this compound-2, combining Social Affect and RRB domain scores.
Conclusion: A More Refined and Validated Diagnostic Tool
The evolution from the original this compound to the this compound-2 represents a significant advancement in the standardized assessment of Autism Spectrum Disorder. The alignment with the DSM-5, the introduction of the Toddler Module, and the development of revised algorithms with improved psychometric properties have solidified the this compound-2's position as a "gold standard" instrument in both clinical and research settings. The implementation of calibrated severity scores further enhances its utility for tracking symptom changes over time and comparing findings across different studies and populations. For researchers and drug development professionals, a thorough understanding of these technical advancements is crucial for the accurate and reliable assessment of ASD in their work.
References
- 1. Improved Diagnostic Validity of the this compound Revised Algorithms: A Replication Study in an Independent Sample [ouci.dntb.gov.ua]
- 2. The Autism Diagnostic Observation Schedule, Toddler Module: Standardized Severity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Autism Diagnostic Observation Schedule – Toddler Module: A new module of a standardized diagnostic measure for autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Autism Diagnostic Observation Schedule-toddler module: a new module of a standardized diagnostic measure for autism spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Replication of the Autism Diagnostic Observation Schedule (this compound) Revised Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
The Development of the Autism Diagnostic Observation Schedule (ADOS): An In-depth Technical Guide
The Autism Diagnostic Observation Schedule (ADOS) stands as a cornerstone in the assessment and diagnosis of autism spectrum disorder (ASD). Its development over the past three decades reflects a continuous effort to refine a standardized, observational tool that aids clinicians and researchers in making accurate diagnoses. This technical guide provides a comprehensive overview of the key publications that have shaped the this compound, from its initial conception to its current iteration, the this compound-2. It is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the instrument's evolution, psychometric properties, and underlying methodologies.
The Genesis of the this compound: The Original Framework
The initial version of the Autism Diagnostic Observation Schedule (this compound) was introduced in 1989 by Lord et al.[1]. It was developed to provide a standardized protocol for observing social and communicative behaviors associated with autism.[1] The instrument was designed as a series of structured and semi-structured "presses" for social interaction, allowing for the coding of specific target behaviors and general ratings of behavior quality.
Experimental Protocol of the Original this compound Validation
The validation of the first this compound involved a meticulous process of participant selection and assessment to establish its reliability and validity.
Participant Recruitment and Characteristics: The study included samples of autistic and non-autistic individuals. One group consisted of mildly mentally handicapped children (mean IQ = 59) between the ages of 6 and 18. This group was further compared to two additional samples of individuals with and without autism who had normal intelligence (mean IQ = 95), matched for sex and chronological age.[1]
Assessment Procedures: The protocol consisted of a series of planned social situations and interactions designed to elicit behaviors relevant to the diagnosis of autism. Examiners, trained to a high level of reliability, administered the schedule.
Statistical Analysis: Inter-rater reliability was assessed using weighted kappas, with all items exceeding a kappa of .55 for each of the five raters.[1] Test-retest reliability was also determined to be adequate.[1] The discriminant validity was established by comparing the scores of individuals with autism to those without, revealing clear diagnostic differences in social behavior, communication, and stereotyped behaviors.[1]
Broadening the Scope: The this compound-Generic (this compound-G)
In 2000, Lord and colleagues published a significant revision of the instrument, the Autism Diagnostic Observation Schedule-Generic (this compound-G).[2][3] This version aimed to be applicable to a wider range of individuals in terms of age and language ability, from toddlers to adults.[4] The this compound-G introduced a modular format, with four different modules selected based on the individual's expressive language level.[2][5]
Psychometric Properties of the this compound-G
The validation of the this compound-G demonstrated its robustness as a diagnostic tool.
| Psychometric Property | Finding |
| Inter-rater Reliability | Excellent for individual items and within domains.[2][3] |
| Test-retest Reliability | Substantial for individual items.[2][3] |
| Internal Consistency | Excellent.[2][3] |
| Sensitivity | High, ranging from 86% to 100% for differentiating autism and non-ASD.[6] |
| Specificity | Moderate to high, ranging from 68% to 100%.[6] |
The Current Gold Standard: The this compound-2
The second edition of the this compound (this compound-2) was published in 2012, further refining the instrument and incorporating a new Toddler Module.[7][8] The this compound-2 features updated algorithms for Modules 1-3 and a new comparison score to better quantify the severity of autism spectrum-related symptoms.[4]
This compound-2 Modules and Target Populations
The this compound-2 consists of five modules, each designed for a specific developmental and language level:
-
Toddler Module: For children between 12 and 30 months of age who do not consistently use phrase speech.[4][7]
-
Module 1: For children 31 months and older who do not consistently use phrase speech.[4]
-
Module 2: For children of any age who use phrase speech but are not verbally fluent.[4]
-
Module 3: For verbally fluent children and young adolescents.[4]
-
Module 4: For verbally fluent older adolescents and adults.[4]
Psychometric Properties of the this compound-2
Numerous studies have evaluated the psychometric properties of the this compound-2, confirming its high degree of reliability and validity.
| Psychometric Property | Module | Finding |
| Sensitivity | Overall | 93%[9] |
| Module 3 | 58% (in children with psychiatric conditions)[9] | |
| Module 4 | 56% (in children with psychiatric conditions)[9] | |
| Overall (meta-analysis) | Above 80%[9] | |
| Specificity | Overall | 58%[9] |
| Module 1 (No Words) | 29% (revised algorithm) | |
| Module 3 | 57% (in children with psychiatric conditions)[9], 34% (revised algorithm) | |
| Module 4 | 60% (in children with psychiatric conditions)[9] | |
| Overall (meta-analysis) | Above 80%[9] | |
| Inter-rater Reliability | Toddler Module & Modules 1-4 | High Intraclass Correlation Coefficients (ICCs) |
| Test-retest Reliability | Toddler Module & Modules 1-4 | Adequate to good ICCs |
Note: Sensitivity and specificity can vary depending on the population being assessed and the algorithms used.
Experimental Workflows and Diagnostic Algorithms
The development of the this compound has been guided by rigorous experimental workflows and the iterative refinement of its diagnostic algorithms.
This compound Validation Study Workflow
The following diagram illustrates a typical workflow for an this compound validation study.
This compound-2 Diagnostic Algorithm Logic
The this compound-2 diagnostic algorithm integrates scores from different behavioral domains to arrive at a classification. The following diagram provides a simplified representation of this logic.
Conclusion
The development of the this compound from its original form to the this compound-2 represents a significant advancement in the standardized assessment of autism spectrum disorder. Through a continuous process of research, refinement, and validation, the this compound has become an indispensable tool for clinicians and researchers worldwide. This technical guide has provided a detailed overview of the key publications, experimental protocols, and quantitative data that have underpinned the evolution of this gold-standard instrument. A thorough understanding of this developmental history is essential for the appropriate application and interpretation of the this compound in both clinical and research settings.
References
- 1. Autism diagnostic observation schedule: a standardized observation of communicative and social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The autism diagnostic observation schedule-generic: a standard measure of social and communication deficits associated with the spectrum of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. (this compound®-2) Autism Diagnostic Observation Schedule, Second Edition [wpspublish.com]
- 5. autismalert.org [autismalert.org]
- 6. Sensitivity and Specificity of the this compound-2 Algorithm in a Large German Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.chop.edu [research.chop.edu]
- 8. Service Disruption [eric.ed.gov]
- 9. cjslpa.ca [cjslpa.ca]
The ADOS-2: A Technical Guide to the Gold Standard in Autism Diagnosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors associated with Autism Spectrum Disorder (ASD).[1] Widely regarded as a "gold standard" observational assessment for ASD, the this compound-2 is a critical tool in the accurate diagnosis and evaluation of individuals suspected of having ASD, from toddlers to adults.[2][3] This technical guide provides a comprehensive overview of the this compound-2, including its modular structure, administration and scoring protocols, psychometric properties, and its role in the broader diagnostic pathway.
I. The this compound-2 Modules: A Framework for Standardized Observation
The this compound-2 is comprised of five distinct modules, each designed for a specific developmental and expressive language level.[4] The appropriate module is selected by the clinician based on the individual's age and the extent to which they use spontaneous, flexible phrase speech.[4] This modular design ensures that the assessment is developmentally appropriate and provides the optimal context for observing behaviors relevant to an ASD diagnosis.
| Module | Target Population |
| Toddler Module | Children between 12 and 30 months of age who do not consistently use phrase speech.[4] |
| Module 1 | Children 31 months and older who do not consistently use phrase speech.[4] |
| Module 2 | Children of any age who use phrase speech but are not verbally fluent.[4] |
| Module 3 | Verbally fluent children and young adolescents.[4] |
| Module 4 | Verbally fluent older adolescents and adults.[4] |
II. Experimental Protocols: Administration and Scoring
The administration of the this compound-2 is a standardized process that requires extensive training to ensure reliability.[5] Clinicians create a series of social "presses"—planned social occasions that are designed to elicit specific behaviors related to communication and social interaction.[1]
A. Administration Protocol
The administration of each this compound-2 module takes approximately 40 to 60 minutes.[4] The examiner presents a series of planned activities using a standardized set of materials.[4] Throughout the assessment, the clinician observes and records the individual's behaviors, paying close attention to the quality of their social overtures, communication, and any restricted or repetitive behaviors. For research purposes, establishing and maintaining reliability is crucial for consistency and comparability across studies.[5] To achieve research reliability, a trainee must reach 80% agreement in coding with an already reliable examiner across multiple administrations representing all modules.[5][6]
B. Scoring Algorithm
Immediately following the administration, the clinician codes the observed behaviors based on a standardized set of observational codes.[4] These codes are then converted into algorithm scores for two main domains: Social Affect (SA) and Restricted and Repetitive Behaviors (RRB).[7] The total scores are then compared to predetermined cutoff scores to yield a classification of "Autism," "Autism Spectrum," or "Non-Spectrum" for Modules 1 through 4.[4] The Toddler Module provides "ranges of concern" rather than a formal classification.[8]
The development of the revised algorithms for the this compound-2 aimed to improve the sensitivity and specificity of the instrument.[5] This involved collapsing the original Social and Communication domains into a single Social Affect domain and adding items related to restricted and repetitive behaviors.[5]
III. Quantitative Data: Sensitivity and Specificity
The diagnostic accuracy of the this compound-2 is a critical consideration for its use in research and clinical practice. The following tables summarize the sensitivity and specificity of the different this compound-2 modules as reported in various studies. It is important to note that these values can vary depending on the population being studied and the specific algorithm used (original vs. revised).
Table 1: this compound-2 Toddler Module Diagnostic Accuracy
| Study | Sensitivity | Specificity |
| Guthrie et al. (as cited in ResearchGate) | ≥ 86% | ≥ 86% |
Table 2: this compound-2 Module 1 Diagnostic Accuracy
| Study | Sensitivity | Specificity |
| INSAR (2019) | - | - |
| Overall Accuracy | 90.9% | |
| Molloy et al. (as cited in CJSPLA) | - | 29% (No Words) |
Table 3: this compound-2 Module 2 Diagnostic Accuracy
| Study | Sensitivity | Specificity |
| INSAR (2019) | - | - |
| Overall Accuracy | 93.9% |
Table 4: this compound-2 Module 3 Diagnostic Accuracy
| Study | Sensitivity | Specificity |
| INSAR (2019) | - | - |
| Overall Accuracy | 62.5% | |
| Molloy et al. (as cited in CJSPLA) | 79% | 68% |
| Colombi et al. (2020) | 58% | 57% |
Table 5: this compound-2 Module 4 Diagnostic Accuracy
| Study | Sensitivity | Specificity |
| Hus & Lord (2014) | > 80% | > 80% |
| Colombi et al. (2020) | 56% | 60% |
| Bastiaansen et al. (2011) | 61% | 82% |
| de Bildt et al. (2016) (revised algorithm) | 61% | 50% |
| Maddox et al. (as cited in NIH) | - | 74% (WPS algorithm), 70% (revised algorithm) |
IV. Visualizing the Diagnostic Process
A. This compound-2 Module Selection Workflow
The selection of the appropriate this compound-2 module is a critical first step in the assessment process. The following diagram illustrates the decision-making workflow based on the individual's age and expressive language abilities.
Caption: this compound-2 Module Selection Workflow
B. Comprehensive Autism Diagnostic Pathway
The this compound-2 is a powerful tool, but it is just one component of a comprehensive diagnostic evaluation for ASD. The following diagram illustrates the broader pathway to an autism diagnosis, highlighting the integration of the this compound-2 with other sources of information.
Caption: Comprehensive Autism Diagnostic Pathway
V. Conclusion
The this compound-2 remains an indispensable tool in the field of autism research and clinical practice. Its standardized administration and scoring provide a reliable framework for observing and quantifying the core symptoms of ASD. However, as the quantitative data on sensitivity and specificity demonstrate, the this compound-2 is not infallible and should not be used as a standalone diagnostic instrument. A comprehensive assessment that integrates information from multiple sources, including a thorough developmental history and other relevant assessments, is essential for an accurate and nuanced diagnosis. For researchers and drug development professionals, a deep understanding of the this compound-2's strengths and limitations is crucial for its appropriate use in clinical trials and other research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. A Replication of the Autism Diagnostic Observation Schedule (this compound) Revised Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ados2training.co.uk [ados2training.co.uk]
- 5. The Autism Diagnostic Observation Schedule: revised algorithms for improved diagnostic validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beginningwitha.com [beginningwitha.com]
- 7. compasspsy.co.uk [compasspsy.co.uk]
- 8. Improved Diagnostic Validity of the this compound Revised Algorithms: A Replication Study in an Independent Sample - PMC [pmc.ncbi.nlm.nih.gov]
Conceptual Underpinnings of the Autism Diagnostic Observation Schedule (ADOS-2) Modules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a gold-standard semi-structured, standardized assessment for Autism Spectrum Disorder (ASD).[1][2][3] Its conceptual foundation lies in creating a series of structured and unstructured social "presses"—activities and questions designed to elicit behaviors relevant to the core domains of ASD: Social Affect (SA) and Restricted and Repetitive Behaviors (RRB).[1][4][5] This guide provides an in-depth look at the conceptual basis of the this compound-2 modules, their psychometric properties, and the experimental rationale behind their design.
Core Principle: Developmental Appropriateness and Standardized Social Contexts
The this compound-2 is built on the principle of developmental appropriateness.[6] Recognizing that the manifestation of ASD symptoms varies with age and language ability, the this compound-2 is comprised of five distinct modules. The selection of a module is based on the individual's chronological age and expressive language level, ensuring that the social presses are relevant and engaging for the person being assessed.[1][2][3][7] The overarching goal is to provide a standardized social environment that allows for the observation of behaviors related to social communication, interaction, and play, as well as the presence of restricted interests and repetitive behaviors.[1][5][8]
The Five Modules: A Differentiated Approach
Each of the five modules of the this compound-2 is tailored to a specific developmental stage, from toddlers to verbally fluent adults.[1][3][7]
| Module | Target Population | Expressive Language Level |
| Toddler Module | 12 to 30 months | No speech to simple phrases |
| Module 1 | 31 months and older | No speech to simple phrases |
| Module 2 | Children of any age | Phrase speech but not verbally fluent |
| Module 3 | Verbally fluent children and young adolescents | Verbally fluent |
| Module 4 | Verbally fluent older adolescents and adults | Verbally fluent |
The activities within each module are designed to create naturalistic social situations that provide opportunities to observe key behaviors. For example, tasks in the earlier modules often involve play-based activities with developmentally appropriate toys to assess joint attention, imitation, and reciprocal social interaction. In contrast, modules for verbally fluent individuals include more conversation-based tasks to evaluate more subtle aspects of social communication, such as the ability to report on one's own and others' emotions and experiences.[1]
Psychometric Foundation: Reliability and Validity
The this compound-2 has demonstrated strong psychometric properties, including high inter-rater and test-retest reliability, as well as high validity in distinguishing individuals with ASD from those with other clinical conditions.[1] The development of the this compound-2 included rigorous item selection based on the ability to differentiate between diagnostic groups.[9]
A key innovation in the this compound-2 is the introduction of Calibrated Severity Scores (CSS) for Modules 1 through 4 and for the Toddler Module.[10][11][12] The CSS provides a standardized metric of the severity of ASD-related symptoms that is relatively independent of individual characteristics such as age, language level, and cognitive ability.[10][11][12][13] This allows for more accurate comparisons of symptom severity across different individuals and over time.[10][11] The CSS is available for the total score and for the separate domains of Social Affect and Restricted and Repetitive Behaviors.[10][14]
Summary of Psychometric Properties (Illustrative)
While a comprehensive table requires access to the full this compound-2 manual, the following illustrates the type of data available from validation studies.
| Module | Sample Size (Validation) | Sensitivity | Specificity | Inter-Rater Reliability (ICC) |
| Toddler Module | 182 | ≥ .86 | ≥ .86 | High |
| Module 1 | 847 (extended sample) | High | High | High |
| Module 2 | 329 (extended sample) | High | High | High |
| Module 3 | 398 (extended sample) | High | High | High |
| Module 4 | 393 | > .80 | > .80 | High |
Note: This table is a simplified representation. Specific values can vary across studies and validation samples. For precise data, refer to the official this compound-2 manual and peer-reviewed publications.[9][15][16][17]
Experimental Protocols of Validation Studies
The validation of the this compound-2 modules involved multi-site research with large and diverse clinical samples.[9] The general protocol for these studies included:
-
Participant Recruitment: Individuals were typically recruited from clinics specializing in developmental disorders. A "best estimate" clinical diagnosis, made by experienced clinicians based on all available information (including developmental history, parent interviews, and other standardized assessments), was used as the gold standard for comparison.
-
Administration of the this compound-2: Certified and reliable examiners administered the appropriate this compound-2 module. Administrations were often videotaped to allow for independent scoring and reliability checks.
-
Data Analysis: Statistical analyses were conducted to determine the ability of the this compound-2 algorithm items to differentiate between individuals with ASD and those with other diagnoses. This included analyses of sensitivity (the ability to correctly identify individuals with ASD) and specificity (the ability to correctly identify individuals without ASD). Exploratory and confirmatory factor analyses were used to establish the two-domain structure of Social Affect and Restricted and Repetitive Behaviors.[15]
Conceptual Framework and Signaling Pathways
The this compound-2 is not based on a single, explicit "signaling pathway" in the biological sense. Rather, its conceptual framework is rooted in a deep understanding of the developmental trajectory of social communication and the specific deficits observed in individuals with ASD. The tasks are designed to probe these underlying social-cognitive and communication abilities.
The following diagrams illustrate the logical flow of the this compound-2 assessment and the conceptual model of the domains it assesses.
Caption: Logical workflow of the this compound-2 assessment process.
Caption: Conceptual model of the core domains assessed by the this compound-2.
References
- 1. (this compound®-2) Autism Diagnostic Observation Schedule, Second Edition [wpspublish.com]
- 2. childrensresourcegroup.com [childrensresourcegroup.com]
- 3. annarbor.co.uk [annarbor.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. research.chop.edu [research.chop.edu]
- 6. youtube.com [youtube.com]
- 7. assessmentsireland.com [assessmentsireland.com]
- 8. Autism Diagnostic Observation Schedule, Second Edition (this compound-2) [massgeneral.org]
- 9. researchgate.net [researchgate.net]
- 10. The Autism Diagnostic Observation Schedule, Toddler Module: Standardized Severity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ados2training.co.uk [ados2training.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. 2016 International Meeting for Autism Research: Standardized this compound-2 Toddler and Module 1 Severity Scores in a Clinical Sample [insar.confex.com]
- 14. Standardizing this compound Domain Scores: Separating Severity of Social Affect and Restricted and Repetitive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-2 Module 4: Psychometric Properties and Diagnostic Performance at an Autism-specialized Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Autism Diagnostic Observation Schedule, Module 4: Revised Algorithm and Standardized Severity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarship.libraries.rutgers.edu]
The Autism Diagnostic Observation Schedule (ADOS-2): A Technical Guide for Researchers and Clinicians
An in-depth examination of the "gold standard" observational assessment for Autism Spectrum Disorder, detailing its modular structure, administration protocols, scoring algorithms, and psychometric properties.
The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors associated with Autism Spectrum Disorder (ASD).[1][2] Widely regarded as a "gold standard" in the field, the this compound-2 is utilized in both clinical and research settings to obtain a systematic observation of behaviors relevant to an ASD diagnosis.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the this compound-2, its administration, scoring, and psychometric properties.
Instrument Overview
Developed by Dr. Catherine Lord and her colleagues, the this compound-2 is designed to be a component of a comprehensive diagnostic evaluation.[3] It is not a standalone diagnostic tool but provides crucial observational data to be integrated with developmental history and clinical judgment.[2] The assessment consists of a series of standardized activities, or "presses," that are designed to elicit social and communicative behaviors in a controlled and consistent manner.[3]
The this compound-2 is structured into five distinct modules, each tailored to the chronological age and expressive language level of the individual being assessed.[1] This modular design ensures that the assessment is developmentally appropriate and provides a valid measure of ASD symptoms across a wide range of individuals.
This compound-2 Modules
The selection of the appropriate this compound-2 module is a critical first step in the assessment process and is based on the individual's age and expressive language ability.[1]
| Module | Target Population |
| Toddler Module | Children between 12 and 30 months of age who do not consistently use phrase speech.[1] |
| Module 1 | Children 31 months and older who do not consistently use phrase speech.[1] |
| Module 2 | Children of any age who use phrase speech but are not verbally fluent.[1] |
| Module 3 | Verbally fluent children and young adolescents.[1] |
| Module 4 | Verbally fluent older adolescents and adults.[1] |
Experimental Protocols: Administration and Observation
Each this compound-2 module consists of a series of activities that are administered in a standardized order. The administration of each module typically takes 40 to 60 minutes.[2] The examiner creates a series of social "presses" by structuring the environment and activities to provide opportunities for the individual to demonstrate key social and communicative behaviors. While the specific activities vary between modules, they are all designed to assess the core diagnostic domains of ASD.
Toddler Module
The Toddler Module is designed for the youngest individuals being assessed for ASD and focuses on eliciting social responses through play-based activities. Due to the age of the participants, a parent or caregiver must be present in the room during the administration.[4] The activities are more structured than in other modules, with a greater emphasis on the child's responses to social initiations from the examiner.[5]
Key Activities:
-
Free Play
-
Blocking Toy Play
-
Response to Name
-
Bubble Play
-
Anticipation of a Routine with Objects
-
Anticipation of a Social Routine
-
Response to Joint Attention
-
Responsive Social Smile
-
Bathtime
-
Functional and Symbolic Imitation
-
Snack
Module 1
Module 1 is for children who are not yet using phrase speech consistently. As with the Toddler Module, a parent or caregiver is required to be present.
Key Activities:
-
Free Play
-
Response to Name
-
Response to Joint Attention
-
Bubble Play
-
Anticipation of a Routine with Objects
-
Responsive Social Smile
-
Birthday Party
-
Imitation
-
Snack
Module 2
Module 2 is for individuals of any age who use phrase speech but are not yet verbally fluent. A parent or caregiver's presence is also required for this module.
Key Activities:
-
Construction Task
-
Make-Believe Play
-
Joint Interactive Play
-
Demonstration Task
-
Description of a Picture
-
Telling a Story from a Book
-
Birthday Party
-
Snack
Module 3
Module 3 is designed for verbally fluent children and young adolescents. For this module, it is recommended that a parent or caregiver is not present in the room to allow for a more direct assessment of the individual's social communication skills with an unfamiliar adult.[4]
Key Activities:
-
Construction Task
-
Make-Believe Play
-
Joint Interactive Play
-
Demonstration Task
-
Description of a Picture
-
Telling a Story from a Book
-
Cartoons
-
Conversation and Reporting
-
Emotions
-
Social Difficulties and Annoyance
-
Break[1]
Module 4
Module 4 is for verbally fluent older adolescents and adults. As with Module 3, the assessment is conducted without a parent or caregiver present.[4] The tasks in Module 4 are more conversational and focus on topics relevant to adult life.
Key Activities:
-
Construction Task
-
Telling a Story from a Book
-
Description of a Picture
-
Conversation and Reporting
-
Current Work or School
-
Social Difficulties and Annoyance
-
Emotions
-
Demonstration Task
-
Cartoons
-
Break
-
Daily Living
-
Friendships and Relationships
-
Loneliness
-
Plans and Hopes
Scoring and Algorithm
Following the administration of the this compound-2, the examiner codes the individual's behaviors based on observations made during the session. Each coded behavior is assigned a score from 0 to 3, with higher scores indicating a greater degree of impairment.[2]
The coded behaviors are then converted into an algorithm score. The this compound-2 algorithm is divided into two main domains: Social Affect (SA) and Restricted and Repetitive Behaviors (RRB). The scores from these two domains are summed to create an overall total score. This overall total score is then compared to established cutoff scores to determine a classification of "Autism," "Autism Spectrum," or "Non-Spectrum."[1] For the Toddler Module, a "range of concern" is provided instead of a formal classification.
Psychometric Properties
The this compound-2 has demonstrated strong psychometric properties in numerous studies. However, it is important for researchers and clinicians to be aware of the variability in these properties across different modules and clinical populations.
Sensitivity and Specificity
Sensitivity refers to the ability of the test to correctly identify individuals with ASD, while specificity refers to its ability to correctly identify individuals without ASD.
| Study | Module(s) | Sensitivity | Specificity |
| de Bildt et al. (2016), as cited in Colombi et al. (2020) | Module 4 (vs. Schizophrenia) | 61% | 50% |
| Molloy et al. (2011) | Module 3 | 79% | 68% |
| Colombi et al. (2020) | Module 3 | 58% | 57% |
| Colombi et al. (2020) | Module 4 | 56% | 60% |
| University of Vermont Medical Center Study (2019) | Overall | 90.9% | 66.0% |
| University of Vermont Medical Center Study (2019) | Module 1 | - | - |
| University of Vermont Medical Center Study (2019) | Module 2 | - | - |
| University of Vermont Medical Center Study (2019) | Module 3 | - | - |
| University of Vermont Medical Center Study (2019) | Module 4 | - | - |
| Lebersfeld et al. (2021) Meta-analysis | Overall | >80% | >80% |
| Kamp-Becker et al. (2018) | Overall | - | - |
| Bastiaansen et al. (2011) | Module 4 (vs. Schizophrenia) | 61% | 82% |
| Maddox et al. (2017) | - | - | - |
Note: This table presents a selection of findings and is not exhaustive. The accuracy of the this compound-2 can be influenced by the clinical population being assessed.
Reliability
Inter-rater reliability refers to the consistency of scores when the assessment is scored by different examiners. Test-retest reliability refers to the consistency of scores when the assessment is administered to the same individual on two different occasions. The this compound-2 has generally demonstrated good to excellent inter-rater and test-retest reliability.
Logical Relationships and Workflows
The administration and scoring of the this compound-2 follows a clear and logical workflow designed to ensure standardization and accuracy.
This compound-2 Administration Workflow
Caption: Workflow for selecting and administering the appropriate this compound-2 module.
This compound-2 Scoring and Classification Pathway
Caption: Pathway from behavioral coding to diagnostic classification in the this compound-2.
Conclusion
The this compound-2 is an indispensable tool in the assessment of Autism Spectrum Disorder. Its standardized administration and scoring procedures provide a reliable and valid method for observing and quantifying ASD-related behaviors. For researchers and drug development professionals, a thorough understanding of the this compound-2's methodology and psychometric properties is essential for its appropriate use in clinical trials and research studies. While the this compound-2 is a powerful instrument, it is critical to remember that it is one component of a comprehensive diagnostic evaluation and should be interpreted in the context of a full developmental history and clinical expertise.
References
- 1. (this compound®-2) Autism Diagnostic Observation Schedule, Second Edition [wpspublish.com]
- 2. irp.cdn-website.com [irp.cdn-website.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. prezi.com [prezi.com]
- 5. What to Expect During an Autism Diagnostic Observation Schedule-Second Edition (this compound-2) Assessment - Blog [powerbackpediatrics.com]
Initial Validation Studies of the Autism Diagnostic Observation Schedule (ADOS): A Technical Guide
1.0 Introduction
The Autism Diagnostic Observation Schedule (ADOS) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors relevant to the diagnosis of Autism Spectrum Disorder (ASD).[1][2] Originally developed in 1989 by Lord, Rutter, and colleagues, the this compound was designed to provide a standardized context in which to observe and quantify behaviors that are central to the diagnosis of autism.[1] Over the years, it has been refined through subsequent versions, including the this compound-Generic (this compound-G) and the current this compound-2, and is widely considered a "gold-standard" instrument for both clinical diagnosis and research.[3][4][5]
This technical guide provides an in-depth overview of the core initial validation studies that established the psychometric properties of the original this compound and this compound-G. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the instrument's foundational evidence base. The document summarizes key quantitative data, outlines experimental protocols, and visualizes core concepts and workflows.
2.0 Conceptual Framework of the Early this compound
The fundamental principle of the this compound is the creation of a standardized social environment with a series of planned "presses" for social interaction and communication.[4][6] The examiner presents a series of structured and unstructured tasks and materials, providing opportunities for the individual to demonstrate social and communicative behaviors.[1][6] The individual's responses are carefully observed and coded by a trained examiner. This approach allows for the systematic collection of observational data on behaviors that are often difficult to assess through interviews or questionnaires alone.
The original this compound and the subsequent this compound-G were structured around key behavioral domains derived from the diagnostic criteria for autism. While the this compound-2 later combined the social and communication domains into a single "Social Affect" score, the initial versions analyzed these separately, alongside a domain for restricted and repetitive behaviors.[1][7]
3.0 Key Validation Studies: Experimental Protocols
The validation of the this compound relied on a rigorous methodology to establish its reliability and validity against a "best estimate" clinical diagnosis. This process involved multiple steps, from participant recruitment to detailed statistical analysis.
3.1 Participant Recruitment and Sample Characteristics Initial validation studies recruited participants from multiple clinical and research sites. Samples were carefully selected to include a wide range of ages and developmental levels. The primary groups included:
-
Autism Group: Individuals with a confirmed clinical diagnosis of autism.
-
Pervasive Developmental Disorder-Not Otherwise Specified (PDD-NOS) Group: Individuals with ASD features who did not meet the full criteria for autism.
-
Non-Spectrum Control Group: Individuals with other developmental or psychiatric conditions (e.g., developmental delays, language disorders, ADHD) but not ASD.[8]
-
Typically Developing Control Group: Individuals with no known developmental or psychiatric disorders.
3.2 Administration and Coding Protocol The this compound was administered by clinicians who had undergone extensive training to establish high levels of inter-rater reliability on the instrument.[2] The assessment typically lasted between 30 and 60 minutes.[1] Each administration was scored in real-time or from video recordings according to a detailed manual. Specific behaviors were rated on a 4-point scale (0 = no evidence of abnormality, 3 = marked abnormality).[9]
3.3 Diagnostic Confirmation (The "Gold Standard") The this compound was validated against a "best estimate" clinical diagnosis, which is considered the gold standard. This diagnosis was made by experienced clinicians, independent of the this compound results. The process integrated multiple sources of information, including:
-
A comprehensive developmental history, often gathered using the Autism Diagnostic Interview-Revised (ADI-R).
-
Direct clinical observation.
-
Parent and teacher reports.
-
Results from cognitive and language assessments.
3.4 Statistical Analysis The validation process involved several key statistical analyses:
-
Reliability: Inter-rater and test-retest reliability were typically assessed using Intraclass Correlation Coefficients (ICCs) or Kappa statistics.
-
Validity: Diagnostic validity was evaluated by comparing the this compound classifications (Autism, Autism Spectrum, Non-Spectrum) against the best estimate clinical diagnoses to calculate sensitivity and specificity.
4.0 Psychometric Properties
The initial validation studies for the this compound and this compound-G established their strong psychometric properties. The following tables summarize representative quantitative data from this foundational research.
4.1 Reliability Reliability measures the consistency of the assessment. Inter-rater reliability indicates that different examiners will score the same performance similarly, while test-retest reliability indicates that an individual's scores will be stable over a short period.[10]
| Reliability Type | Measure | This compound-G (Lord et al., 2000) | This compound Modules (General Findings) |
| Inter-Rater Reliability | Intraclass Correlation (ICC) | Communication Total: .92 | Consistently high, with ICCs often > .85 for algorithm totals.[11] |
| Social Total: .94 | |||
| Communication + Social Total: .94 | |||
| Test-Retest Reliability | Intraclass Correlation (ICC) | Not detailed in the 2000 paper | Strong for algorithm totals in subsequent studies.[10] |
| Internal Consistency | Cronbach's Alpha | Ranged from .74 to .91 for domains across modules[12] | Generally acceptable to high for algorithm domains.[11] |
4.2 Diagnostic Validity Diagnostic validity refers to the accuracy of the this compound in correctly classifying individuals. It is measured by sensitivity (the ability to correctly identify those with ASD) and specificity (the ability to correctly identify those without ASD).
The following table presents sensitivity and specificity data from early validation research for the this compound-G (Lord et al., 2000), differentiating between the narrower diagnosis of Autism and the broader Autism Spectrum.
| Module | Diagnostic Group | Comparison Group | Sensitivity | Specificity |
| Module 1 | Autism | Non-Spectrum | .90 | .82 |
| Autism Spectrum | Non-Spectrum | .90 | .64 | |
| Module 2 | Autism | Non-Spectrum | .94 | .80 |
| Autism Spectrum | Non-Spectrum | .94 | .68 | |
| Module 3 | Autism | Non-Spectrum | .96 | .97 |
| Autism Spectrum | Non-Spectrum | .96 | .85 | |
| Module 4 | Autism | Non-Spectrum | .86 | .93 |
| Autism Spectrum | Non-Spectrum | .80 | .93 |
Data summarized from Lord et al. (2000). Specificity values can be lower when the comparison group includes individuals with other complex psychiatric or developmental conditions.[8][13][14]
The initial validation studies of the Autism Diagnostic Observation Schedule (this compound) and its successor, the this compound-G, successfully established the instrument as a psychometrically sound tool for the assessment of ASD. The research demonstrated high inter-rater reliability, ensuring that observations could be coded consistently across different examiners. Furthermore, the studies confirmed the diagnostic validity of the this compound, showing strong sensitivity in identifying individuals with autism and autism spectrum disorders, and good to excellent specificity in differentiating them from individuals with other developmental or psychiatric conditions. These foundational studies paved the way for the this compound to become an indispensable instrument in ASD research and clinical practice, providing a common metric for characterizing the behavioral phenotype of autism across the world.
References
- 1. Autism Diagnostic Observation Schedule - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. The Autism Diagnostic Observation Schedule – Toddler Module: A new module of a standardized diagnostic measure for autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Adaptation and Validation of the this compound-2, Polish Version [frontiersin.org]
- 8. cjslpa.ca [cjslpa.ca]
- 9. researchgate.net [researchgate.net]
- 10. INSAR 2019 Annual Meeting: Examining Test-Retest Reliability of the Autism Diagnostic Observation Schedule (this compound) Calibrated Severity Score (CSS) [insar.confex.com]
- 11. The Adapted this compound: A new module set for the assessment of minimally verbal adolescents and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Autism Diagnostic Observation Schedule, Module 4: Revised Algorithm and Standardized Severity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Accuracy of the this compound-2 in Identifying Autism among Adults with Complex Psychiatric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: ADOS-2 Administration and Scoring Training
For Researchers, Scientists, and Drug Development Professionals
The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors associated with Autism Spectrum Disorder (ASD).[1][2] Considered a "gold standard" in observational assessment for ASD, the this compound-2 is used across a wide range of ages, developmental levels, and language abilities, from toddlers to adults.[3][4][5] Accurate administration and scoring of the this compound-2 are critical for both clinical diagnosis and for generating reliable data in research and clinical trials.[1][6] This document provides detailed application notes and protocols for this compound-2 administration and scoring training.
Data Presentation: this compound-2 Modules
The this compound-2 consists of five modules, each designed for a specific age and language level. The selection of the appropriate module is the first and a critical step in the administration process.[7][8] An individual is administered only one module during an assessment.[1]
| Module | Target Population | Expressive Language Level | Administration Time |
| Toddler Module | Children between 12 and 30 months of age. | Does not consistently use phrase speech. | 40-60 minutes |
| Module 1 | Children 31 months and older. | Does not consistently use phrase speech. | 40-60 minutes |
| Module 2 | Children of any age. | Uses phrase speech but is not verbally fluent. | 40-60 minutes |
| Module 3 | Verbally fluent children and young adolescents. | Verbally fluent. | 40-60 minutes |
| Module 4 | Verbally fluent older adolescents and adults. | Verbally fluent. | 40-60 minutes |
Experimental Protocols
Protocol 1: this compound-2 Administration
This protocol outlines the standardized procedure for administering the this compound-2.
1.0. Prerequisites and Qualifications: 1.1. The administrator should have a background in psychology, counseling, speech-language pathology, or a related field, with experience in individual test administration and with individuals with ASD.[2][9][10] 1.2. Formal training in this compound-2 administration is required.[1] This typically involves attending a two-day clinical workshop.[3][11][12] For research purposes, more intensive training to establish inter-rater reliability is necessary.[9][12][13]
2.0. Module Selection: 2.1. Determine the individual's chronological age and expressive language level. 2.2. Based on this information, select the appropriate this compound-2 module according to the table above.
3.0. Environment and Materials: 3.1. The assessment should be conducted in a quiet, well-lit room with minimal distractions.[14] 3.2. Use the standardized this compound-2 kit, which contains all necessary stimulus materials for each module.[1] Ensure all materials for the selected module are present and organized before beginning the assessment.
4.0. Administration Procedure: 4.1. Follow the specific instructions and prompts outlined in the this compound-2 manual for the chosen module.[15] 4.2. Administer the series of activities in the prescribed order. These activities are designed to create structured and unstructured social situations to observe relevant behaviors.[4] 4.3. During the administration, take detailed notes on the individual's communication, social interaction, play, and any restricted or repetitive behaviors observed. These notes are crucial for accurate scoring.[1]
Protocol 2: this compound-2 Scoring and Interpretation
This protocol details the process of scoring the this compound-2 and interpreting the results.
1.0. Immediate Post-Administration Coding: 1.1. Immediately following the administration, the clinician codes the observed behaviors using the Protocol Booklet for the specific module administered.[1] 1.2. The coding is based on the notes taken during the assessment and the clinician's observations.
2.0. Algorithm and Classification: 2.1. Transfer the codes to the Algorithm Form. 2.2. The algorithm provides a systematic way to convert the coded behaviors into quantitative scores. 2.3. For Modules 1-4, the algorithm scores are compared to cutoff scores to yield one of three classifications: Autism, Autism Spectrum, or Non-Spectrum.[1] 2.4. The Toddler Module provides "ranges of concern" rather than specific classifications.
3.0. Calibrated Severity Scores (CSS): 3.1. For Modules 1-3, a Comparison Score can be calculated to compare symptom severity across different modules and over time.[10] 3.2. Module 4 provides Calibrated Severity Scores to standardize the measure of symptom severity.[16]
4.0. Interpretation: 4.1. The this compound-2 results should be interpreted as part of a comprehensive diagnostic evaluation, which may include developmental history, parent/caregiver interviews (such as the Autism Diagnostic Interview-Revised, ADI-R), and clinical judgment.[4][5] The this compound-2 should not be used as the sole basis for a diagnosis.[4] 4.2. The scores provide a snapshot of the individual's current symptoms and can be used to inform diagnosis, treatment planning, and educational placement.[1]
Mandatory Visualization
Caption: this compound-2 Module Selection Workflow.
Caption: this compound-2 Training to Scoring Workflow.
References
- 1. (this compound®-2) Autism Diagnostic Observation Schedule, Second Edition [wpspublish.com]
- 2. This compound-2 Training Information and Qualification Requirements - Delaware Network for Excellence in Autism [delawareautismnetwork.org]
- 3. wpspublish.com [wpspublish.com]
- 4. research.chop.edu [research.chop.edu]
- 5. Your Comprehensive Guide to this compound-2 Autism Testing - PRISM Learning Center [prismlearningcenter.com]
- 6. This compound-2 Training | Pearson Clinical Assessment UK [pearsonclinical.co.uk]
- 7. How this compound-2 Works: A Step-by-Step Guide - Early Childhood Education Degrees [early-childhood-education-degrees.com]
- 8. blueabatherapy.com [blueabatherapy.com]
- 9. psychiatry.weill.cornell.edu [psychiatry.weill.cornell.edu]
- 10. autism.ucsf.edu [autism.ucsf.edu]
- 11. WPS Training and Workshops [wpspublish.com]
- 12. Autism Diagnostic Observation Schedule, Second Edition (this compound-2) | Weill Cornell Medicine Psychiatry [psychiatry.weill.cornell.edu]
- 13. This compound Trainings - Thompson Center for Autism & Neurodevelopment [thompsoncenter.missouri.edu]
- 14. Language and Cognitive Features in a Girl with Bosch–Boonstra–Schaaf Optic Atrophy Syndrome | MDPI [mdpi.com]
- 15. assessmentsireland.com [assessmentsireland.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: Selecting the Appropriate ADOS-2 Module
Introduction
The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a semi-structured, standardized assessment considered a "gold standard" for the observational assessment of individuals suspected of having an autism spectrum disorder (ASD).[1][2][3] The instrument is composed of five distinct modules, each tailored to a specific chronological age and level of expressive language.[4][5] Selecting the correct module is a critical first step for a valid administration, as using an inappropriate module can lead to invalid scores.[6] These notes provide a detailed protocol and data summary to guide researchers, scientists, and drug development professionals in the appropriate selection of an this compound-2 module. The administration of the this compound-2 should be conducted by a trained clinician as part of a comprehensive evaluation.[1][5]
Data Presentation: this compound-2 Module Selection Criteria
The selection of one of the five this compound-2 modules is based on the individual's chronological age and their expressive language ability.[4][7] The following table summarizes the specific criteria for each module.
| Module | Chronological Age | Expressive Language Level |
| Toddler Module | 12 to 30 months | Does not consistently use phrase speech.[4][7] |
| Module 1 | 31 months and older | Does not consistently use phrase speech.[4][7] |
| Module 2 | Any age | Uses phrase speech but is not verbally fluent.[4][7] |
| Module 3 | Children and young adolescents | Verbally fluent.[4][7] |
| Module 4 | Older adolescents and adults | Verbally fluent.[4][7] |
Experimental Protocol for Module Selection
This protocol outlines the systematic process for determining the appropriate this compound-2 module for an individual. The assessment typically requires 40 to 60 minutes to administer.[4][7]
Objective: To accurately select one of the five this compound-2 modules based on the examinee's age and expressive language skills to ensure a valid assessment of ASD-related behaviors.
Personnel: This protocol must be carried out by a clinician with specific training in this compound-2 administration and interpretation.[3][5]
Methodology:
Step 1: Determine Chronological Age 1.1. Obtain the individual's date of birth and the date of the planned assessment. 1.2. Calculate the individual's precise chronological age in months. 1.3. This initial age determination will narrow the potential module choices, particularly for toddlers and young children. For example, individuals between 12 and 30 months are candidates for the Toddler Module, while those 31 months and older are candidates for Module 1, provided they meet the language criteria.[4][8]
Step 2: Assess Expressive Language Level 2.1. The most critical step is to determine the individual's current level of expressive language. This is not a formal language assessment but a clinical judgment based on observation and language sampling. 2.2. Defining Language Levels:
- Pre-verbal or Single Words (No Phrase Speech): The individual does not consistently use non-echoed, three-word phrases that include a verb. They may be nonverbal or primarily use single words to communicate.[9] This level corresponds to the Toddler Module or Module 1 .
- Phrase Speech (Not Verbally Fluent): The individual consistently uses non-echoed phrases of three or more words and may use some simple sentences, but does not meet the criteria for verbal fluency.[4][10] This level corresponds to Module 2 .
- Verbally Fluent: The individual can produce a range of sentence structures, including complex sentences that connect ideas with logical connections (e.g., using terms like "because" or "if").[11] Their grammar may have some errors, but their language is flexible and suitable for conversation. This level corresponds to Module 3 or Module 4 .
Step 3: Apply Selection Criteria and Choose the Module 3.1. For individuals aged 12-30 months:
- If they do not consistently use phrase speech, select the Toddler Module .[4] 3.2. For individuals aged 31 months and older:
- If they do not consistently use phrase speech, select Module 1 .[4] 3.3. For individuals of any age with phrase speech but not verbal fluency:
- Select Module 2 .[4] 3.4. For verbally fluent individuals:
- If they are a child or young adolescent, select Module 3 .[4]
- If they are an older adolescent or adult, select Module 4 .[4] The distinction between Module 3 and 4 often relates to the appropriateness of tasks; Module 3 uses more toy-based activities, while Module 4 is more conversational.[11]
Visualization: Module Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct this compound-2 module.
Caption: Decision workflow for selecting the appropriate this compound-2 module.
References
- 1. childrensresourcegroup.com [childrensresourcegroup.com]
- 2. assessmentsireland.com [assessmentsireland.com]
- 3. psych.on.ca [psych.on.ca]
- 4. (this compound®-2) Autism Diagnostic Observation Schedule, Second Edition [wpspublish.com]
- 5. research.chop.edu [research.chop.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. This compound 2 Module 3 Booklet (pkg 10) [shop.acer.org]
- 8. The Autism Diagnostic Observation Schedule, Toddler Module: Standardized Severity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blueabatherapy.com [blueabatherapy.com]
- 10. How this compound-2 Works: A Step-by-Step Guide - Early Childhood Education Degrees [early-childhood-education-degrees.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2): Toddler Module
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors associated with Autism Spectrum Disorder (ASD).[1][2][3] The this compound-2 is considered a "gold standard" observational assessment for ASD.[4] This document provides a detailed protocol for the administration of the this compound-2 Toddler Module, which is specifically designed for young children who are between 12 and 30 months of age and are not yet consistently using phrase speech.[2][5] The administration of the Toddler Module takes approximately 40 to 60 minutes.[4][6]
Subject Eligibility
The this compound-2 Toddler Module is appropriate for children who meet the following criteria:
-
Language Level: From no speech to the use of simple phrases.[7]
-
Motor Skills: The child must be walking independently.[7]
Experimental Protocol: Administration of the Toddler Module
The administration of the this compound-2 Toddler Module involves a series of planned social sequences, referred to as "presses," designed to elicit behaviors that are relevant to the diagnosis of ASD.[7] The administrator presents a series of activities using a standardized set of materials.
General Administration Guidelines
-
Administrator Qualifications: The this compound-2 should be administered by a trained and experienced clinician or researcher.
-
Environment: The assessment should be conducted in a quiet, well-lit room with minimal distractions.[8]
-
Parent/Caregiver Presence: A parent or caregiver must be present in the room during the administration of the Toddler Module.[5][8]
-
Flexibility: While the activities are standardized, the administrator can be flexible in the order of presentation to maintain the child's engagement.
-
Observation and Note-Taking: The administrator should take detailed notes on the child's behavior during the assessment.
Standardized Activities
The Toddler Module consists of a series of activities designed to create a naturalistic and engaging environment for the child. The following table summarizes the key activities and their primary objectives.
| Activity | Objective |
| Free Play | To observe the child's spontaneous play, social initiations, and use of objects. |
| Blocking Toy Play | To assess the child's response to a social obstruction and their ability to request. |
| Response to Name | To evaluate the child's orientation to their name being called. |
| Bubble Play | To observe the child's social engagement, requesting, and shared enjoyment.[9] |
| Anticipation of a Routine with Objects | To assess the child's ability to anticipate a familiar routine and their social response. |
| Responsive Social Smile | To observe the child's reciprocal social smiling. |
| Anticipation of a Social Routine | To evaluate the child's anticipation of a social game without objects.[9] |
| Functional and Symbolic Imitation | To assess the child's ability to imitate simple actions with objects. |
| Bath Time | To observe the child's engagement in a pretend play scenario. |
| Snack | To assess the child's requesting and other social communication behaviors in a natural context. |
| Birthday Party | To observe the child's engagement in a more complex pretend play scenario.[9] |
Data Presentation: Scoring and Interpretation
Coding of Observations
Immediately following the administration, the clinician codes the child's behaviors based on the detailed notes taken during the session. Each behavior is assigned a score, typically ranging from 0 to 3, indicating the severity or frequency of the observed behavior.[3]
Diagnostic Algorithms
The this compound-2 Toddler Module utilizes two separate diagnostic algorithms based on the child's age and expressive language level.[10] The scores from the coded items are summed to yield a total score within two domains: Social Affect (SA) and Restricted and Repetitive Behaviors (RRB) .[7]
-
Algorithm for 12-20 Month-Olds and Nonverbal 21-30 Month-Olds: This algorithm is used for all children between 12 and 20 months of age, as well as for children between 21 and 30 months who use fewer than five single words.
-
Algorithm for Verbal 21-30 Month-Olds: This algorithm is applied to children between 21 and 30 months of age who use five or more single words.
Ranges of Concern
Unlike other this compound-2 modules that provide a classification of "Autism," "Autism Spectrum," or "Non-Spectrum," the Toddler Module provides a "Range of Concern" to reflect the developmental variability in this age group.[1][6] This approach guides clinical judgment and the need for further monitoring.[2]
The total score corresponds to one of the following ranges:
| Range of Concern | Interpretation |
| Little-to-No Concern | The child's behavior is not indicative of ASD at this time. |
| Mild-to-Moderate Concern | The child shows some behaviors that are suggestive of ASD and warrants further monitoring. |
| Moderate-to-Severe Concern | The child shows a number of behaviors consistent with a diagnosis of ASD. |
The specific cutoff scores for these ranges are detailed in the official this compound-2 manual.
Visualization of the Administration Protocol
The following diagram illustrates the logical workflow of the this compound-2 Toddler Module administration and scoring process.
This compound-2 Toddler Module Administration and Scoring Workflow
References
- 1. spot.com.hk [spot.com.hk]
- 2. (this compound®-2) Autism Diagnostic Observation Schedule, Second Edition [wpspublish.com]
- 3. Interpreting this compound-2 Scores: What Clinicians Need to Know - Early Childhood Education Degrees [early-childhood-education-degrees.com]
- 4. researchgate.net [researchgate.net]
- 5. prezi.com [prezi.com]
- 6. irp.cdn-website.com [irp.cdn-website.com]
- 7. The Autism Diagnostic Observation Schedule – Toddler Module: A new module of a standardized diagnostic measure for autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. scribd.com [scribd.com]
- 10. The Autism Diagnostic Observation Schedule, Toddler Module: Standardized Severity Scores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing the ADOS in Longitudinal Autism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for incorporating the Autism Diagnostic Observation Schedule (ADOS) into longitudinal autism research. Adherence to these protocols is crucial for ensuring data integrity, comparability across time points, and the overall validity of study findings.
Introduction to this compound in Longitudinal Research
The Autism Diagnostic Observation Schedule, Second Edition (this compound-2) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors.[1] While originally designed for diagnostic purposes, its use has expanded into tracking symptom severity and developmental trajectories in longitudinal research studies.[2][3]
A key challenge in longitudinal autism research is the developmental changes in participants, particularly in their language abilities, which can necessitate a change in the this compound-2 module used over time.[4] To address this, the Calibrated Severity Score (CSS) was developed. The CSS provides a standardized metric of autism symptom severity that is less influenced by age and language level compared to raw scores, allowing for more reliable comparisons across different modules and time points.[4][5][6]
Data Presentation: Longitudinal this compound-2 CSS Data
Table 1: Trajectory Classes of this compound Calibrated Severity Scores (CSS) in Children with ASD [2][7]
| Trajectory Class | Percentage of Participants | Description of CSS Trajectory |
| Persistent High Severity | >80% (in some studies) | Consistently high this compound CSS over several years. |
| Persistent Moderate Severity | Stable, moderate levels of this compound CSS over time. | |
| Improving | Small proportion | Decrease in this compound CSS over time, indicating a reduction in symptom severity. |
| Worsening | Small proportion | Increase in this compound CSS over time, indicating an increase in symptom severity. |
Table 2: Changes in this compound-2 CSS Over a Three-Year Follow-Up in Children with ASD [3]
| This compound-2 CSS Trajectory | Percentage of Children |
| Decreased Severity | 29.1% |
| Increased Severity | 21.9% |
| Stable High Severity | 34.4% |
| Stable Low Severity | 14.6% |
Table 3: Mean this compound Raw Scores and Calibrated Severity Scores by Age and Language Level [4]
| Age/Language Group | N | Mean Raw Total Score (SD) | Mean Calibrated Severity Score (SD) |
| Module 1, No Words, Age 2 | 203 | 20.13 (4.83) | 7.29 (2.11) |
| Module 1, No Words, Age 3 | 162 | 19.16 (5.22) | 6.84 (2.29) |
| Module 1, Some Words, Age 2 | 100 | 17.50 (5.60) | 6.78 (2.36) |
| Module 1, Some Words, Age 3 | 114 | 16.55 (5.42) | 6.35 (2.22) |
| Module 2, Age < 5 | 288 | 13.91 (5.49) | 5.96 (2.25) |
| Module 2, Age >= 5 | 240 | 14.70 (5.42) | 6.20 (2.23) |
| Module 3 | 600 | 11.23 (5.08) | 5.86 (2.19) |
Note: This table, adapted from Gotham et al. (2009), illustrates how raw scores can vary significantly by module and age, while CSS provides a more consistent metric.
Experimental Protocols
Longitudinal Study Workflow
This protocol outlines the key steps for conducting a longitudinal study using the this compound-2.
Protocol 1: Overall Longitudinal Study Workflow
-
Participant Recruitment and Baseline Assessment:
-
Recruit a well-defined cohort of participants.
-
Conduct a comprehensive baseline assessment including the this compound-2, cognitive testing, and adaptive behavior measures.
-
A trained and research-reliable examiner must administer the this compound-2.
-
-
Follow-Up Assessments:
-
Schedule follow-up assessments at predetermined intervals (e.g., annually, biennially).
-
At each time point, re-assess participants using a consistent battery of tests, including the this compound-2.
-
The choice of this compound-2 module should be based on the participant's current expressive language level.[1]
-
-
Maintaining Inter-Rater Reliability:
-
All examiners must be trained to research reliability on the this compound-2.
-
Implement a plan for maintaining reliability throughout the study. This should include regular consensus scoring of a subset of administrations (e.g., 10-20% of videos) by multiple reliable examiners to prevent "rater drift."
-
-
Data Management and Analysis:
-
Score all this compound-2 administrations and calculate both raw scores and Calibrated Severity Scores (CSS).
-
Enter data into a secure database.
-
Utilize appropriate statistical methods for longitudinal data analysis to model trajectories of this compound CSS over time.
-
Detailed Protocol for Longitudinal this compound-2 Administration
Protocol 2: this compound-2 Administration and Scoring in a Longitudinal Context
-
Examiner Training and Reliability:
-
All examiners must complete a certified this compound-2 training workshop.
-
To achieve research reliability, examiners must demonstrate high levels of agreement (typically ≥80%) with a certified trainer on the administration and coding of all this compound-2 modules.
-
Establish a system for ongoing reliability checks within the research team.
-
-
Module Selection at Each Time Point:
-
At each assessment point, determine the most appropriate this compound-2 module based on the participant's expressive language skills.
-
Toddler Module: For children 12-30 months of age.
-
Module 1: For children 31 months and older who use single words or are nonverbal.
-
Module 2: For children who use phrase speech but are not yet fluent.
-
Module 3: For verbally fluent children and young adolescents.
-
Module 4: For verbally fluent older adolescents and adults.
-
Document the rationale for module selection at each time point.
-
-
Standardized Administration:
-
Administer the this compound-2 in a quiet, controlled environment with minimal distractions.
-
Strictly adhere to the standardized administration and coding procedures outlined in the this compound-2 manual.
-
Video record all administrations to allow for later review and reliability coding.
-
-
Scoring and Data Entry:
-
Score the this compound-2 protocol immediately following the administration.
-
A second, independent, and reliable coder should score a percentage of the video-recorded administrations to ensure ongoing inter-rater reliability.
-
Enter the raw scores and calculate the Calibrated Severity Scores (CSS) for Social Affect (SA), Restricted and Repetitive Behaviors (RRB), and Total.
-
Record all scores in the study's database.
-
Visualizations
Experimental Workflow
Caption: Workflow for a longitudinal autism research study utilizing the this compound-2.
Logical Relationship for this compound Module Selection Over Time
Caption: Decision-making process for selecting the appropriate this compound-2 module at each time point.
References
- 1. Autism Diagnostic Observation Schedule, Second Edition (this compound-2) [massgeneral.org]
- 2. Trajectories of Autism Severity in Children Using Standardized this compound Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Longitudinal change in symptom severity in children with ASD: Results from the ELENA cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardizing this compound Scores for a Measure of Severity in Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound Calibrated Severity Score: Relationship to Phenotypic Variables and Stability over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. publications.aap.org [publications.aap.org]
Application Notes and Protocols for Adapting the Autism Diagnostic Observation Schedule (ADOS) for Minimally Verbal Individuals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a gold-standard semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors relevant to the diagnosis of Autism Spectrum Disorder (ASD).[1] However, the standard modules of the this compound-2 are not always appropriate for assessing minimally verbal adolescents and adults, as the tasks and materials were primarily designed for children.[2] This limitation has led to the development of adapted versions of the this compound to better suit older individuals with limited spoken language.
This document provides detailed application notes and protocols for utilizing an adapted version of the this compound, specifically the Adapted-ADOS (A-ADOS), for assessing minimally verbal adolescents and adults.[2] The A-ADOS retains the foundational principles of the this compound-2 while incorporating modifications to tasks, materials, and behavioral codes to ensure developmental appropriateness and accurate assessment in this population.[2]
Challenges in Assessing Minimally Verbal Individuals with Standard this compound Modules
Administering the standard this compound-2 Modules 1 and 2 to minimally verbal adolescents and adults presents several challenges:
-
Developmentally Inappropriate Materials: The toys and activities in Modules 1 and 2 are designed for young children and may not be engaging or appropriate for older individuals, potentially leading to a lack of motivation and inaccurate observations of social and communicative behaviors.[2]
-
Lack of Age-Appropriate Social Prompts: The social scenarios in the standard modules may not be relevant to the life experiences of adolescents and adults, making it difficult to elicit representative social responses.
-
Difficulty in Differentiating ASD from Intellectual Disability: In individuals with significant intellectual and developmental disabilities, it can be challenging to distinguish symptoms of ASD from broader developmental delays using assessment tools not specifically validated for this population.
The Adapted-ADOS (A-ADOS) for Minimally Verbal Adolescents and Adults
The A-ADOS was developed to address the limitations of the standard this compound-2 for older minimally verbal individuals.[2] It consists of two modules, A-ADOS-M1 for individuals with no words to single words and A-ADOS-M2 for those with phrase speech.[2]
Key Adaptations in the A-ADOS
The A-ADOS introduces several key modifications to the standard this compound-2 protocols:
-
Modified Tasks and Materials: Tasks are made more age-appropriate. For example, instead of children's toys, materials may include items of interest to adolescents and adults. The "Make-Believe Play" task is removed in some adaptations.[3]
-
Revised Behavioral Codes: The coding framework is adjusted to better capture the nuances of social communication in minimally verbal older individuals.[2]
-
New Assessment Activities: New tasks may be introduced to provide more opportunities to observe relevant behaviors.[4]
Quantitative Data Summary
The A-ADOS has demonstrated comparable sensitivity and improved specificity compared to the standard this compound-2 Modules 1 and 2 when used with minimally verbal adolescents and adults.[2]
| Algorithm | N (ASD) | N (Non-ASD) | Sensitivity | Specificity | PPV | NPV |
| A-ADOS-M1 (Few to No Words) | 55 | 10 | 0.84 | 0.80 | 0.96 | 0.47 |
| A-ADOS-M1 (Some Words) | 35 | 10 | 0.89 | 0.80 | 0.94 | 0.67 |
| A-ADOS-M2 | 27 | 10 | 0.89 | 0.90 | 0.96 | 0.75 |
| This compound-2 M1 (Few to No Words) | 55 | 10 | 0.91 | 0.40 | 0.89 | 0.44 |
| This compound-2 M1 (Some Words) | 35 | 10 | 0.94 | 0.40 | 0.85 | 0.67 |
| This compound-2 M2 | 27 | 10 | 0.93 | 0.50 | 0.86 | 0.63 |
PPV = Positive Predictive Value; NPV = Negative Predictive Value. Data extracted from Bal et al. (2020).
Experimental Protocols
Participant Selection Protocol
The selection of the appropriate A-ADOS module is critical for a valid assessment. The following workflow outlines the decision-making process.
Caption: A-ADOS Module Selection Workflow.
A-ADOS Administration Protocol
The administration of the A-ADOS should be conducted by a trained and experienced clinician. The following protocol provides a general framework.
Pre-administration:
-
Informed Consent: Obtain informed consent from the participant or their legal guardian.
-
Environment Setup: Prepare a quiet, comfortable room with minimal distractions. Arrange age-appropriate materials for the selected A-ADOS module.
-
Rapport Building: Spend a few minutes building rapport with the individual before beginning the formal assessment.
Administration:
-
Follow the A-ADOS Manual: Adhere to the standardized administration procedures outlined in the A-ADOS manual for the chosen module.
-
Present Tasks and Materials: Introduce each task and its corresponding materials in the specified order.
-
Use Standardized Presses: Employ the hierarchy of social "presses" to elicit behaviors of interest.
-
Observe and Record: Carefully observe and take detailed notes on the individual's social communication, play, and repetitive behaviors.
Post-administration:
-
Scoring: Immediately after the assessment, score the observed behaviors using the A-ADOS coding system.
-
Algorithm Calculation: Calculate the algorithm scores for the Social Affect (SA) and Restricted and Repetitive Behaviors (RRB) domains.
-
Interpretation: Interpret the scores in the context of the individual's developmental history, cognitive level, and other assessment information.
A-ADOS Scoring and Interpretation Workflow
The following diagram illustrates the workflow from behavioral observation to diagnostic classification.
Caption: A-ADOS Scoring to Diagnosis Pathway.
Conclusion
The A-ADOS provides a valuable and validated tool for the assessment of ASD symptoms in minimally verbal adolescents and adults.[2] By using age-appropriate tasks and materials and a modified coding system, researchers and clinicians can obtain more accurate and reliable data to inform diagnosis, treatment planning, and drug development efforts for this underserved population. Adherence to the standardized protocols outlined in this document is essential for ensuring the integrity and validity of the assessment results. Further research is needed to continue to validate and refine the A-ADOS for broader use.[2]
References
Application Notes and Protocols for ADOS-2 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the standardized administration and setup of the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) in the context of clinical trials. Adherence to these protocols is crucial for ensuring the reliability and validity of data collected across multiple sites and time points.
Introduction to this compound-2
The Autism Diagnostic Observation Schedule, Second Edition (this compound-2) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors associated with Autism Spectrum Disorder (ASD).[1] It is considered a "gold standard" observational assessment for ASD.[2] The this compound-2 consists of five modules, each tailored to the specific age and language level of the individual being assessed.[1]
This compound-2 Modules and Participant Selection
The appropriate this compound-2 module must be selected for each participant based on their chronological age and expressive language level. A thorough screening of participants is essential before scheduling the this compound-2 administration.
Table 1: this compound-2 Module Selection Criteria
| Module | Chronological Age | Expressive Language Level |
| Toddler Module | 12 to 30 months | No speech to simple phrases |
| Module 1 | 31 months and older | No speech to simple phrases |
| Module 2 | Any age | Phrase speech but not verbally fluent |
| Module 3 | Children and young adolescents | Verbally fluent |
| Module 4 | Older adolescents and adults | Verbally fluent |
Source: WPS, 2023[1]
Required Materials and Setup
A complete this compound-2 kit is required for administration. Each module has a specific set of stimulus materials.
Room Setup:
-
The assessment should be conducted in a quiet, well-lit room, free from distractions.
-
Furnishings should be minimal, typically including a table and two chairs for the administrator and the participant (and a caregiver, if present).
-
All necessary stimulus materials for the selected module should be organized and easily accessible to the administrator, but out of the participant's immediate reach to maintain control over the presentation of tasks.
Experimental Protocols: Administration and Scoring
General Administration Protocol
-
Participant and Caregiver Introduction: Greet the participant and caregiver, explain the purpose of the assessment in age-appropriate terms, and obtain informed consent.
-
Module Administration: Administer the selected module according to the procedures outlined in the this compound-2 manual. The administration is semi-structured, allowing for flexibility in the order of activities to maintain rapport and engagement. The administration of each module is designed to take approximately 40 to 60 minutes.[1]
-
Observation and Note-Taking: Throughout the administration, the examiner should take detailed notes on the participant's behaviors, particularly those related to social interaction, communication, play, and restricted or repetitive behaviors.
-
Scoring: Immediately following the administration, the examiner uses their notes to score the participant's behaviors according to the coding guidelines in the this compound-2 manual. Each scored behavior is rated on a scale, typically from 0 to 3, indicating the severity or frequency of the behavior.[3]
Detailed Module Activities
The following tables provide a high-level overview of the activities within each module. For detailed administration and coding instructions, refer to the official this compound-2 manual.
Table 2: Toddler Module Activities
| Activity | Description |
| Free Play | Observation of spontaneous play and interaction with toys and the examiner. |
| Blocking Toy Play | Assessing the child's response to the examiner blocking access to a desired toy. |
| Response to Name | Evaluating the child's response to their name being called. |
| Bubble Play | Observing social engagement and requests during a bubble activity. |
| Anticipation of a Routine with Objects | Assessing the child's anticipation of a simple, repetitive action with an object. |
| Responsive Social Smile | Eliciting a social smile from the child. |
| Bath Time | A pretend play scenario to observe symbolic play and social interaction. |
| Imitation | Assessing the child's ability to imitate simple actions. |
| Snack | Observing social and communication behaviors during a snack time. |
Table 3: Module 1 Activities
| Activity | Description |
| Free Play | Observation of spontaneous play and interaction with toys and the examiner. |
| Response to Name | Evaluating the child's response to their name being called. |
| Response to Joint Attention | Assessing the child's ability to follow the examiner's gaze and point. |
| Bubble Play | Observing social engagement and requests during a bubble activity. |
| Anticipation of a Routine with Objects | Assessing the child's anticipation of a simple, repetitive action with an object. |
| Responsive Social Smile | Eliciting a social smile from the child. |
| Birthday Party | A pretend play scenario to observe symbolic play, social interaction, and communication. |
| Imitation | Assessing the child's ability to imitate simple actions. |
| Snack | Observing social and communication behaviors during a snack time. |
Table 4: Module 2 Activities
| Activity | Description |
| Construction Task | A cooperative task to observe social interaction and communication. |
| Response to Name | Evaluating the individual's response to their name being called. |
| Make-Believe Play | A pretend play scenario to observe imagination and social interaction. |
| Joint Interactive Play | A cooperative play activity to assess reciprocal social interaction. |
| Conversation | Assessing conversational skills on various topics. |
| Response to Joint Attention | Assessing the ability to follow the examiner's gaze and point. |
| Demonstration Task | Observing the ability to explain and demonstrate how to do something. |
| Description of a Picture | Assessing descriptive language skills and the ability to take another's perspective. |
| Telling a Story from a Book | Evaluating narrative skills and comprehension. |
| Birthday Party | A pretend play scenario to observe symbolic play and social interaction. |
| Snack | Observing social and communication behaviors during a snack time. |
Table 5: Module 3 Activities
| Activity | Description |
| Construction Task | A cooperative task to observe social interaction and communication. |
| Make-Believe Play | A pretend play scenario to observe imagination and social interaction. |
| Joint Interactive Play | A cooperative play activity to assess reciprocal social interaction. |
| Demonstration Task | Observing the ability to explain and demonstrate how to do something. |
| Description of a Picture | Assessing descriptive language skills and the ability to take another's perspective. |
| Telling a Story from a Book | Evaluating narrative skills and comprehension. |
| Cartoons | Observing reactions and comments to a wordless cartoon. |
| Conversation and Reporting | Assessing conversational skills and the ability to report on past events. |
| Emotions | Discussing and identifying emotions in self and others. |
| Social Difficulties and Annoyance | Discussing social challenges and sources of frustration. |
| Friends, Relationships, and Marriage | Exploring understanding of social relationships. |
| Loneliness | Discussing feelings of loneliness. |
| Creating a Story | A creative task to assess imagination and narrative skills. |
Table 6: Module 4 Activities
| Activity | Description |
| Construction Task | A cooperative task to observe social interaction and communication. |
| Telling a Story from a Book | Evaluating narrative skills and comprehension. |
| Description of a Picture | Assessing descriptive language skills and the ability to take another's perspective. |
| Conversation and Reporting | Assessing conversational skills and the ability to report on past events. |
| Current Work or School | Discussing experiences and challenges in a work or school environment. |
| Social Difficulties and Annoyance | Discussing social challenges and sources of frustration. |
| Emotions | Discussing and identifying emotions in self and others. |
| Demonstration Task | Observing the ability to explain and demonstrate how to do something. |
| Cartoons | Observing reactions and comments to a wordless cartoon. |
| Break | Observing social interaction during an unstructured break. |
| Daily Living | Discussing daily routines and challenges. |
| Friends, Relationships, and Marriage | Exploring understanding of social relationships. |
| Loneliness | Discussing feelings of loneliness. |
| Plans and Hopes | Discussing future aspirations and plans. |
| Creating a Story | A creative task to assess imagination and narrative skills. |
Data Presentation: Scoring and Classification
The this compound-2 yields scores in two main domains: Social Affect (SA) and Restricted and Repetitive Behaviors (RRB). These scores are summed to create a total score, which is then compared to cutoff scores to determine a diagnostic classification.
Table 7: this compound-2 Diagnostic Classification Cutoff Scores for Modules 1-4
| Module | Domain | Non-Spectrum | Autism Spectrum | Autism |
| Module 1 | Social Affect (SA) | |||
| Restricted/Repetitive Behavior (RRB) | ||||
| Total | 0-10 | 11-15 | 16+ | |
| Module 2 | Social Affect (SA) | |||
| Restricted/Repetitive Behavior (RRB) | ||||
| Total | 0-6 | 7-8 | 9+ | |
| Module 3 | Social Affect (SA) | |||
| Restricted/Repetitive Behavior (RRB) | ||||
| Total | 0-6 | 7-9 | 10+ | |
| Module 4 | Communication | 0-1 | 2 | 3+ |
| Reciprocal Social Interaction | 0-3 | 4-6 | 7+ | |
| Communication + Reciprocal Social Interaction Total | 0-4 | 5-6 | 7+ |
Note: For Module 4, an individual must meet the cutoff in all three areas (Communication, Reciprocal Social Interaction, and the combined total) for a classification of Autism or Autism Spectrum. Source: Adapted from this compound-2 Manual.
Table 8: this compound-2 Toddler Module "Range of Concern" Scores
| Algorithm | Little-to-No Concern | Mild-to-Moderate Concern | Moderate-to-Severe Concern |
| Younger/Older with Few to No Words | 0-9 | 10-13 | 14+ |
| Older with Some Words | 0-7 | 8-11 | 12+ |
Source: State of Michigan Department of Community Health Autism Application – this compound-2 Initial Evaluation.[4]
Visualization of Clinical Trial Workflow
The following diagrams illustrate the key processes for implementing the this compound-2 in a clinical trial setting.
References
Application Notes and Protocols for Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) Administration in Educational Settings
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors associated with Autism Spectrum Disorder (ASD).[1][2][3] Considered a "gold standard" observational assessment, the this compound-2 is designed for use across a wide range of ages, developmental levels, and language skills, from toddlers to adults.[4][5] In school settings, the this compound-2 can be a critical component of a comprehensive evaluation to inform diagnosis, educational placement, and intervention planning.[1] These application notes provide best practices and detailed protocols for the administration of the this compound-2 within educational environments.
Best Practices for this compound-2 Administration in Schools
Effective and reliable administration of the this compound-2 in a school setting requires careful planning and adherence to standardized procedures, while also considering the unique context of the educational environment.
-
Comprehensive Evaluation: The this compound-2 should not be used as a standalone diagnostic tool.[6] It is essential to integrate the observational data from the this compound-2 with information from other sources, including parent/caregiver interviews (such as the Autism Diagnostic Interview-Revised, ADI-R), teacher reports, developmental history, and other school-based assessments.[5][7]
-
Qualified Examiners: The this compound-2 must be administered by clinicians who have received specific training on its use.[1][4] In a school setting, this is typically a school psychologist, speech-language pathologist, or other qualified professional with expertise in ASD.
-
Appropriate Environment: The assessment should be conducted in a quiet, private room with minimal distractions.[3] This can be a challenge in a school, so it is important to select a space that is free from excessive noise and interruptions. The room should be equipped with a table and chairs appropriately sized for the individual being assessed.
-
Module Selection: The appropriate this compound-2 module must be selected based on the individual's expressive language level and chronological age.[5][8] This is a critical step to ensure the validity of the assessment.
-
Standardized Administration and Coding: The administration and coding of the this compound-2 are highly standardized and must be followed precisely to ensure reliable and valid results.[1] Any deviations from the standardized procedures should be noted in the report.
-
Building Rapport: The examiner should take time to build rapport with the individual before beginning the assessment. This may involve a brief warm-up period of play or conversation to help the individual feel comfortable.[7]
-
Collaboration with School Staff: Collaboration with teachers, special education staff, and other school personnel is crucial. They can provide valuable insights into the individual's behavior and social interactions in the classroom and other school settings. Their input is also vital for developing an effective Individualized Education Program (IEP).
-
Ethical Considerations: The results of the this compound-2 can have a significant impact on a student's educational programming. It is essential to communicate the results clearly and sensitively to parents/caregivers and to use the information to support the student's development and learning.
Quantitative Data Summary
The following table summarizes data on the concordance between a school-based educational classification of autism and the results of the this compound/ADOS-2. This data highlights the general alignment between educational identification and the standardized assessment, while also indicating some variability.
| Study Cohort | Assessment Version | Number of Participants | Percentage Meeting this compound/ADOS-2 Criteria for ASD |
| San Diego, CA | This compound-2 | N/A | 97.5% |
| Philadelphia, PA | This compound-2 | N/A | 92.2% |
| Philadelphia, PA | This compound | N/A | 82.9% |
Data adapted from a study on the concordance between U.S. educational autism classification and the this compound/ADOS-2.
Experimental Protocols
Protocol for School-Based this compound-2 Assessment
This protocol outlines the key steps for conducting an this compound-2 assessment within a school setting.
4.1.1 Pre-Assessment Phase
-
Referral and Record Review:
-
Receive referral for a comprehensive evaluation for suspected ASD.
-
Conduct a thorough review of the student's educational records, including previous assessments, teacher reports, and developmental history.
-
-
Parent/Caregiver and Teacher Interviews:
-
Conduct a structured interview with the parent/caregiver (e.g., using the ADI-R).
-
Interview the student's primary teacher(s) to gather information about their social communication and behavior in the classroom.
-
-
Module Selection:
-
Based on the student's age and expressive language skills, select the appropriate this compound-2 module (Toddler, Module 1, 2, 3, or 4).
-
-
Scheduling and Environment Preparation:
-
Schedule the assessment at a time that minimizes disruption to the student's school day.
-
Secure a quiet, private room with a table, chairs, and necessary materials. Ensure the room is free of distractions.
-
-
Materials Preparation:
-
Gather all necessary materials for the selected this compound-2 module. Organize materials for easy access during the administration.
-
4.1.2 Assessment Phase
-
Building Rapport:
-
Spend a few minutes interacting with the student in a low-demand, playful manner to establish comfort.
-
-
Standardized Administration:
-
Administer the selected this compound-2 module according to the standardized procedures outlined in the manual.
-
Present the tasks in the prescribed order and use the specified verbal and non-verbal prompts.
-
-
Observation and Note-Taking:
-
Carefully observe and record the student's behaviors, paying close attention to the specific coding categories.
-
Take detailed notes on the quality of social overtures, responses, and overall interaction.
-
4.1.3 Post-Assessment Phase
-
Scoring and Coding:
-
Immediately following the administration, score the this compound-2 based on the observations and notes taken during the session.
-
Use the this compound-2 algorithm to calculate the final scores.
-
-
Integration of Findings:
-
Synthesize the this compound-2 results with all other information gathered during the comprehensive evaluation (parent/teacher interviews, record review, other assessments).
-
-
Report Writing:
-
Prepare a comprehensive report that includes a summary of the this compound-2 administration and scores, an interpretation of the findings in the context of other information, and recommendations for educational programming and support.
-
-
Feedback and Planning Meeting:
-
Schedule a meeting with the student's parents/caregivers and the school's multidisciplinary team to discuss the evaluation results and develop or revise the student's IEP.
-
Visualizations
This compound-2 School-Based Assessment Workflow
Caption: Workflow for this compound-2 administration in a school setting.
Logical Relationships in a Comprehensive School-Based ASD Evaluation
Caption: Integration of this compound-2 with other data sources.
References
- 1. (this compound®-2) Autism Diagnostic Observation Schedule, Second Edition [wpspublish.com]
- 2. Autism Diagnostic Observation Schedule - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Autism Diagnostic Observation Schedule, Second Edition (this compound-2) | Weill Cornell Medicine Psychiatry [psychiatry.weill.cornell.edu]
- 5. childrensresourcegroup.com [childrensresourcegroup.com]
- 6. blueabatherapy.com [blueabatherapy.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How this compound-2 Works: A Step-by-Step Guide - Early Childhood Education Degrees [early-childhood-education-degrees.com]
Application Notes and Protocols for Remote Administration of the ADOS Assessment
FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Introduction
The Autism Diagnostic Observation Schedule (ADOS) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors associated with Autism Spectrum Disorder (ASD). While traditionally administered in person, the need for remote assessment options has grown, particularly accelerated by the COVID-19 pandemic. This document provides a comprehensive overview of the current landscape of remote this compound administration, including application notes, protocols, and considerations for its use in research and clinical trials.
Recent studies and clinical adaptations have demonstrated the feasibility and, in some contexts, the reliability of administering certain modules of the this compound remotely. This approach, often referred to as "tele-ADOS," offers the potential to increase access to diagnostic services, reduce travel burdens for families, and facilitate the continuation of research and clinical trials. However, it is crucial to acknowledge that remote administration represents a deviation from the standardized protocol and requires careful consideration of its validity and limitations.
Quantitative Data Summary
The following table summarizes key quantitative data from studies comparing remote and in-person this compound administration. It is important to note that the majority of available data pertains to this compound-2, Module 4, for verbally fluent adolescents and adults. Research on the remote administration of modules for younger or less verbal individuals (Toddler Module, Modules 1, 2, and 3) is more limited and presents greater logistical challenges.
| Metric | This compound Module(s) | Key Findings | Source(s) |
| Inter-rater Reliability | Module 4 | Moderate inter-rater reliability (κ = 0.732) and item-wise agreement (r = 0.69) were observed in an online administration study.[1] | [1] |
| Test-Retest Reliability (Remote vs. In-Person) | Module 4 | Substantial agreement on this compound classification (interclass coefficient = 0.92) between remote and in-person assessments. The kappa value was greater than 0.61 on 21 of 31 this compound items.[2] | [2] |
| Diagnostic Agreement | General (Children 3-5) | Clinicians' diagnostic decisions matched children's existing diagnoses in 86% of cases in the telehealth modality, compared to 83% in-person. | [3] |
| Participant/Caregiver Satisfaction | Module 4 | High participant satisfaction was reported with the remote this compound delivery system.[2] | [2] |
| Clinician Feasibility | Module 4 | Nearly all clinicians reported gains from offering an online alternative to in-person assessments.[4][5] | [4][5] |
| Patient Preference | Module 4 | In one study, only 27% of patients indicated they would have preferred an in-person assessment over the online version.[4][5] | [4][5] |
Experimental Protocols
General Principles for Remote this compound Administration
Remote administration of the this compound requires significant adaptation from the standard in-person protocol. The following principles should guide any remote administration:
-
Acknowledge Non-Standard Administration: Reports should clearly state that the this compound was administered via telehealth, which is a non-standard administration.
-
Use for Qualitative and Adjunctive Information: The results of a remote this compound are best used to provide qualitative behavioral observations that can be integrated with other clinical information (e.g., developmental history, parent interviews, other standardized measures).
-
Parent/Caregiver as Facilitator: For younger children and those requiring more support, a parent or caregiver will need to act as a facilitator under the real-time guidance of the clinician. This requires careful coaching and a strong rapport between the clinician and the facilitator.
-
Technology and Environment: A stable, high-speed internet connection and a high-quality webcam and microphone are essential. The testing environment should be quiet, well-lit, and free from distractions.
Protocol for Remote Administration of this compound-2, Module 4
The remote administration of Module 4 is the most studied and validated. The following is a general protocol synthesized from available research:
1. Pre-Assessment Preparation:
- Technology Check: Schedule a brief pre-session meeting with the participant to test audio and video quality, ensure a stable internet connection, and familiarize them with the video conferencing platform.
- Environment Setup: Instruct the participant to be in a quiet, private room with good lighting. The camera should be positioned to capture the participant's face, upper body, and hands.
- Materials:
- Clinician: Standard this compound-2 Module 4 kit and protocol booklets. Digital versions of the "Cartoons" and "Describe a Picture" stimuli should be prepared for screen sharing.[1]
- Participant: A package should be mailed to the participant in advance with instructions not to open it until the assessment. This package should contain the "Creating a Story" items and the book for the "Telling a Story from a Book" task.[1] A prepaid return mailer should be included.
2. During the Assessment:
- Introduction and Rapport Building: Begin the session with introductions and a brief, informal conversation to build rapport and ensure the participant is comfortable.
- Task Administration: Administer the Module 4 tasks in the standard order.
- Conversation and Reporting: This task is well-suited for a video conferencing format.
- Emotions: The clinician can observe facial expressions and gestures via video.
- Social Difficulties and Annoyance: This task can be administered through conversation.
- Demonstration Task: The clinician can demonstrate the task via their camera, and the participant can respond verbally.
- Cartoons and Description of a Picture: The clinician shares their screen to display the digital images.
- Telling a Story from a Book and Creating a Story: The participant uses the materials sent to them in advance. The clinician provides instructions and observes the participant's interaction with the materials.
- Observation and Noting: The clinician should take detailed notes on the participant's verbal and non-verbal behaviors throughout the assessment, paying close attention to the quality of social interaction, communication, and any restricted or repetitive behaviors.
3. Scoring and Interpretation:
- Scoring: Score the this compound-2 protocol immediately following the assessment based on the behaviors observed. Be aware that some items, such as those heavily reliant on subtle eye contact, may be more difficult to score accurately and may require a more conservative approach or notation of the limitation.
- Reporting: The report should detail the remote administration context, including any technological issues or environmental distractions. The results should be interpreted cautiously and integrated with other assessment data.
Considerations for Other this compound-2 Modules
Adapting the more play-based modules (Toddler, 1, 2, and 3) for remote administration presents significant challenges due to the reliance on standardized materials and direct interaction. While less established, the following are key considerations:
-
Parent/Caregiver Coaching: The success of remote administration for these modules is highly dependent on the ability of a parent or caregiver to act as the hands of the clinician. This requires a structured coaching model where the clinician provides real-time instructions and feedback.
-
Material Kits: A standardized set of materials would need to be sent to the family's home. This introduces logistical challenges in terms of assembly, cost, and ensuring all materials are present and used correctly.
-
Camera Work: The parent/caregiver would need to be able to position the camera effectively to capture the child's interactions with the materials and the facilitator. This may require a second device or a flexible camera setup.
-
Validity and Reliability: The validity and reliability of these adapted administrations are not yet well-established. Any use in a research or clinical trial setting should be preceded by rigorous validation studies.
Application in Drug Development
The use of remote this compound administration in clinical trials is an emerging area with the potential to increase the feasibility and reach of studies in ASD. However, regulatory acceptance of remote this compound data, particularly as a primary endpoint, requires careful consideration.
-
Regulatory Guidance: The FDA and EMA have issued guidance on the use of remote data collection in clinical trials, emphasizing the need to ensure data quality, integrity, and the protection of trial participants. While not specific to the this compound, these guidelines provide a framework for considering remote assessments.
-
Endpoint Selection: For pivotal trials, in-person administration of the this compound is still considered the gold standard. Remote administration may be more suitable for exploratory endpoints, screening, or as a secondary outcome measure.
-
Standardization and Training: If remote this compound is to be used as an outcome measure, a highly standardized protocol for remote administration, scoring, and clinician training is essential to minimize variability.
-
Data Quality and Monitoring: A robust data quality plan should be in place to monitor the quality of remote administrations, including video and audio quality, adherence to the protocol, and inter-rater reliability of the remote assessors.
Visualizations
Experimental Workflow for Remote this compound-2 Module 4
Caption: Workflow for remote this compound-2 Module 4 administration.
Logical Relationships in Remote this compound Administration
References
- 1. Online Administration of the this compound for Research with Adolescents and Adults in Response to the Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Comparison of an online adaptation of the Autism Diagnostic Observation Schedule-2 with its in-person version in an adult autism diagnostic service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing the ADOS-2 in Longitudinal Tracking of Autism Spectrum Disorder Symptom Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors associated with Autism Spectrum Disorder (ASD).[1] While originally designed as a diagnostic tool, its use has expanded into tracking changes in ASD symptom severity over time, particularly in the context of clinical trials and longitudinal research.[2] This document provides detailed application notes and protocols for effectively using the this compound-2 as an outcome measure to monitor changes in ASD symptoms.
A key development enabling the longitudinal use of the this compound-2 is the Calibrated Severity Score (CSS). The CSS is a 10-point standardized metric that controls for the effects of age and language level, allowing for more reliable comparisons of an individual's ASD symptom severity across different developmental stages and this compound-2 modules.[2][3] Higher CSS scores indicate greater ASD symptom severity.[4]
Quantitative Data Summary
Understanding the quantitative aspects of the this compound-2 is crucial for its application in tracking symptom changes. The following tables summarize the different modules, their target populations, and the interpretation of the Calibrated Severity Scores.
Table 1: this compound-2 Modules and Target Populations
| Module | Target Age | Target Language Level |
| Toddler Module | 12 to 30 months | Nonverbal to simple phrases |
| Module 1 | 31 months and older | Pre-verbal to single words |
| Module 2 | Children of any age | Phrase speech |
| Module 3 | Children and young adolescents | Fluent speech |
| Module 4 | Older adolescents and adults | Fluent speech |
Table 2: Interpretation of this compound-2 Calibrated Severity Scores (CSS)
| CSS Range | Interpretation of ASD Symptom Severity |
| 1-2 | No evidence of ASD symptoms |
| 3-4 | Mild ASD symptom severity |
| 5-7 | Moderate ASD symptom severity |
| 8-10 | High ASD symptom severity |
Note: The conversion of raw scores to Calibrated Severity Scores is complex and depends on the specific this compound-2 module administered, as well as the individual's age and language level. Researchers should refer to the official this compound-2 manual for precise conversion tables.[2]
Table 3: Clinically Meaningful Change in this compound-2 CSS
While there is no universally agreed-upon threshold, a change of two or more points on the Calibrated Severity Score is often considered a significant change in symptom severity in research settings. This threshold can be used to classify individuals into groups with decreased, stable, or increased symptom severity over the course of a study.
Experimental Protocols
To ensure the reliable and valid use of the this compound-2 for tracking symptom changes, it is imperative to adhere to rigorous experimental protocols.
Examiner Training and Reliability
-
Initial Training: All examiners must complete a certified this compound-2 clinical and research training workshop.[5] This training provides a comprehensive understanding of the administration and scoring of all modules.
-
Establishing Research Reliability: Following initial training, examiners must establish research-level reliability. This typically involves the following steps:
-
Independently scoring pre-recorded this compound-2 administrations.
-
Achieving at least 80% agreement with a certified trainer on a set number of administrations across different modules.[5]
-
Participating in live co-scoring sessions with a reliable examiner to ensure consistency in administration and scoring.
-
Longitudinal Administration Protocol
-
Module Selection: At each time point, the appropriate this compound-2 module must be selected based on the participant's current age and expressive language level.
-
Standardized Administration: The this compound-2 must be administered in a quiet, well-lit room with minimal distractions. The administration should be recorded for later review and reliability checks.
-
Scoring: Scoring should be completed immediately following the administration by the examiner. All scores should be based on the behaviors observed during the assessment.
Maintaining Inter-Rater Reliability and Preventing Rater Drift
In longitudinal studies, it is crucial to implement procedures to prevent "rater drift," where examiners' scoring may change over time.
-
Regular Consensus Meetings: The research team should hold regular meetings to review and discuss challenging scoring decisions.
-
Booster Training Sessions: Periodic "booster" training sessions with a certified this compound-2 trainer can help to recalibrate scoring and address any emerging inconsistencies.
-
Double-Scoring: A subset of administrations (e.g., 10-20%) at each time point should be independently scored by a second, reliable examiner. Inter-rater reliability statistics (e.g., Kappa coefficients) should be calculated and maintained above a pre-determined threshold (e.g., 0.80).
-
Fidelity Checks: Video recordings of administrations should be reviewed periodically to ensure that examiners are adhering to the standardized administration procedures.
Visualizations
Experimental Workflow for Longitudinal this compound-2 Assessment
Caption: Workflow for using the this compound-2 in longitudinal studies.
Logical Relationship of this compound-2 Components
Caption: Relationship between this compound-2 modules, domains, and scores.
References
- 1. researchgate.net [researchgate.net]
- 2. Standardizing this compound Scores for a Measure of Severity in Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized this compound Scores: Measuring Severity of Autism Spectrum Disorders in a Dutch Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Score Range Demystified | Above and Beyond Therapy [abtaba.com]
- 5. psychiatry.weill.cornell.edu [psychiatry.weill.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: ADOS-2 Scoring and Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common errors encountered during the administration, scoring, and interpretation of the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2).
Troubleshooting Guides
This section provides detailed guidance on specific challenges that researchers, scientists, and drug development professionals may face when using the this compound-2.
Question: How can I reliably differentiate between social anxiety and autism spectrum disorder (ASD) during an this compound-2 assessment?
Answer: Distinguishing between social anxiety and ASD is a common diagnostic challenge due to overlapping behaviors such as avoidance of eye contact and difficulties in social situations.[1] However, the underlying motivations for these behaviors often differ.
-
Social Motivation: Individuals with social anxiety typically desire social interaction but avoid it due to a fear of negative judgment or rejection.[1][2] In contrast, some autistic individuals may have a reduced intrinsic motivation for social engagement or may struggle to interpret social cues, leading to avoidance.[1][2]
-
Social Communication: A person with social anxiety may avoid social interactions out of fear of embarrassment, while an autistic individual's challenges are more likely to stem from developmental differences in communication skills.[1] Autistic individuals may also have difficulties with nonverbal communication, such as interpreting or using gestures and facial expressions.[1][3]
-
Repetitive Behaviors and Sensory Sensitivities: Repetitive behaviors like hand-flapping or rocking are core features of autism and often serve a self-regulatory function.[1][3] While anxious individuals may fidget, these behaviors are typically linked to stress rather than being a primary method of self-soothing.[1] Sensory sensitivities are also more pronounced and specific in autism.[1][4]
Experimental Protocol for Differentiation: To enhance diagnostic accuracy, a multi-faceted approach is recommended:
-
Comprehensive Developmental History: Gather detailed information about early childhood social communication milestones and the emergence of any repetitive behaviors. The this compound-2 is a measure of current behavior and should be contextualized with a thorough developmental history.
-
Behavioral Observation: During the this compound-2, carefully observe the quality of social overtures. Does the individual show a desire for connection but seem inhibited by anxiety, or is there a more fundamental difficulty in understanding and responding to social cues?
-
Use of Multiple Measures: The this compound-2 should not be used in isolation.[5][6] Combining it with a structured parent/caregiver interview, such as the Autism Diagnostic Interview-Revised (ADI-R), can provide crucial historical context.[3]
-
Consideration of Comorbidity: Be aware that social anxiety and autism can co-occur. In such cases, it is important to identify the primary drivers of social difficulties.
Question: What are the best practices for accurately coding "Restricted and Repetitive Behaviors" (RRBs)?
Answer: Coding RRBs requires careful observation and adherence to the this compound-2 manual's specific criteria. Common errors include misinterpreting developmentally appropriate behaviors or over-coding mannerisms that are not characteristic of ASD.
-
Stereotyped or Idiosyncratic Language: This should be coded based on its quality and frequency. It is crucial to consider the individual's developmental level and cultural background. Guidance documents can provide examples of what constitutes stereotyped and idiosyncratic language.[7]
-
Unusual Sensory Interests: Look for persistent and unusual exploration of the sensory aspects of objects (e.g., sniffing, licking, repeatedly feeling textures) that is not part of the object's intended function.
-
Repetitive Motor Mannerisms: These should be clearly repetitive and not better explained by nervousness or excitement. Examples include hand-flapping, finger-flicking, and complex whole-body movements.
Methodology for Reliable RRB Coding:
-
Thorough Training: Ensure you have completed this compound-2 research reliability training, which provides in-depth instruction on coding these nuanced behaviors.[8][9]
-
Note-Taking: Develop a systematic approach to note-taking during the administration to capture detailed descriptions of potential RRBs.[10]
-
Consensus Coding: Whenever possible, engage in consensus coding with another reliable examiner, especially for ambiguous behaviors.[11] This involves independently scoring a session and then discussing any discrepancies to reach a consensus.
-
Regular Calibration: Attend reliability workshops to prevent "scorer drift" and ensure your coding remains consistent with standardized practices.[12]
Frequently Asked Questions (FAQs)
Q1: What is "scorer drift" and how can it be prevented?
A1: "Scorer drift" refers to the tendency of even experienced examiners to gradually deviate from the standardized this compound-2 scoring criteria over time.[8][9] This can threaten the reliability and validity of the assessment. To prevent scorer drift, it is recommended to:
-
Regularly double-score administrations with another reliable examiner (e.g., 1 in every 5-10 administrations).[8]
-
Attend "refresher" or "booster" training sessions.[9]
-
Participate in reliability workshops to recalibrate your coding with consensus standards.[12]
Q2: How should I interpret an this compound-2 score that is near the cutoff?
A2: An this compound-2 score near the cutoff should be interpreted with caution and in the context of a comprehensive diagnostic evaluation. The this compound-2 is not a stand-alone diagnostic tool.[5] Factors to consider include:
-
Developmental Level and Age: School-aged children, for example, may have developed compensatory strategies that can affect their presentation on the this compound-2.[13]
-
Comorbid Conditions: Other conditions, such as ADHD or anxiety, can influence an individual's behavior during the assessment and may inflate scores.[13][14]
-
Qualitative Observations: Your clinical judgment and qualitative observations of the individual's social communication style are crucial. The numerical score should not override this.
Q3: Can the this compound-2 be used to diagnose autism in individuals with complex psychiatric conditions?
A3: While the this compound-2 is a valuable tool, its specificity may be lower in populations with complex psychiatric conditions, such as psychosis.[15][16] Negative symptoms of psychosis (e.g., flat affect, limited conversation) can overlap with some of the social communication deficits seen in ASD, potentially leading to false positives.[15] Therefore, in these cases, it is especially important to:
-
Obtain a thorough developmental and psychiatric history.
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Use a multidisciplinary team approach to diagnosis.
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Consider all available information, rather than relying solely on the this compound-2 score.[17]
Q4: What level of inter-rater reliability is required for research purposes?
A4: For research purposes, a high level of inter-rater reliability is essential to ensure consistency across different sites and studies.[9] The general standard is to achieve at least 80% agreement in coding with a research-reliable examiner across multiple administrations of the different this compound-2 modules.[8][18]
Data Presentation
Table 1: this compound-2 Inter-Rater Reliability and Diagnostic Accuracy
| Metric | Typical Range | Notes |
| Inter-Rater Reliability (Agreement) | 92% - 98% | Varies depending on the specific this compound-2 module.[17] |
| Sensitivity | 90% - 93% | Refers to the ability of the this compound-2 to correctly identify individuals with ASD.[17] |
| Specificity | 70% - 93% | Refers to the ability of the this compound-2 to correctly identify individuals who do not have ASD. Specificity may be lower in populations with complex co-occurring conditions.[15][17] |
| False Positive Rate | 5% - 34% | The rate of incorrectly identifying an individual as having ASD. This can be higher in certain clinical populations. |
Mandatory Visualizations
References
- 1. tennesseebehavioralhealth.com [tennesseebehavioralhealth.com]
- 2. Social Anxiety vs. Autism: Differences, Similarities, and Treatment [healthline.com]
- 3. Social Anxiety vs. Autism: How To Tell The Difference? [totalcareaba.com]
- 4. Social Anxiety vs. Autism | Advanced Autism Services [advancedautism.com]
- 5. thirdspace.scot [thirdspace.scot]
- 6. Criteria and tools used in an autism assessment [autism.org.uk]
- 7. scribd.com [scribd.com]
- 8. psychiatry.weill.cornell.edu [psychiatry.weill.cornell.edu]
- 9. This compound-2 Training FAQs | Global Autism Interactive Network (GAIN) [gain.ku.edu]
- 10. 2017.6.5.Donuts & Discussion Group #2: Instructions for Coding this compound-2 | Events [dwctraining.com]
- 11. The Adapted this compound: A new module set for the assessment of minimally verbal adolescents and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lucysanctuary.com [lucysanctuary.com]
- 13. clb.ac.il [clb.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. The Accuracy of the this compound-2 in Identifying Autism among Adults with Complex Psychiatric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 18. psychiatry.weill.cornell.edu [psychiatry.weill.cornell.edu]
Technical Support Center: ADOS-2 Administration & Inter-rater Reliability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving and maintaining inter-rater reliability in the administration of the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2).
Troubleshooting Guides
This section addresses specific issues that may arise during this compound-2 administration and scoring, potentially impacting inter-rater reliability.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| IRR-001 | Consistent disagreement on specific this compound-2 items during consensus scoring. | Varying interpretations of coding criteria."Scorer drift" over time.[1][2]Incomplete understanding of subtle behaviors. | Conduct a consensus coding meeting to review the specific items in the this compound-2 manual.Refer to official this compound-2 training materials and videos.[3][4]Schedule a "booster" or "refresher" training session with a certified trainer.[2][5] |
| IRR-002 | Difficulty achieving the 80% agreement threshold for research reliability. | Insufficient practice with administration and scoring.Lack of consistent feedback from a reliable examiner.[1][6]Misunderstanding of standardized administration procedures.[7] | Increase the frequency of double-scoring administrations with an already reliable examiner.[1][7]Video record administrations for detailed review and feedback.[2]Focus on one module at a time to master administration and coding nuances. |
| IRR-003 | Inter-rater reliability declines over the course of a long study. | Natural "drift" in scoring practices without regular calibration.[2][5]Introduction of new raters without adequate reliability training.Lack of a structured fidelity monitoring plan. | Implement a regular double-scoring schedule (e.g., one of every 5-10 administrations).[1][7]Hold periodic consensus meetings to review challenging cases.Ensure all new raters complete the full research reliability training process before contributing data.[6] |
| IRR-004 | Discrepancies in scoring verbally fluent individuals (Module 4). | Difficulty differentiating subtle social communication impairments.Over-reliance on verbal content versus non-verbal cues.Subjectivity in coding items related to insight and reciprocity. | Review Module 4-specific training videos and examples.Focus on integrating both verbal and non-verbal behaviors for a holistic assessment.Establish clear, consensus-driven examples of behaviors that correspond to each code for subjective items. |
Frequently Asked Questions (FAQs)
Training and Achieving Reliability
Q1: What are the necessary steps to become research reliable on the this compound-2?
To achieve research reliability on the this compound-2, you must first complete both an Introductory/Clinical training workshop and an Advanced/Research training workshop.[1][6] Following the advanced training, you must demonstrate proficiency in both standardized administration and accurate coding. This is typically achieved by reaching at least 80% agreement on coding with a certified trainer or an already reliable examiner on a series of administrations.[6][7]
Q2: Can I establish reliability with a colleague at my own research site?
Yes, you can establish "on-site reliability" with a colleague who has already achieved independent research reliability with a certified trainer.[2] This requires working at the same physical site and having frequent contact to discuss administration and coding.[1][6] You must achieve 80% agreement on both the protocol and the algorithm across three consecutive administrations for Modules T/1/2 and three for Modules 3/4.[2]
Q3: What is "scorer drift" and how can we prevent it?
"Scorer drift" refers to the tendency for even experienced examiners to gradually deviate from standardized scoring procedures over time if they do not regularly recalibrate with other reliable raters.[1][2] To prevent this, it is recommended to regularly double-score administrations with other reliable coders and hold consensus meetings to discuss any discrepancies.[5][7] Attending periodic "refresher" or "booster" trainings is also highly recommended.[2]
Scoring and Administration
Q4: How often should we be conducting reliability checks during a study?
For research projects, it is recommended to double-score and reassess reliability with other reliable coders for approximately 10% of administrations, or about one in every 5 to 10 administrations.[1][2][7] The frequency may depend on how often the instrument is administered.
Q5: What should we do if we consistently disagree on the coding of a specific behavior?
If consistent disagreements arise, the first step is to consult the this compound-2 manual for the specific coding criteria. It is also helpful to review training materials and videos of consensus-coded administrations. If the disagreement persists, consider scheduling a consultation with an this compound-2 trainer to clarify the coding conventions for that particular behavior.
Q6: Are there different reliability standards for clinical versus research use?
While establishing research reliability is highly recommended for all users to ensure accurate administration and scoring, it is a mandatory requirement for those using the this compound-2 for research purposes to ensure data is comparable across different sites and studies.[2][6] For clinical purposes, while not required, achieving research reliability enhances the quality and consistency of assessments.[6]
Experimental Protocols
Protocol for Establishing Initial Inter-Rater Reliability
This protocol outlines the steps for a new examiner to achieve research reliability with an established, reliable examiner.
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Prerequisites: The trainee must have completed both the this compound-2 Introductory/Clinical and Advanced/Research training workshops.[2][8]
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Observation: The trainee observes the reliable examiner administering at least one of each of the four this compound-2 modules.
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Supervised Administration: The trainee administers each of the four modules under the direct observation of the reliable examiner, who provides feedback on the standardization of administration.
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Independent Scoring: The trainee and the reliable examiner independently score a series of live or videotaped this compound-2 administrations.
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Consensus Meetings: After each independent scoring, a consensus meeting is held to compare codes on an item-by-item basis and discuss any discrepancies.
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Reliability Calculation: Agreement is calculated for both the protocol and the algorithm. The trainee must achieve 80% or greater agreement with the reliable examiner on three consecutive administrations of Modules 1/2 and three consecutive administrations of Modules 3/4.[1][6]
Visualizations
References
- 1. psychiatry.weill.cornell.edu [psychiatry.weill.cornell.edu]
- 2. This compound-2 Training FAQs | Global Autism Interactive Network (GAIN) [gain.ku.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. asdirections.com [asdirections.com]
- 6. autism.ucsf.edu [autism.ucsf.edu]
- 7. psychiatry.weill.cornell.edu [psychiatry.weill.cornell.edu]
- 8. inspirechildpsychology.ca [inspirechildpsychology.ca]
Navigating the Nuances of Adult Autism Assessment: A Technical Support Center for ADOS-2 Administration
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the administration of the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) to adult populations. This guide offers practical solutions in a question-and-answer format, detailed experimental protocols, and data-driven insights to enhance the accuracy and reliability of adult autism spectrum disorder (ASD) assessments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the administration of the this compound-2, particularly Module 4, to adults.
Q1: How do I differentiate between genuine, subtle autistic traits and behaviors that may be indicative of other co-occurring psychiatric conditions?
A1: This is a significant challenge, as conditions like schizophrenia, personality disorders, and ADHD can present with overlapping social communication difficulties.[1][2] It is crucial to remember that the this compound-2 is not a standalone diagnostic tool.[1] A comprehensive assessment should always include a detailed developmental history and collateral information. Look for patterns of behavior that have been present since early development, a key feature of ASD. In cases of psychosis, for example, individuals with ASD tend to score higher on items related to stereotyped language and overall quality of rapport, which can be key differentiators.[2]
Q2: I am finding it difficult to score ambiguous behaviors in a verbally fluent adult with high intelligence. What are the best practices in such cases?
A2: Adults with high intelligence may have developed compensatory strategies that can mask some of the more overt signs of ASD. It is important to focus on the qualitative aspects of the interaction, not just the presence or absence of a specific behavior. For instance, while an individual may use grammatically correct and complex language, their prosody might be unusual, or they might struggle with the reciprocal flow of conversation. Document these subtle observations in your notes. Seeking consensus scoring with a reliable research partner is also a recommended strategy to improve accuracy.
Q3: Some of the materials in the this compound-2 modules seem inappropriate for an adult. How can I adapt the assessment without compromising standardization?
A3: This is a recognized limitation, particularly for Modules 1 and 2 when used with adults who have intellectual disabilities.[1] For Module 4, which is designed for fluent adults, some activities are optional if they are deemed inappropriate for the individual.[1] When adaptations are necessary, such as replacing a child-oriented toy with a more age-appropriate item, it is critical to document these changes thoroughly in the assessment report. The goal is to maintain the intended social press of the task.
Q4: What are the key considerations when administering the this compound-2 remotely to an adult?
A4: Remote administration is feasible but presents unique challenges. Establishing and maintaining eye contact can be difficult.[1] It is recommended to use a teleprompter or have a clear protocol for camera positioning to facilitate this. Be aware that agreement on certain items, such as "asks for information" and "empathy/comment on others' emotions," may be lower in a remote setting.[1] As with any adaptation, the method of administration should be clearly described in the report, along with any potential impact on the assessment outcome.[1]
Q5: The this compound-2 yielded a score above the cut-off for ASD, but I still have clinical doubts. How should I proceed?
A5: A score above the cut-off should be interpreted with caution, especially in adults with complex psychiatric histories. The this compound-2 has been found to have a high rate of false positives in some populations, such as those with psychosis.[2] It is essential to integrate the this compound-2 results with other sources of information, including a thorough developmental history (such as the ADI-R), clinical interviews, and reports from family members or partners. The final diagnosis should be based on a convergence of evidence.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the diagnostic accuracy of the this compound-2, Module 4, in adult populations.
| Study/Population | Sensitivity | Specificity | Key Findings & Considerations |
| Sappok et al., 2013 (Adults with intellectual disability) | 100% | 45% | The this compound-2 was found to be over-inclusive in this population, correctly identifying all autistic individuals but also having a high rate of false positives.[1] |
| Community Mental Health Centers (Adults with complex psychiatric conditions) | 100% | 70-74% (depending on algorithm) | The this compound-2 accurately identified all adults with ASD but had a 30% false positive rate among adults with psychosis.[2] |
| Bastiaansen et al., 2011 (Adults with ASD vs. Schizophrenia) | 61% | 82% (original algorithm) | The this compound did not significantly differ in total scores between adults with ASD and those with schizophrenia. |
| de Bildt et al., 2016 (Adults with ASD vs. Schizophrenia) | 61% | 50% (revised algorithm) | The revised algorithm also showed difficulty in discriminating between ASD and schizophrenia in the same sample. |
| University or Lab-Based Settings (General adult referrals) | At least 80% | At least 70% | In more controlled research settings, the this compound-2 demonstrates good sensitivity and specificity.[2] |
Experimental Protocols
Detailed Methodology for this compound-2 Module 4 Administration
The administration of the this compound-2 Module 4 is a semi-structured, standardized assessment designed for verbally fluent adolescents and adults. The primary objective is to observe social communication, social interaction, and restricted and repetitive behaviors in a controlled environment.
1. Pre-Assessment Preparation:
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Ensure the assessment room is free from distractions and has all the necessary materials as outlined in the this compound-2 manual.
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The administrator should be trained to research reliability to ensure consistent and accurate scoring.
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Brief the participant about the general nature of the assessment without revealing the specific social presses.
2. Assessment Tasks: The module consists of a series of planned social activities and conversation prompts. These include:
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Construction Task: The participant is asked to build a model from a picture, providing an opportunity to observe planning, flexibility, and interaction with the administrator.
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Telling a Story from a Book: This task assesses narrative skills, imagination, and the ability to convey a coherent story.
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Description of a Picture: The participant describes a complex scene, allowing for observation of descriptive language, social referencing, and theory of mind.
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Conversation and Reporting: This involves open-ended questions about daily life, friendships, and emotions to assess reciprocal social interaction and communication.
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Emotions: The participant is asked to discuss their understanding and experience of various emotions.
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Social Difficulties and Annoyance: Questions about social challenges and what annoys the participant provide insight into their social understanding and perspective-taking.
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Demonstration Task: The participant is asked to demonstrate a common action (e.g., brushing teeth), which can reveal unusual motor mannerisms.
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Cartoons: Observing and commenting on a humorous cartoon sequence assesses understanding of social cues and humor.
3. Scoring:
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Throughout the assessment, the administrator observes and codes specific behaviors on a scale of 0 to 3, with higher scores indicating a greater presence of ASD-related behaviors.
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The coded behaviors are categorized into two main domains: Social Affect (SA) and Restricted and Repetitive Behaviors (RRB) .
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The raw scores from these domains are summed to create an overall total score, which is then compared to the established cut-off scores for "Autism Spectrum" and "Autism."
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A Calibrated Severity Score (CSS) can also be calculated to provide a standardized measure of symptom severity.
4. Post-Assessment:
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The administrator should review their notes and finalize the scoring.
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The results of the this compound-2 should be integrated with all other assessment information to form a comprehensive diagnostic picture.
Visualizations
References
Technical Support Center: Optimizing ADOS Administration for Telehealth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Autism Diagnostic Observation Schedule (ADOS) in a telehealth context.
Disclaimer
The standard administration of the Autism Diagnostic Observation Schedule, Second Edition (this compound-2) requires an in-person assessment by a trained examiner.[1] Western Psychological Services (WPS), the publisher of the this compound-2, states that remote administration is not considered a valid method for obtaining standardized scores.[1] Any modifications to the standard procedures may impact the validity of the results.[1] The information provided here is for research and informational purposes, drawing from studies that have explored the feasibility and reliability of remote this compound administration. An alternative measure designed for telehealth, the Brief Observation of Symptoms of Autism (BOSA), is also discussed.[1]
Troubleshooting Guides
This section provides solutions to common issues encountered during the remote administration of observational assessments like the this compound.
Audio and Video Issues
Question: What should I do if the audio or video quality is poor during a session?
Answer: Poor audio-visual quality can significantly impact the reliability of the assessment. Follow these steps to troubleshoot:
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Check Internet Connection: A stable, high-speed internet connection is crucial. Wired ethernet connections are generally more reliable than Wi-Fi.[2]
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Minimize Bandwidth Usage: Close any unnecessary applications on all devices connected to the network to free up bandwidth.
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Optimize Video Platform Settings: Ensure the telehealth platform is updated to the latest version. Within the platform's settings, select the correct camera and microphone.
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Hardware Check:
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Microphone: If you hear an echo, the issue may be on the participant's end. Advise them to use headphones.[2] Ensure the correct microphone is selected in the system and platform settings.
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Camera: Ensure the camera is positioned to provide a clear, well-lit view of the participant's face and upper body. Good lighting is essential; avoid backlighting.
-
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System Restart: If problems persist, a simple restart of the computer and router can often resolve connectivity issues.
Question: How can I prevent and troubleshoot audio feedback or echo?
Answer: Audio feedback or echo is a common issue in telehealth sessions.
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Proactive Measures: Instruct all participants (examiner, facilitator, and individual being assessed) to use headphones with a built-in microphone. This is the most effective way to prevent echo.
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Troubleshooting Steps:
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If an echo occurs, first identify the source. If you can hear your own voice echoed, the issue is likely on the other end.
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Ask the other participants to mute their microphones one at a time to isolate the source.
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The participant causing the echo should lower their speaker volume or switch to headphones.
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Ensure that there are no other open applications that might be using the microphone.
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Participant Engagement and Attention
Question: How can I maintain the engagement of a participant during a remote assessment?
Answer: Maintaining engagement is critical for a valid assessment.
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Preparation is Key: Before the session, have a facilitator (e.g., a parent or on-site technician) prepare the environment to be free of distractions.[3] All necessary materials should be ready and within reach.
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Establish Rapport: Begin the session with a brief, informal chat to build rapport and help the participant feel comfortable with the technology.
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Clear Instructions: Provide clear and concise instructions to both the participant and the facilitator.
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Use of a Facilitator: A trained facilitator on-site is crucial for many this compound modules to help manage materials, redirect the participant's attention, and assist with technical issues.
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Breaks: Be prepared to take short breaks if the participant becomes fatigued or overwhelmed.
Question: What is the role of an on-site facilitator and how should they be prepared?
Answer: An on-site facilitator is essential for the smooth execution of a remote this compound assessment, particularly for modules requiring interaction with physical materials.
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Responsibilities:
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Setting up the technology (computer, camera, microphone).
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Managing and presenting assessment materials as directed by the remote examiner.
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Assisting the participant with technical difficulties.
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Redirecting the participant's attention when necessary.
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Ensuring the physical environment remains free of distractions.
-
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Preparation:
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Provide the facilitator with a detailed checklist of all required materials and technology.
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Conduct a pre-assessment technical check with the facilitator to ensure all equipment is working correctly and they are comfortable with the telehealth platform.
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Clearly explain their role and the importance of following the examiner's instructions precisely to maintain standardization.
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Frequently Asked Questions (FAQs)
This section addresses common questions from researchers regarding the telehealth administration of the this compound.
Question: Is it possible to validly administer the this compound-2 remotely?
Answer: The publisher of the this compound-2, WPS, states that the this compound-2 cannot be validly administered remotely to produce a quantitative score.[1] The standardized administration requires close, in-person contact and interaction with shared materials.[1] However, some research has explored the feasibility and reliability of remote administration, particularly for Module 4, with some promising results for qualitative observations. Any deviation from standard administration should be thoroughly documented in research reports.[1]
Question: What is the Brief Observation of Symptoms of Autism (BOSA) and how does it differ from the this compound?
Answer: The BOSA is an alternative assessment developed to be administered remotely via telehealth.[4] It is a 12-14 minute observation of an individual interacting with a caregiver or therapist using a standardized set of materials.[4] A clinician trained in the this compound-2 can then observe this interaction (live or recorded) and use it to complete many of the this compound-2 codes.[1][4] While not a direct replacement for the this compound-2, it provides a structured way to gather observational data in a telehealth setting.
Question: What are the key findings on the reliability of remote this compound administration?
Answer: Research on remote this compound administration has primarily focused on Module 4. A key study by Schutte and colleagues (2015) found substantial agreement between remote and in-person administrations of the this compound Module 4.[2][5]
| Metric | Intraclass Correlation Coefficient (ICC) | Agreement Level |
| This compound Classification | 0.92 | Substantial |
| Communication Domain Score | 0.98 | Good |
| Social Interaction Domain Score | 0.92 | Good |
| Communication + Social Interaction Total | 0.96 | Good |
| Stereotyped Behaviors and Restricted Interests | 0.70 | Moderate |
| Source: Schutte et al., 2015[2] |
Question: What are the essential technology and environmental requirements for a remote this compound session?
Answer: A successful remote this compound session requires careful preparation of both technology and the physical environment.
| Category | Requirement | Details |
| Technology | High-speed, reliable internet | Wired ethernet connection is recommended.[2] |
| Computer or laptop with a webcam and microphone | An external webcam and microphone may provide better quality. | |
| Secure, HIPAA-compliant telehealth platform | Ensure the platform allows for screen sharing and high-quality video. | |
| Headphones with a microphone | For all participants to prevent audio feedback.[2] | |
| Environment | Quiet, private, and well-lit room | Minimize background noise and distractions.[3] |
| Neutral background | Avoid distracting personal items in the camera's view. | |
| All assessment materials readily accessible | Organized and out of the participant's view until needed. | |
| Sources: Behavior Frontiers, ACES, Lee et al., 2015[2][5][6] |
Experimental Protocols
Protocol for Remote Administration of this compound Module 4 (Adapted from Schutte et al., 2015)
This protocol describes a method for the remote administration of the this compound Module 4, designed for verbally fluent adolescents and adults.
1. Participant and Facilitator Preparation:
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Participants are screened for inclusion criteria (e.g., age, verbal fluency).
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An on-site facilitator is identified and trained on their role.
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A pre-session technology check is conducted with the participant and facilitator to ensure all equipment is functioning correctly.
2. Technology and Environment Setup:
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A secure, high-quality videoconferencing platform is used.
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The remote examiner uses a dual-monitor setup to view the participant and the this compound-2 protocol simultaneously.
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The participant's camera is positioned to capture their face, hands, and upper body.
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The on-site facilitator ensures the room is quiet, private, and free of distractions.
3. Materials Management:
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A duplicate set of non-copyrighted this compound-2 materials is sent to the participant's location.
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For visual stimuli that cannot be duplicated (e.g., storybook), the examiner uses the screen-sharing feature of the videoconferencing platform.
4. Administration Procedure:
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The remote examiner follows the standardized administration guidelines of the this compound-2 Module 4 as closely as possible.
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The on-site facilitator presents and removes materials as directed by the examiner.
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The entire session is recorded for later review and scoring.
5. Scoring and Data Analysis:
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The remote examiner scores the this compound-2 based on the live observation and video recording.
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Reliability is assessed by having a second independent and reliable coder score a subset of the recordings.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in telehealth this compound administration.
Caption: Workflow for a remote this compound session.
References
- 1. pages.wpspublish.com [pages.wpspublish.com]
- 2. Usability and Reliability of a Remotely Administered Adult Autism Assessment, the Autism Diagnostic Observation Schedule (this compound) Module 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Online Adult Autism Therapy and Testing Services | Prosper Health [prosperhealth.io]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
Navigating Sensory Sensitivities During ADOS-2 Assessments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2), addressing the sensory sensitivities of participants is crucial for obtaining valid and reliable data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help navigate these challenges while maintaining the integrity of the assessment.
Troubleshooting Guide: Managing Sensory-Related Issues During this compound-2 Administration
This guide addresses specific sensory-related problems that may arise during an this compound-2 assessment and offers potential solutions.
| Problem | Potential Causes | Recommended Actions | Considerations |
| Participant is visually overwhelmed (e.g., squinting, covering eyes, avoiding looking at materials). | - Hypersensitivity to fluorescent lighting.- Visual clutter in the assessment room.- Bright colors or patterns on materials or clothing. | - Lighting: If possible, use natural light or incandescent lamps instead of fluorescent overheads. If not possible, consider a room with dimmable lights.- Environment: Ensure the assessment room is free of unnecessary clutter.[1] Position the participant so they are not facing a window with bright sunlight or distracting movement.- Materials: Present only the necessary materials for the current task. | - Document any modifications to the lighting.- Note the participant's visual sensitivities and how they manifested. |
| Participant is distressed by auditory stimuli (e.g., covering ears, making repetitive vocalizations to block out sound). | - Hypersensitivity to ambient noises (e.g., HVAC system, sounds from outside the room).- Examiner's tone or volume of voice.- Noises from the assessment materials themselves. | - Environment: Choose the quietest available assessment room. Use a white noise machine if it helps to mask jarring external sounds.- Examiner's Voice: Speak in a calm, neutral, and moderately pitched voice.- Materials: Introduce noisy toys or materials gradually. Allow the participant to investigate the sound-making object before initiating the task. | - Note any consistent auditory triggers.- Document the use of a white noise machine or any other environmental sound modifications. |
| Participant shows tactile defensiveness (e.g., pulling away from touch, refusing to handle certain textures). | - Hypersensitivity to the texture of assessment materials (e.g., sticky putty, rough surfaces).- Discomfort with the texture of seating or the floor.- Aversion to accidental or intentional touch from the examiner. | - Materials: Offer alternative materials with different textures if the core function of the task is not compromised. Allow the participant to use a tool (e.g., a pointer) to interact with an object they are hesitant to touch.- Environment: Be mindful of the participant's comfort with the seating. Allow for seating alternatives if necessary (e.g., a floor mat).- Interaction: Minimize physical contact unless essential for the administration of a specific item. | - Thoroughly document any modifications to materials or interaction style.- Note the specific textures that elicited a negative response. |
| Participant is under-responsive or seeking intense sensory input (e.g., crashing into furniture, constant movement, mouthing objects). | - Hyposensitivity to proprioceptive and vestibular input.- Seeking sensory input to self-regulate. | - Breaks: Incorporate movement breaks between tasks.[2][3] Simple activities like jumping jacks or wall pushes can be effective.- Seating: Consider alternative seating that allows for movement, such as a wobble cushion, if it does not invalidate the specific task requirements.- Fidgets: Allow the use of a small, silent fidget toy during periods of instruction or when the participant's hands are not required for a task. | - Differentiate between behaviors that are solely for self-regulation and those that interfere with the assessment.- Document the types and frequency of sensory-seeking behaviors and the strategies used to manage them. |
| Participant is overwhelmed and approaching a meltdown. | - Cumulative sensory overload.- Anxiety related to the assessment situation. | - Proactive De-escalation: Be attuned to early signs of distress (e.g., increased stimming, changes in breathing).[4]- Offer a Break: Suggest a short break in a quiet, calming space.[2]- Simplify Demands: If possible, temporarily reduce the complexity of the interaction. | - Prioritize the well-being of the participant. It is better to pause or reschedule than to continue with an invalid assessment.- Document the precursors to the meltdown and the steps taken to de-escalate. |
Frequently Asked Questions (FAQs)
Q1: Can I modify the this compound-2 administration to accommodate sensory sensitivities?
A1: The this compound-2 is a standardized assessment, and modifications should be approached with caution to avoid invalidating the results. However, the publisher, WPS, notes that while the provided language should be followed closely, it can be adapted to ensure the participant's understanding.[5] Minor accommodations to the environment that do not alter the core tasks are generally more acceptable.[1] Any and all accommodations must be thoroughly documented.
Q2: What types of environmental modifications are permissible?
A2: Creating a sensory-friendly environment is a key first step.[6] This can include:
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Minimizing distractions: The assessment room should be quiet and free of visual clutter.[1]
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Adjusting lighting: Opt for natural or incandescent light over fluorescent lighting where possible.
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Controlling auditory stimuli: Choose a quiet room and consider a white noise machine to mask disruptive external sounds.
Q3: Can the participant use sensory tools like a weighted blanket or noise-canceling headphones during the assessment?
A3: The use of sensory tools is not explicitly addressed in the this compound-2 manual. The guiding principle should be whether the tool fundamentally changes the nature of the assessed behavior. For example, noise-canceling headphones would interfere with tasks requiring auditory response. A weighted vest might be acceptable if it helps with regulation and doesn't restrict movement required for tasks. The use of such tools should be a clinical judgment, and it is imperative to document their use and the rationale.
Q4: How can I prepare a participant with known sensory sensitivities for the this compound-2?
A4: Preparation can help ease anxiety and reduce the likelihood of sensory overload.
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Pre-assessment Information: If possible, gather information about the individual's specific sensory sensitivities beforehand using tools like the Sensory Profile.
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Rapport Building: Spend time building rapport before beginning the formal assessment.[7]
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Familiarization: Allow the individual to acclimate to the assessment room before starting.
Q5: What should I do if a participant's sensory needs prevent the completion of a task?
A5: If a task cannot be completed due to sensory sensitivities, this should be noted in the scoring. For example, if a participant refuses to touch the silly putty in Module 3 due to tactile defensiveness, you would code their response accordingly, noting the reason for the lack of engagement. It is important to differentiate between a refusal due to social reasons versus sensory reasons.
Experimental Protocols
Protocol for Creating a Sensory-Friendly this compound-2 Assessment Environment
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Room Selection: Choose a quiet room, away from high-traffic areas, with minimal ambient noise.
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Visual Environment Setup:
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Remove all non-essential items from the walls and surfaces.
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Position the table and chairs to minimize visual distractions from windows or doorways.
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If using artificial lighting, use lamps with warm-toned, non-flickering bulbs instead of overhead fluorescent lights.
-
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Auditory Environment Setup:
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Close doors and windows to minimize external noise.
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If necessary, use a white noise machine set to a low, constant volume.
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Materials Preparation:
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Organize all this compound-2 materials out of the participant's sight but within easy reach of the examiner.
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Introduce only the materials for the current task to the participant.
-
-
Pre-Assessment Checklist:
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Review any available sensory profiles or information about the participant's sensory needs.
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Have potential sensory support tools available (e.g., fidgets, different seating options) and make a clinical decision about their potential use.
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Plan for potential breaks in the assessment schedule.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Standardized Assessment Accommodations for Individuals with Intellectual Disability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accommodations For Students With Autism [skillbuildersaba.com]
- 3. Classroom Accommodations for Autism | Rising Above ABA [risingaboveaba.com]
- 4. m.youtube.com [m.youtube.com]
- 5. FAQs Home Page - this compound-2, GSAP, and Continuing Education [wpspublish.com]
- 6. Best Practice Autism: Sensory Processing in Autism: Assessment & Intervention Strategies [bestpracticeautism.blogspot.com]
- 7. youtube.com [youtube.com]
Navigating Challenging Behaviors During ADOS-2 Administration: A Technical Guide
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for managing challenging behaviors during the administration of the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2). Adherence to standardized procedures is critical for valid results, and this guide offers strategies to maintain fidelity to the protocol while ensuring the well-being of the participant.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenging behaviors encountered during an this compound-2 administration?
While the presentation of autism spectrum disorder (ASD) is heterogeneous, common challenging behaviors that may arise during the this compound-2 administration include difficulties with transitions, sensory sensitivities, and non-compliance.[1] Some individuals may also exhibit escape-motivated behaviors, aggression, or self-injury, particularly when feeling overwhelmed or anxious.[1]
Q2: How can I proactively minimize the likelihood of challenging behaviors?
Proactive strategies are crucial for a smooth administration. Creating a structured and predictable environment can reduce anxiety.[2][3][4] It is recommended to arrange the testing room to be child-friendly and non-distracting.[5] Building rapport at the beginning of the session is also a key step.[5] This can be achieved by initially engaging in preferred activities and using clear, concise language.
Q3: Is it permissible to modify the this compound-2 tasks for a participant with significant behavioral challenges?
The this compound-2 is a standardized assessment, and any deviation from the prescribed administration can impact the validity of the results.[6][7] The this compound-2 manual provides clear guidelines for administration and coding that should be followed as closely as possible.[8][9] If a participant is unable to complete a task due to challenging behaviors, this should be noted in the observation notes. For individuals where the standard modules are not appropriate, such as minimally verbal adolescents and adults, there are adapted versions like the Adapted-ADOS (A-ADOS) that have undergone validation.[10] Any modifications made to the standard procedure must be documented in the final report.[7]
Q4: How do challenging behaviors affect the scoring of the this compound-2?
The this compound-2 scoring is based on the behaviors observed during the administration.[8][11] The protocol includes codes for when a specific behavior is not present or when an item is not applicable.[12][13] If a challenging behavior prevents the participant from engaging in a particular task, the clinician will code the observable behaviors accordingly. It is important for clinicians to use their judgment to distinguish between behaviors that are characteristic of ASD and those that may be a result of other factors, such as anxiety or frustration. The this compound-2 Calibrated Severity Scores (CSS) are designed to provide a measure of symptom severity that is less influenced by participant characteristics.[1][14]
Q5: When should an this compound-2 administration be paused or discontinued?
The primary consideration is the safety and well-being of the participant and the examiner. If a participant's behavior escalates to a point where there is a risk of harm to themselves or others, the administration should be paused. The examiner should attempt to de-escalate the situation. If these efforts are unsuccessful, or if the participant is in significant distress, the administration should be stopped. The decision to discontinue should be documented, along with the reasons for doing so.
Troubleshooting Guide
This table summarizes proactive and reactive strategies for managing common challenging behaviors during the this compound-2 administration.
| Challenging Behavior | Proactive Strategies (Before & During Administration) | Reactive Strategies (In-the-Moment Responses) |
| Sensory Sensitivities | - Prepare the testing room by minimizing distracting stimuli (e.g., reduce noise, adjust lighting).- Inquire about known sensory sensitivities beforehand.- Allow for sensory breaks if needed. | - Acknowledge and validate the individual's discomfort.- Offer sensory tools if appropriate and available (e.g., weighted lap pad).- Modify the environment if possible (e.g., dimming lights further). |
| Non-Compliance / Refusal | - Build strong rapport at the start of the session.[5]- Use clear and simple instructions.- Present tasks in a playful and engaging manner.- Offer choices when possible within the standardized activities. | - Re-present the task in a neutral tone.- Move on to the next activity and attempt to return to the refused task later.- Note the non-compliance in the observation record for accurate scoring. |
| Escape-Motivated Behavior | - Create a predictable and structured environment.[2][3][4]- Use a visual schedule to outline the assessment activities.- Intersperse more demanding tasks with less demanding ones. | - Gently redirect the individual back to the task.- Avoid reinforcing the escape behavior by removing the demand entirely.- If behavior escalates, consider a short break before re-engaging. |
| Aggression / Self-Injury | - Be aware of potential triggers and signs of escalating distress.- Ensure the immediate environment is free of objects that could be used to cause harm. | - Prioritize safety for both the participant and the examiner.- Block self-injurious behaviors safely and non-reactively.- Use a calm and neutral tone of voice.- If behavior escalates, follow the protocol for pausing or discontinuing the assessment. |
Experimental Protocols
The administration of the this compound-2 should adhere to the protocols outlined in the official manual published by Western Psychological Services (WPS).[8][15] The standard administration time for each module is between 40 and 60 minutes.[6][8] Clinicians are expected to have undergone specific training to administer and score the this compound-2 accurately.[9][16]
Visualizations
Caption: Decision-making workflow for managing challenging behaviors during this compound-2.
References
- 1. The Autism Diagnostic Observation Schedule, Toddler Module: Standardized Severity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. How to Create a Supportive Environment for Children Undergoing ABA Therapy - Apex ABA Therapy [apexaba.com]
- 4. Autism in focus - Medical Independent [medicalindependent.ie]
- 5. youtube.com [youtube.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. thirdspace.scot [thirdspace.scot]
- 8. wpspublish.com [wpspublish.com]
- 9. psychiatry.weill.cornell.edu [psychiatry.weill.cornell.edu]
- 10. The Adapted this compound: A new module set for the assessment of minimally verbal adolescents and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. beginningwitha.com [beginningwitha.com]
- 14. researchgate.net [researchgate.net]
- 15. acer.org [acer.org]
- 16. research.chop.edu [research.chop.edu]
Technical Support Center: Refining ADOS-2 Interpretation in Complex Clinical Cases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the nuanced interpretation of the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) for complex clinical cases.
Frequently Asked Questions (FAQs)
General Interpretation
Q1: What is the fundamental principle of this compound-2 interpretation beyond the numerical scores?
A1: While the this compound-2 provides quantitative scores, its interpretation should not be solely reliant on these numbers.[1][2] A critical aspect is the qualitative clinical judgment of the administrator, taking into account the individual's developmental history, cultural background, and the overall pattern of behaviors observed during the assessment.[1][2] The this compound-2 is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors; it is not merely a checklist.[3]
Q2: How are the this compound-2 scores structured and what do they represent?
A2: The this compound-2 yields scores in two main domains: Social Affect (SA) and Restricted and Repetitive Behaviors (RRB).[4] The total score is a combination of the SA and RRB scores.[4] These raw scores are then converted into a Calibrated Severity Score (CSS) which allows for a standardized measure of symptom severity.[4] The CSS ranges from 1 to 10, with higher scores indicating more severe symptoms. The interpretation of these scores is guided by cutoff scores for "autism spectrum" and "autism" classifications, which vary by module.[1][3]
Q3: What are the different modules of the this compound-2 and how are they selected?
A3: The this compound-2 has five modules, and the selection is based on the individual's expressive language level and chronological age.[3][5]
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Toddler Module: For children between 12 and 30 months of age who are not consistently using phrase speech.
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Module 1: For children 31 months and older who are not consistently using phrase speech.
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Module 2: For individuals of any age who use phrase speech but are not verbally fluent.
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Module 3: For verbally fluent children and young adolescents.
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Module 4: For verbally fluent older adolescents and adults.
Complex Presentations and Co-occurring Conditions
Q4: How can co-occurring ADHD affect this compound-2 interpretation?
A4: Individuals with ADHD may exhibit behaviors that overlap with ASD symptoms, potentially leading to elevated this compound-2 scores.[6][7][8][9] For instance, inattention and impulsivity in ADHD can manifest as difficulties with reciprocal social interaction, such as interrupting or being off-topic.[9] However, item-level analysis suggests that while social communication scores may be similar, individuals with ASD tend to have significantly higher scores in the restricted and repetitive behaviors domain compared to those with ADHD alone.[8][9] It is crucial to consider the underlying reason for a behavior; for example, is a lack of response due to social disinterest (more indicative of ASD) or distractibility (more indicative of ADHD)?
Q5: What are the challenges in differentiating ASD from psychosis using the this compound-2?
A5: The this compound-2 has a high rate of false positives for psychosis, meaning individuals with psychosis may score in the autism spectrum range.[4][10] This is particularly true for the Social Affect domain, as negative symptoms of psychosis (e.g., flat affect, alogia) can resemble the social communication deficits seen in ASD.[4] A thorough developmental history is critical to distinguish between the two; ASD is a neurodevelopmental condition with symptoms present from early childhood, whereas psychosis typically has a later onset.
Q6: How should anxiety be considered when interpreting this compound-2 results?
A6: Anxiety can significantly impact an individual's performance on the this compound-2. High anxiety may lead to social withdrawal, reduced eye contact, and repetitive behaviors (as self-soothing mechanisms), which can inflate scores. Some research suggests a correlation between higher anxiety levels and fewer social communication symptoms as measured by the this compound-2, potentially due to compensatory strategies.[1] Conversely, other studies indicate that anxiety is associated with greater social and communication difficulties.[1] Therefore, it is essential for the clinician to note signs of anxiety during the assessment and consider its potential influence on the observed behaviors.
Q7: How does intellectual disability (ID) impact this compound-2 interpretation?
A7: When assessing individuals with ID, it is crucial to differentiate between behaviors that are characteristic of ASD and those that are a function of their cognitive impairment. The this compound-2 should be interpreted in the context of the individual's overall developmental level.[11] To make a comorbid diagnosis of ASD and ID, the social communication deficits must be below what would be expected for their general developmental level.[11]
Specific Populations
Q8: What is the "female camouflage effect" and how does it affect this compound-2 scores in females?
A8: The "female camouflage effect" refers to the tendency for some autistic females to mask their social communication difficulties through learned social skills and imitation.[3] Research indicates that verbally fluent females with ASD may exhibit fewer repetitive behaviors and have better non-verbal communication skills during the this compound-2 assessment compared to males.[3] This can result in scores that fall below the diagnostic cutoff, even when a clinical diagnosis of ASD is warranted based on developmental history and other observations. Clinicians should be aware of this potential for under-identification and consider more subtle signs of social difficulty.
Q9: What are the key considerations when administering the this compound-2 to minimally verbal or non-verbal individuals?
A9: For individuals with limited or no speech, the focus of the this compound-2 shifts heavily to non-verbal communication and social interaction. Modules 1 and the Toddler Module are specifically designed for this population. The clinician must be adept at creating opportunities for the individual to initiate and respond to social cues non-verbally. It's important to differentiate a lack of response due to a lack of social motivation versus a lack of comprehension or physical ability. The scoring of items related to vocalizations and language is adapted in these modules.
Q10: How are cultural and linguistic differences addressed in this compound-2 administration and interpretation?
A10: Cultural norms for social behaviors such as eye contact, gestures, and conversational style can vary significantly. It is essential for clinicians to be culturally competent and consider the individual's background when interpreting their behaviors on the this compound-2. For individuals whose primary language is not the same as the administrator's, the use of a trained interpreter who is familiar with the this compound-2 is recommended. Even with an interpreter, it is important to acknowledge the potential impact on the nuances of communication and social interaction.
Troubleshooting Guides
Troubleshooting Scoring and Administration Errors
| Issue | Troubleshooting Steps |
| Incorrect Module Selection | 1. Review Language Level: Before administration, carefully assess the individual's expressive language. A common error is selecting a module based on age alone. 2. Consult the Manual: The this compound-2 manual provides specific criteria for language levels for each module. 3. Re-evaluation: If during the assessment it becomes clear the wrong module was chosen, the results may be invalid. It is best to stop and reschedule with the correct module. |
| Inconsistent Scoring | 1. Adhere to the Manual: The this compound-2 manual provides detailed scoring guidelines for each item. Regular review of these guidelines is essential. 2. Reliability Training: Participate in this compound-2 reliability training to ensure your scoring is consistent with standardized procedures. 3. Consensus Scoring: When possible, engage in consensus scoring with a reliable colleague to calibrate your scoring. |
| Overlooking Subtle Behaviors | 1. Detailed Note-Taking: During the administration, take detailed notes on the quality of social interactions, not just their presence or absence. 2. Consider the Context: A behavior may appear typical on the surface, but the context in which it occurs can reveal its atypicality. 3. Review Recordings: If the session is recorded, reviewing the recording can help identify subtle behaviors that may have been missed in real-time. |
Troubleshooting Complex Case Interpretations
| Clinical Challenge | Guidance for Interpretation |
| Differentiating High-Functioning ASD from Social Anxiety | 1. Focus on Social Motivation: Individuals with social anxiety often desire social connection but are inhibited by fear. Autistic individuals may have a more fundamental difference in their social motivation and understanding. 2. Look for Restricted and Repetitive Behaviors: The presence of RRBs is a core feature of ASD and is less common in social anxiety. 3. Developmental History: A history of social difficulties from a very early age is more indicative of ASD. |
| Suspected "Camouflaging" in Females | 1. Probe for Internal Experience: Inquire about the individual's internal experience of social situations. They may describe social interaction as effortful, requiring conscious effort to follow social rules. 2. Observe for Subtle Signs of Masking: This can include fleeting, less typical facial expressions or a slight delay in social responses. 3. Rely on Collateral Information: Information from parents, partners, or friends about their social functioning in different contexts is invaluable. |
| Assessing Individuals with Significant Behavioral Challenges | 1. Establish Rapport: Take extra time to build rapport before beginning the formal administration. 2. Adapt the Environment: Minimize sensory distractions and provide breaks as needed. 3. Focus on Qualitative Observations: Even if the individual is unable to complete all tasks, qualitative observations of their social initiations, responses, and repetitive behaviors can provide valuable diagnostic information. |
Experimental Protocols & Data Presentation
While this technical support center does not present novel experimental data, it is founded on established research and clinical guidelines. For detailed experimental protocols regarding the development and validation of the this compound-2, users are referred to the official this compound-2 manual published by Western Psychological Services (WPS).[3]
Table 1: this compound-2 Module Selection Criteria
| Module | Chronological Age | Expressive Language Level |
| Toddler Module | 12-30 months | No speech to simple phrases |
| Module 1 | 31 months and older | No speech to simple phrases |
| Module 2 | Any age | Phrase speech but not verbally fluent |
| Module 3 | Children and young adolescents | Verbally fluent |
| Module 4 | Older adolescents and adults | Verbally fluent |
Visualizations
References
- 1. research.chop.edu [research.chop.edu]
- 2. irp.cdn-website.com [irp.cdn-website.com]
- 3. (this compound®-2) Autism Diagnostic Observation Schedule, Second Edition [wpspublish.com]
- 4. This compound-2 - Autism Diagnostic Observation Schedule - Second Edition | Pearson Clinical Assessment Canada - English [pearsonclinical.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. ABA Therapy for Autism | Find ABA Therapists at Action Behavior Centers [actionbehavior.com]
- 9. mdpi.com [mdpi.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. annarbor.co.uk [annarbor.co.uk]
Navigating the ADOS-2: A Technical Support Guide to Module Selection
Welcome to our technical support center for the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to this compound-2 module selection, ensuring accurate and reliable data collection in clinical trials and research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary basis for selecting an this compound-2 module?
A1: The selection of the appropriate this compound-2 module is primarily based on two factors: the individual's chronological age and their expressive language level.[1][2][3] Each module is designed to be developmentally appropriate and to provide the most accurate assessment for a specific age and language combination.
Q2: What are the different this compound-2 modules and their target populations?
A2: The this compound-2 consists of five modules:
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Toddler Module: For children between 12 and 30 months of age who are not consistently using phrase speech.[1]
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Module 1: For children 31 months and older who are not consistently using phrase speech (i.e., are pre-verbal or use single words).[1][2]
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Module 2: For children of any age who use phrase speech but are not verbally fluent.[1][2]
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Module 3: For verbally fluent children and young adolescents.[1][2][4]
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Module 4: For verbally fluent older adolescents and adults.[1][2][4]
Q3: What is the definition of "phrase speech" for module selection?
A3: "Phrase speech" generally refers to the consistent use of non-echolalic, three-word or longer utterances that sometimes involve a verb. The this compound-2 manual provides specific criteria and examples to guide this determination.
Q4: Can the wrong module choice affect assessment results?
A4: Yes, selecting the wrong module can significantly skew the results.[2] For instance, administering Module 1 to an individual with more complex verbal abilities could lead to a false negative result because the tasks would not be challenging enough to elicit the relevant social communication behaviors.[2]
Q5: What should be considered for individuals who are nonverbal or minimally verbal?
A5: For individuals who are nonverbal or have limited speech, the choice is between the Toddler Module and Module 1, based on their age. The Toddler Module is specifically for children 12-30 months, while Module 1 is for those 31 months and older.[1] There are also adapted versions of Module 1 and 2 that have been developed for use with minimally verbal adolescents and adults.[5]
Troubleshooting Guide: Common Pitfalls in Module Selection
This section addresses specific issues that may arise during the module selection process and provides guidance on how to resolve them.
| Problem/Pitfall | Description | Troubleshooting Steps |
| Overestimating Language Level | A common error is to select a module for a higher language level than is appropriate, for example, choosing Module 2 for a child who primarily uses single words with only occasional, echoed phrases. | 1. Systematic Language Sample: Obtain a spontaneous language sample during the initial rapport-building phase. 2. Parent/Caregiver Report: Use parent or caregiver reports of the individual's typical language use in various settings. 3. Err on the side of caution: If in doubt, it is often better to start with the lower-level module. The this compound-2 administration guide provides specific rules for switching modules if the initial choice is clearly inappropriate. |
| Underestimating Language Level | This occurs when a more verbally sophisticated individual is administered a module designed for a lower language level. | 1. Review Developmental History: A thorough review of the individual's developmental and language history can provide clues about their true verbal abilities. 2. Observe Spontaneous Language: Pay close attention to the complexity and spontaneity of the individual's language during unstructured conversation. 3. Consider Module 3 for Fluent Children: A five-year-old who is verbally fluent, for example, may be more appropriately assessed with Module 3 than Module 2.[4] |
| Borderline Age Cases | An individual may be very close to the age cutoff between two modules (e.g., a child who is 30.5 months old). | 1. Prioritize Language Level: In most cases, expressive language level is the more critical factor for module selection.[1] 2. Consider Developmental Level: If the child's overall developmental level is more consistent with a younger or older age group, this can be a secondary consideration. However, the chronological age and language level criteria are paramount. |
| Inconsistent Language Use | An individual may use phrase speech inconsistently, making it difficult to choose between Module 1 and Module 2. | 1. Define "Consistent Use": Refer to the this compound-2 manual for the specific definition of "consistent use of phrase speech." This is a key criterion for differentiating between Module 1 and 2. 2. Observe in Different Contexts: Assess language use across different activities and with different communication partners if possible. |
| Presence of Co-occurring Conditions | Conditions such as severe anxiety, intellectual disability, or psychosis can impact an individual's performance and complicate module selection. | 1. Comprehensive Evaluation: The this compound-2 should be part of a comprehensive assessment that includes a thorough developmental history and assessment of co-occurring conditions.[5][6] 2. Focus on Expressive Language: Base the module selection on the individual's observable expressive language skills, rather than their cognitive or psychiatric profile. 3. Use Clinical Judgment: Experienced clinicians must use their judgment to determine the most appropriate module that will provide a valid assessment of social communication and repetitive behaviors.[2] Mental health conditions may inflate this compound scores, so results should be interpreted in conjunction with other information.[5] |
Experimental Protocols: A General Overview
While the complete this compound-2 administration and scoring protocols are proprietary and require specialized training, the following provides a general overview of the experimental workflow.
This compound-2 Module Selection and Administration Workflow
Caption: Workflow for this compound-2 module selection and administration.
This compound-2 Module Selection Logic
Caption: Decision tree for selecting the appropriate this compound-2 module.
Summary of this compound-2 Modules
The following table provides a quick reference for the key characteristics of each this compound-2 module.
| Module | Target Age Group | Expressive Language Requirement | Example Activities |
| Toddler Module | 12-30 months | Not consistently using phrase speech | Free play, Response to name, Bubble play, Anticipation of a routine with objects |
| Module 1 | 31 months and older | Not consistently using phrase speech (pre-verbal or single words) | Free play, Blocking task, Response to joint attention, Birthday party |
| Module 2 | Any age | Uses phrase speech but is not verbally fluent | Construction task, Make-believe play, Joint interactive play, Conversation |
| Module 3 | Children and young adolescents | Verbally fluent | Construction task, Telling a story from a book, Description of a picture, Conversation about emotions |
| Module 4 | Older adolescents and adults | Verbally fluent | Construction task, Telling a story from a book, Conversation about social relationships and emotions, Cartoons |
Disclaimer: This guide is intended for informational purposes only and is not a substitute for the official this compound-2 manual and formal training. The this compound-2 is a complex instrument that requires extensive training and clinical expertise to administer and interpret correctly.[6][7] Always refer to the most current this compound-2 manual for definitive guidance on administration and scoring.
References
- 1. (this compound®-2) Autism Diagnostic Observation Schedule, Second Edition [wpspublish.com]
- 2. blueabatherapy.com [blueabatherapy.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. thirdspace.scot [thirdspace.scot]
- 6. childrensresourcegroup.com [childrensresourcegroup.com]
- 7. Language and Cognitive Features in a Girl with Bosch–Boonstra–Schaaf Optic Atrophy Syndrome [mdpi.com]
Validation & Comparative
A Comparative Guide to the ADOS-2 and ADI-R for Autism Spectrum Disorder Diagnosis
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis of Autism Spectrum Disorder (ASD) is paramount for clinical research and the development of effective therapeutics. The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) and the Autism Diagnostic Interview, Revised (ADI-R) are considered gold-standard instruments in the assessment of ASD.[1][2] This guide provides a detailed comparison of their performance, methodologies, and applications, supported by experimental data to inform their use in research and clinical settings.
Quantitative Performance Data
The following tables summarize the diagnostic accuracy of the this compound-2 and ADI-R based on a meta-analysis of studies conducted in both research and clinical settings.
Table 1: this compound-2 Diagnostic Accuracy [3][4]
| Metric | Research Setting | Clinical Setting |
| Sensitivity | 0.89 - 0.92 | Mixed Results |
| Specificity | 0.81 - 0.85 | Mixed Results |
Table 2: ADI-R Diagnostic Accuracy [3][4]
| Metric | Research Setting | Clinical Setting |
| Sensitivity | 0.75 | 0.75 |
| Specificity | 0.85 | 0.72 |
A meta-analysis of 22 articles indicated that the this compound-2 generally demonstrates stronger diagnostic performance than the ADI-R.[3] Specifically, the this compound-2 showed sensitivity ranging from .89 to .92 and specificity from .81 to .85.[3] In contrast, the ADI-R had a sensitivity of .75 and a specificity of .82, with specificity being higher in research samples (.85) compared to clinical ones (.72).[3][4] It is important to note that the accuracy of the this compound-2 in clinical settings has shown mixed results.[3] Some studies have highlighted a high rate of false positives in certain pediatric psychiatry populations.
Experimental Protocols
A comprehensive diagnostic evaluation for ASD is most accurately conducted by a multidisciplinary team using information from multiple sources, including direct observation and caregiver interviews.[4]
This compound-2 Administration
The this compound-2 is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors.[5]
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Procedure: The assessment involves a series of activities and interactive scenarios administered by a trained clinician.[5][6] The clinician observes and codes the individual's behaviors during these interactions.[6][7] The entire administration typically takes 40 to 60 minutes.[5][6][7]
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Modules: The this compound-2 consists of five modules, and the choice of module is based on the individual's expressive language level and chronological age.[5][8]
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Toddler Module: For children between 12 and 30 months.[8]
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Module 1: For children 31 months and older who do not consistently use phrase speech.[5]
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Module 2: For children of any age who use phrase speech but are not verbally fluent.[9]
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Module 3: For verbally fluent children and young adolescents.[6]
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Module 4: For verbally fluent older adolescents and adults.[9]
-
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Scoring: Immediately following the administration, the clinician codes the observed behaviors.[6] These codes are then converted into algorithm scores which correspond to one of three classifications: Autism, Autism Spectrum, or Non-Spectrum.[6]
ADI-R Administration
The ADI-R is a comprehensive, structured interview conducted with the parent or primary caregiver of an individual referred for a possible ASD diagnosis.[10][11]
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Procedure: A trained clinical interviewer questions the caregiver about the individual's developmental history and current behaviors across three main domains: social interaction, communication, and restricted, repetitive behaviors.[1][10][11] The interview is designed to elicit detailed descriptions of behaviors.[1] The administration and scoring typically take 90 to 150 minutes.[1][10]
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Content: The interview consists of 93 items and focuses on behaviors that are rare in individuals without ASD. The questions cover the individual's functioning at different life stages, with a primary focus on the 4 to 5-year-old period.
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Scoring: The interviewer rates the caregiver's responses based on specific coding criteria.[12] These ratings are then used to complete an algorithm that generates scores for the three core domains.[10][12] These scores are then compared to established cutoffs to determine if the criteria for an ASD diagnosis are met.[12]
Diagnostic Workflow
The following diagram illustrates a typical workflow for diagnosing Autism Spectrum Disorder, often incorporating both the this compound-2 and ADI-R.
Conclusion
Both the this compound-2 and the ADI-R are robust and highly validated instruments for the diagnosis of ASD.[3][4] The this compound-2 provides critical information through direct observation of the individual's current social communication and behavior, while the ADI-R offers a comprehensive developmental history from a caregiver's perspective.[11][13] The combination of both instruments is often considered the "gold standard" for a comprehensive diagnostic assessment in research settings, as they provide complementary information.[1][14] However, the choice of instruments and the interpretation of their results should always be conducted within the context of a broader clinical evaluation by experienced professionals.[2] For researchers and drug development professionals, understanding the strengths and limitations of each tool is crucial for ensuring the accurate identification and characterization of study participants.
References
- 1. research.chop.edu [research.chop.edu]
- 2. childrensresourcegroup.com [childrensresourcegroup.com]
- 3. Systematic Review and Meta-Analysis of the Clinical Utility of the this compound-2 and the ADI-R in Diagnosing Autism Spectrum Disorders in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What to Expect During an Autism Diagnostic Observation Schedule-Second Edition (this compound-2) Assessment - Blog [powerbackpediatrics.com]
- 6. (this compound®-2) Autism Diagnostic Observation Schedule, Second Edition [wpspublish.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Autism Diagnostic Observation Schedule, Second Edition (this compound-2) | Weill Cornell Medicine Psychiatry [psychiatry.weill.cornell.edu]
- 9. Sensitivity and Specificity of the this compound-2 Algorithm in a Large German Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (ADI®-R) Autism Diagnostic Interview, Revised [wpspublish.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparing this compound-2 with Other Autism Assessment Tools - Early Childhood Education Degrees [early-childhood-education-degrees.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Psychometric Properties of Autism Spectrum Disorder Diagnostic Tools
The accurate diagnosis of Autism Spectrum Disorder (ASD) is crucial for early intervention and improved outcomes. A variety of psychometric instruments are utilized by researchers and clinicians to aid in this complex diagnostic process. This guide provides a detailed comparison of the psychometric properties of the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2), widely considered a gold-standard assessment, and its key alternatives: the Autism Diagnostic Interview-Revised (ADI-R), the Childhood Autism Rating Scale, Second Edition (CARS-2), and the Gilliam Autism Rating Scale, Third Edition (GARS-3). This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in clinical research and practice.
Overview of Assessed Instruments
The Autism Diagnostic Observation Schedule, Second Edition (this compound-2) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors.[1][2] It involves direct observation of the individual through a series of planned social activities, often referred to as "presses," which are designed to elicit behaviors relevant to a diagnosis of ASD.[2] The this compound-2 is comprised of five modules, and the choice of module is based on the individual's age and language level.[3]
The Autism Diagnostic Interview-Revised (ADI-R) is a comprehensive, structured interview conducted with the parents or caregivers of an individual with suspected ASD.[4] It focuses on the individual's developmental history and current behaviors across three key domains: social interaction, communication, and restricted, repetitive behaviors.[4] The ADI-R is considered a "gold-standard" parent interview in the assessment of ASD.[5]
The Childhood Autism Rating Scale, Second Edition (CARS-2) is a 15-item behavioral rating scale used to identify children with autism and to distinguish them from those with other developmental disabilities.[6][7] It includes two versions: a standard form for younger or lower-functioning individuals and a high-functioning version for verbally fluent individuals aged 6 and older with an IQ of 80 or higher.[6][7]
The Gilliam Autism Rating Scale, Third Edition (GARS-3) is a norm-referenced screening tool designed to identify individuals aged 3 to 22 who exhibit behaviors characteristic of autism.[8] It consists of 56 items grouped into six subscales that are completed by a parent, teacher, or clinician.[8][9]
Psychometric Properties: A Comparative Analysis
The following tables summarize the key psychometric properties of the this compound-2 and its alternatives, based on available research data.
Table 1: Reliability of ASD Diagnostic Instruments
| Instrument | Inter-Rater Reliability | Test-Retest Reliability | Internal Consistency |
| This compound-2 | High (exceeding 84% to 98%)[10][11] | Strong[11][12][13] | High internal consistency for its calibrated severity scores.[14] |
| ADI-R | Good to excellent[4] | Adequate[4] | Good across all behavioral areas.[4] |
| CARS-2 | High (ICC values for total score of 0.98 for ST and 0.95 for HF)[15] | High (correlation coefficients of 0.991 for ST and 0.901 for HF)[15] | High[15] |
| GARS-3 | Coefficients exceed .80 for subscales and .84 for Autism Indexes. | Coefficients exceed .80 for subscales and .90 for the Autism Indexes. | Coefficients exceed .85 for the subscales and .93 for the Autism Indexes.[9] |
ST: Standard Version; HF: High-Functioning Version; ICC: Intraclass Correlation Coefficient
Table 2: Validity of ASD Diagnostic Instruments (Sensitivity & Specificity)
| Instrument | Sensitivity | Specificity | Additional Notes |
| This compound-2 | 90% to 95%[10][11] | 93% to 95%[10][11] | One study reported a 34% false positive rate.[10] |
| ADI-R | Generally lower than this compound-2, with one study reporting 46% for an ASD group.[16] | High, with one study reporting 100% for a control group.[16] | Validity can be influenced by the informant's recall and reporting. |
| CARS-2 | High (81-100%)[7] | High (70-100%)[7] | CARS2-ST has very high specificity, while CARS2-HF has very high sensitivity.[7] |
| GARS-3 | 97%[9] | 97%[9] | Designed to accurately discriminate children with ASD from those without.[9] |
Experimental Protocols
Detailed experimental protocols for the validation of these instruments are extensive and vary across individual studies. However, the general methodologies employed in establishing their psychometric properties are summarized below.
This compound-2 Validation Methodology
-
Participants: Validation studies for the this compound-2 typically involve large and diverse samples of individuals with a clinical diagnosis of ASD, as well as control groups with other developmental disabilities (e.g., developmental delay, language disorders) and typically developing individuals.
-
Procedure: Trained and reliable examiners administer the appropriate this compound-2 module based on the participant's age and language level. The administration is videotaped to allow for independent scoring by a second reliable examiner to establish inter-rater reliability.
-
Data Analysis: To determine sensitivity and specificity, this compound-2 classifications are compared against a "gold standard" clinical diagnosis, which is often a best-estimate clinical diagnosis made by an experienced clinician or a consensus diagnosis from a multidisciplinary team. Statistical analyses, such as Receiver Operating Characteristic (ROC) curve analysis, are used to determine optimal cutoff scores. Test-retest reliability is assessed by administering the this compound-2 to the same individuals on two separate occasions and comparing the scores.
ADI-R Validation Methodology
-
Participants: Similar to this compound-2 studies, ADI-R validation involves recruiting participants with ASD and various control groups. The key informants are the parents or primary caregivers of these individuals.
-
Procedure: A trained and reliable interviewer conducts the semi-structured ADI-R interview with the caregiver. The interview is often audio or video-recorded for reliability checks.
-
Data Analysis: The scoring of the ADI-R is based on a detailed algorithm that corresponds to the diagnostic criteria for ASD.[17][18] The validity of the ADI-R is established by comparing its diagnostic classifications with those of other established measures and with clinical diagnoses. Signal detection theory and ROC analyses have been used to confirm the diagnostic validity of the ADI-R algorithms.[19]
CARS-2 and GARS-3 Validation Methodology
-
Participants: The standardization and validation of rating scales like the CARS-2 and GARS-3 involve large normative samples that are representative of the intended population in terms of age, sex, and other demographic variables.[20] Clinical samples of individuals with ASD and other conditions are also included to assess the scales' diagnostic accuracy.
-
Procedure: For the CARS-2, a clinician completes the rating scale based on direct observation of the child, as well as on information gathered from parents and teachers.[6] The GARS-3 is typically completed by a parent, teacher, or clinician who is familiar with the individual's behavior.
-
Data Analysis: The reliability of these scales is assessed through measures of internal consistency (e.g., Cronbach's alpha), test-retest reliability, and inter-rater reliability. Validity is examined by comparing the scores of individuals with ASD to those of typically developing individuals and individuals with other diagnoses. Concurrent validity is often established by correlating the scores of the CARS-2 or GARS-3 with scores on other established autism assessments like the this compound-2.
Diagnostic Workflow and Logical Relationships
The following diagram illustrates the typical workflow and logical relationships between these diagnostic instruments in a comprehensive ASD assessment.
This diagram illustrates that a comprehensive ASD assessment often begins with screening, followed by a combination of direct observation (this compound-2) and caregiver interviews (ADI-R). Rating scales like the CARS-2 and GARS-3 can provide additional information to inform the final clinical diagnosis, which integrates data from multiple sources.
Conclusion
The this compound-2 remains a cornerstone of ASD assessment due to its strong psychometric properties, particularly its high sensitivity and specificity based on direct behavioral observation. The ADI-R provides an essential developmental and historical context through a structured caregiver interview. The CARS-2 and GARS-3 offer efficient and reliable methods for rating the severity of autism-related behaviors and can be valuable components of a comprehensive evaluation, especially in settings where extensive observational assessments are not feasible. The choice of instrument should be guided by the specific clinical or research question, the age and developmental level of the individual, and the resources available. A multi-method, multi-informant approach that combines direct assessment with caregiver and teacher reports is considered best practice for a thorough and accurate diagnosis of Autism Spectrum Disorder.
References
- 1. compasspsy.co.uk [compasspsy.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Autism Diagnostic Interview - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. research.chop.edu [research.chop.edu]
- 7. Childhood Autism Rating Scale - 2nd Edition - TSLAT [txautism.net]
- 8. momjunky.com [momjunky.com]
- 9. m.youtube.com [m.youtube.com]
- 10. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 11. Laura Regan Psychology Services — Laura Regan Psychology Services [lrpsychologyservices.com]
- 12. researchgate.net [researchgate.net]
- 13. Brief Report: Examining Test-Retest Reliability of the Autism Diagnostic Observation Schedule (this compound-2) Calibrated Severity Scores (CSS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Childhood Autism Rating Scale Second Edition (CARS2) and Its Applicability in an Iranian Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. wpspublish.com [wpspublish.com]
- 18. DSM‐5 based algorithms for the Autism Diagnostic Interview‐Revised for children ages 4–17 years - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cuasp.org [cuasp.org]
Stability of the Autism Diagnostic Observation Schedule (ADOS) Modules: A Comparative Guide to Test-Retest Reliability
The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a gold-standard semi-structured, standardized assessment for Autism Spectrum Disorder (ASD). A critical aspect of any diagnostic instrument is its reliability, particularly its stability over time, known as test-retest reliability. This guide provides a comparative overview of the test-retest reliability of the different this compound-2 modules, supported by experimental data from key studies. This information is crucial for researchers and clinicians in selecting appropriate outcome measures and for interpreting changes in scores over time.
Overview of this compound-2 Modules
The this compound-2 consists of five modules, each designed for a specific developmental and language level. The choice of module is determined by the individual's expressive language ability and chronological age.
Comparative Test-Retest Reliability Data
The test-retest reliability of the this compound modules has been evaluated in several studies, primarily using Intraclass Correlation Coefficients (ICCs). An ICC is a measure of the agreement of quantitative measurements made by different observers rating the same quantity. ICC values range from 0 to 1, with higher values indicating greater reliability. The following tables summarize key findings on the test-retest reliability of the this compound-2 Calibrated Severity Scores (CSS) and the diagnostic algorithm scores.
Test-Retest Reliability of this compound-2 Calibrated Severity Scores (CSS)
The Calibrated Severity Score (CSS) provides a standardized measure of autism symptom severity, allowing for comparisons across different modules and over time. A comprehensive study by Janvier and colleagues (2022) examined the test-retest reliability of the this compound-2 CSS across all modules.
| Module | N | Mean Age (months) | Mean Retest Interval (months) | Overall CSS (ICC) | Social Affect CSS (ICC) | Restricted & Repetitive Behaviors CSS (ICC) |
| Toddler | 75 | 20 | 2 | 0.87 | 0.88 | 0.63 |
| Module 1 | 30 | 37 | 2 | 0.82 | 0.80 | 0.67 |
| Module 2 | 31 | 34 | 2 | 0.71 | 0.73 | 0.68 |
| Module 3 | 57 | 100 (8.3 years) | 4 | 0.83 | 0.83 | 0.65 |
| Module 4 | 19 | 252 (21 years) | 8 | 0.77 | 0.64 | 0.58 |
Data from Janvier et al. (2022)
Test-Retest Reliability of this compound Algorithm Scores
The this compound algorithm scores are used for diagnostic classification. The reliability of these scores has been reported in the this compound-2 manual and other independent studies.
| Module | Study | N | Participant Characteristics | Mean Retest Interval | Overall Algorithm Score (Correlation/ICC) |
| Toddler | Luyster et al. (2009) | 39 | 12-30 months | 2 months | 0.86 (ICC) |
| Module 1 | Chojnicka & Pisula (2017) | - | Children | 4 months | 0.88 (ICC) |
| Module 2 | Chojnicka & Pisula (2017) | - | Children < 5 years | 5 months | 0.89 (ICC) |
| Module 2 | Chojnicka & Pisula (2017) | - | Children ≥ 5 years | 5 months | 0.71 (ICC) |
| Module 3 | Chojnicka & Pisula (2017) | - | Children & Adolescents | 6 months | 0.83 (ICC) |
| Module 4 | Schutte et al. (2015) | 23 | Verbally fluent adolescents and adults | 90 days (washout period) | 0.92 (ICC) for classification |
Note: The study by Schutte et al. (2015) compared remote and in-person administration, which serves as a measure of reliability across different administration contexts.
Experimental Protocols
A detailed understanding of the methodologies used in these studies is essential for interpreting the reliability data.
Janvier et al. (2022) - this compound-2 CSS Reliability
-
Participants: The study included 608 this compound observations from individuals with and without ASD.
-
Procedure: Participants were administered the same this compound-2 module on two separate occasions. The examiners were research-reliable on the this compound-2.
-
Data Analysis: Two-way random absolute Intraclass Correlation Coefficients (ICCs) were calculated for the CSS Total, Social Affect (SA), and Restricted and Repetitive Behavior (RRB) scores.
Luyster et al. (2009) - this compound Toddler Module Reliability
-
Participants: 39 children between 12 and 30 months of age.
-
Procedure: Each child was administered the this compound Toddler Module twice within a 2-month period.
-
Data Analysis: ICCs were calculated for the algorithm subtotal scores (SA and RRB) and the total algorithm score.
Chojnicka & Pisula (2017) - Polish Adaptation of this compound-2
-
Participants: A sample of individuals with ASD and other clinical diagnoses in Poland.
-
Procedure: Participants were administered the Polish version of the this compound-2 twice. The retest intervals varied by module.
-
Data Analysis: ICCs were calculated for the algorithm scores for each module.
Schutte et al. (2015) - this compound Module 4 Remote vs. In-Person Administration
-
Participants: 23 verbally fluent adolescents and adults with a diagnosis of ASD.
-
Procedure: A within-subject crossover design was used where each participant completed both a remote and a face-to-face this compound Module 4 administration. A 90-day washout period was implemented between assessments.
-
Data Analysis: ICCs were calculated for the this compound classification (Autism, Autism Spectrum, Non-Spectrum).
Summary and Conclusion
The test-retest reliability of the this compound-2 modules is generally moderate to high, supporting its use as a stable measure of ASD symptoms over time. The Calibrated Severity Scores, in particular, demonstrate good to excellent reliability across most modules, with the exception of the Restricted and Repetitive Behaviors domain which consistently shows lower, though still moderate, reliability.[1] This may be due to the shorter observation period for these behaviors within the this compound-2 administration.
The algorithm scores also show strong test-retest reliability, indicating that diagnostic classifications are likely to be consistent over short intervals. It is important for researchers and clinicians to consider the specific reliability coefficients for the module they are using, as well as the time interval between assessments, when interpreting changes in scores. For instance, the longer retest interval for Module 4 in the Janvier et al. (2022) study may contribute to the slightly lower ICCs compared to other modules with shorter intervals.
Overall, the available data provide robust evidence for the test-retest reliability of the this compound-2 modules, reinforcing their status as a cornerstone in the assessment of Autism Spectrum Disorder.
References
Concurrent Validity of the ADOS with Alternative ASD Measures: A Comparative Guide
The Autism Diagnostic Observation Schedule (ADOS), in conjunction with the Autism Diagnostic Interview-Revised (ADI-R), is often considered the "gold standard" for the diagnosis of Autism Spectrum Disorder (ASD). However, a range of other assessment tools are also utilized in clinical and research settings. This guide provides a comparative analysis of the concurrent validity of the this compound with several prominent ASD measures, presenting quantitative data from key validation studies to aid researchers, scientists, and drug development professionals in their selection and interpretation of these instruments.
Overview of Compared Instruments
The following instruments are compared against the this compound based on available concurrent validity data:
-
Autism Diagnostic Interview-Revised (ADI-R): A comprehensive, structured interview conducted with a parent or caregiver, focusing on developmental history and current behaviors.
-
Childhood Autism Rating Scale (CARS): A 15-item behavioral rating scale completed by a clinician to determine the severity of autistic symptoms.
-
Social Responsiveness Scale (SRS): A questionnaire designed to measure the severity of autism spectrum symptoms as they occur in natural social settings, completed by parents or teachers.
-
Gilliam Autism Rating Scale (GARS): A norm-referenced instrument that assists in the identification and estimation of the severity of autism.
Quantitative Comparison of Concurrent Validity
The tables below summarize the quantitative data from studies assessing the concurrent validity of the this compound with the aforementioned instruments. Concurrent validity, in this context, refers to the extent to which a test's results correspond with those of a previously established and validated measure (the this compound).
Table 1: this compound and Autism Diagnostic Interview-Revised (ADI-R)
| Study | Sample Size | Population | Key Findings |
| Risi et al. (2006) | 960 (U.S.), 232 (Canadian) | Children and adults | Pearson's r correlation between ADI-R and this compound algorithm totals was 0.57.[1] |
| Le Couteur et al. (2008) | 101 | Preschoolers with ASD and other developmental disorders | Correlations between ADI-R and this compound domains ranged from 0.51 to 0.71. |
| Meta-Analysis | (Multiple studies) | Individuals with suspected ASD | This compound-2 sensitivity: 0.89-0.92, specificity: 0.81-0.85. ADI-R sensitivity: 0.75, specificity: 0.82. |
Table 2: this compound and Childhood Autism Rating Scale (CARS)
| Study | Sample Size | Population | Key Findings |
| Ji et al. (2023) | 237 | Children | Significant correlation between CARS-2 and this compound-2 total scores (r=0.864, p<0.001).[2][3][4] |
| Preliminary Study | 78 | Children | Significant correlation between CARS and this compound total scores (r=0.808, p<0.001).[5] |
| Flowers et al. (2022) | Review | N/A | Strong correlation reported between CARS-2 and the original this compound (r=0.77-0.79). |
Table 3: this compound and Social Responsiveness Scale (SRS)
| Study | Sample Size | Population | Key Findings |
| Reszka et al. (2014) | 201 | Preschool-aged children with ASD | Scores on most measures were correlated, with the exception of the this compound and the parent-rated SRS (SRS-P).[6][7][8] |
| Flowers et al. (2022) | Review | N/A | Low to moderate correlation reported between the CARS-2 and the SRS (r=0.38-0.47), not directly with the this compound. |
Table 4: this compound and Gilliam Autism Rating Scale (GARS)
| Study | Sample Size | Population | Key Findings |
| Mazefsky & Oswald (2006) | Clinical Population | Children referred to a specialty diagnostic clinic | The GARS was found to be "generally ineffective at discriminating between children with various team diagnoses and consistently underestimated the likelihood of autism." |
| Flowers et al. (2022) | Review | N/A | Reports "excellent" correlations between the GARS-3 and the this compound (r=0.69-0.83), which is in contrast to other findings. |
| Camodeca (2023) | 186 | Clinically referred children suspected of autism | The GARS-3 did not demonstrate adequate criterion validity, with the author-suggested cutoff correctly classifying only about 47% of participants and having high false-positive rates. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of validation data. Below are summaries of the experimental protocols from key cited studies.
Ji et al. (2023): A Validation Study of the CARS-2 Compared With the this compound-2
-
Objective: To examine the concurrent validity of the Childhood Autism Rating Scale, Second Edition (CARS-2) with the Autism Diagnostic Observation Schedule, Second Edition (this compound-2).
-
Participants: A total of 237 children were included in the study.
-
Procedure: Both the CARS-2 and the this compound-2 were administered to all participating children.
-
Data Analysis: The relationship between the total scores of the CARS-2 and the this compound-2 was assessed using Pearson's correlation analysis. A receiver operating characteristic (ROC) curve was used to determine the optimal cutoff score for the CARS-2 in diagnosing ASD, using the this compound-2 as the reference standard.[2][3][4]
Reszka et al. (2014): Brief Report: Concurrent Validity of Autism Symptom Severity Measures
-
Objective: To determine if the symptom severity and diagnostic status of preschool-aged children with ASD were categorized similarly across the this compound, CARS, and SRS (parent and teacher versions).
-
Participants: The study included 201 preschool-aged children with an existing diagnosis of ASD.
-
Procedure: Participants were assessed using the this compound, and parents and/or teachers completed the CARS and SRS.
-
Data Analysis: The study examined the correlations between the scores of the different measures to assess concurrent validity.[6][7][8]
Mazefsky & Oswald (2006): The discriminative ability and diagnostic utility of the this compound-G, ADI-R, and GARS for children in a clinical setting
-
Objective: To evaluate the diagnostic utility and discriminative ability of the this compound-Generic (this compound-G), ADI-R, and GARS in a clinical population.
-
Participants: Children who were referred to a specialty diagnostic clinic over a three-year period.
-
Procedure: Participants were assessed using the this compound-G, ADI-R, and GARS as part of a comprehensive diagnostic evaluation. The results of these measures were compared to the final team diagnoses.
-
Data Analysis: The study analyzed the agreement between the instrument classifications and the clinical team diagnoses.
Visualizing the Relationships
The following diagrams illustrate the concept of concurrent validity and a typical experimental workflow for such studies.
Caption: Relationship between this compound and other ASD measures.
Caption: A generalized experimental workflow diagram.
References
- 1. researchwithrowan.com [researchwithrowan.com]
- 2. A Validation Study of the CARS-2 Compared With the this compound-2 in the Diagnosis of Autism Spectrum Disorder: A Suggestion for Cutoff Scores -Journal of the Korean Academy of Child and Adolescent Psychiatry | Korea Science [koreascience.kr]
- 3. A Validation Study of the CARS-2 Compared With the this compound-2 in the Diagnosis of Autism Spectrum Disorder: A Suggestion for Cutoff Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A Validation Study of the CARS-2 Compared With the this compound-2 in the Diagnosis of Autism Spectrum Disorder: A Suggestion for Cutoff Scores | Semantic Scholar [semanticscholar.org]
- 5. Comparison of the Autism Diagnostic Observation Schedule and Childhood Autism Rating Scale in the Diagnosis of Autism Spectrum Disorder: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Service Disruption [eric.ed.gov]
- 7. Brief report: concurrent validity of autism symptom severity measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brief Report: Concurrent Validity of Autism Symptom Severity Measures | mijn-bsl [mijn.bsl.nl]
Navigating the Cultural Maze: A Comparative Guide to the Cross-Cultural Validation of the Autism Diagnostic Observation Schedule (ADOS)
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the ADOS and its Alternatives in Diverse Populations
The Autism Diagnostic Observation Schedule (this compound) is a widely recognized "gold standard" for autism spectrum disorder (ASD) assessment. However, its application across different cultural and linguistic groups presents a significant challenge. As global research and clinical trials increasingly include diverse populations, a critical examination of the cross-cultural validity of the this compound and its alternatives is paramount. This guide provides a comprehensive comparison of the this compound's performance in various cultural contexts, alongside data from other commonly used assessment tools, to inform instrument selection and data interpretation in multinational studies.
The Imperative of Cross-Cultural Validation
Cultural norms profoundly influence social communication and behavior, the very domains assessed in ASD evaluations. A direct translation of an assessment tool developed in a Western context may not be appropriate for other cultures, potentially leading to misdiagnosis and inaccurate prevalence estimates. The process of cross-cultural validation is therefore not merely a linguistic exercise but a rigorous scientific endeavor to ensure that an instrument measures the same construct with comparable accuracy across different populations.
The typical workflow for cross-cultural validation of a diagnostic tool like the this compound involves a multi-step process designed to ensure linguistic, cultural, and psychometric equivalence.
Quantitative Comparison of the this compound and its Alternatives Across Cultures
The following tables summarize available quantitative data on the psychometric properties of the this compound and several alternative instruments that have undergone cross-cultural validation. It is important to note that the level of detail and the specific metrics reported vary across studies, highlighting a need for more standardized reporting in this area of research.
Autism Diagnostic Observation Schedule (this compound)
| Language/Cultural Adaptation | Sensitivity | Specificity | Inter-rater Reliability (Cohen's Kappa) | Key Findings |
| Polish | >90% (most modules) | >80% (most modules) | High | The Polish version of the this compound-2 demonstrated high sensitivity and specificity.[1] |
| Korean | 85.4% - 100.0% | 80.4% - 96.8% | 0.83 - 0.92 | The Korean this compound-2 is a valid and reliable instrument for diagnosing ASD in South Korea.[2] |
| Brazilian Portuguese | Not Reported | Not Reported | Adequate for 7 of 10 areas | Showed good semantic equivalence with the original English version.[3] |
| Spanish | Not Yet Validated | Not Yet Validated | Not Reported | A Spanish translation has been developed and is used in over nine countries, but its psychometric properties have not yet been formally validated. |
Alternative Autism Assessment Tools
| Instrument | Language/Cultural Adaptation | Sensitivity | Specificity | Reliability | Key Findings |
| Autism Diagnostic Interview-Revised (ADI-R) | Polish | 0.86 - 0.94 | 0.85 - 0.87 | Excellent inter-rater, internal consistency, and test-retest reliability | The Polish ADI-R is a robust tool for diagnosing ASD.[4][5] |
| Korean | 86.06% - 99.27% | 84.75% - 99.55% | Good to excellent agreement with other ASD measures | The Korean ADI-R demonstrated high levels of sensitivity and specificity.[6][7][8] | |
| Childhood Autism Rating Scale (CARS) | Multi-country (India, Jamaica, Mexico, Spain, Turkey, USA) | Not Reported | Not Reported | Measurement invariance not held | May not provide cross-culturally valid ASD assessments, with all items found to be non-invariant across the six countries. |
| Social Communication Questionnaire (SCQ) | German/U.S.A./G.B. | 0.87 | 0.58 | Not Reported | A cut-off score of 13 was established in this multi-site study.[9] |
| Chinese (Taiwan) | Not Reported | Not Reported | Good test-retest reliability (rICC = 0.77-0.78) and internal consistency (α = 0.73-0.91) | The Chinese version of the SCQ is a reliable and valid instrument.[10] | |
| Screening Tool for Autism in Toddlers and Young Children (STAT) | Chinese | High | High | Good consistency with this compound-2 results | A promising level 2 screening tool for early autism identification in China, particularly for children aged 14-36 months.[11] |
| Social Responsiveness Scale (SRS) | German | Not Reported | Not Reported | Internal consistency (0.91-0.97), test-retest reliability (0.84-0.97), inter-rater reliability (0.76 and 0.95) | The German adaptation of the SRS demonstrated satisfactory to good psychometric properties.[12][13] |
| Farsi (Iranian) | Not Reported | Not Reported | Significantly correlated with the SCQ and VABS | Supported as a valid screening instrument for social communication problems in Farsi-speaking children.[14] | |
| Chinese (Taiwan) | Not Reported | Not Reported | Test-retest reliability (intraclass correlations 0.751–0.852), internal consistency (Cronbach's alpha 0.944–0.947) | A reliable and valid instrument for measuring autistic traits in the ethnic Chinese population in Taiwan.[15] | |
| Vietnamese | Not Reported | Not Reported | High internal consistency | The Vietnamese SRS was found to be a reliable and valid tool to distinguish between children with and without ASD.[16] |
Experimental Protocols: A Look at the Methodology of Cross-Cultural Validation
The process of validating a tool like the this compound in a new cultural context is multifaceted. The study on the Brazilian Portuguese version of the this compound provides a clear example of the typical stages involved[3]:
-
Translation and Back-Translation: The instrument is first translated from the source language (English) into the target language (Brazilian Portuguese). A second, independent translator then translates the new version back into the source language. This helps to identify and rectify any discrepancies in meaning.
-
Semantic Equivalence Analysis: A committee of experts, including bilingual professionals and specialists in ASD, reviews the original, translated, and back-translated versions to ensure that the meaning and intent of each item are preserved. This includes considering cultural nuances and the appropriateness of materials and activities.
-
Pre-testing: The adapted instrument is administered to a small sample of the target population. This phase helps to identify any practical issues with the administration or scoring of the test in the new cultural context. In the Brazilian study, this involved verifying the agreement on scoring between mental health specialists and a senior this compound examiner.[3]
The Interplay of Culture and ASD Assessment
The decision to use a particular assessment tool in a cross-cultural setting is not merely a matter of choosing the one with the best psychometric properties. It involves a careful consideration of the cultural context and its potential impact on the presentation and interpretation of ASD symptoms.
Conclusion and Recommendations
The cross-cultural validation of the this compound is an ongoing and critical area of research. While progress has been made in adapting the this compound for use in various cultures, this guide highlights the variability in the availability and reporting of quantitative psychometric data. For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Prioritize Validated Instruments: Whenever possible, utilize assessment tools that have been rigorously validated in the specific cultural and linguistic context of the study population.
-
Scrutinize Validation Data: Carefully examine the published validation studies for details on the methodology, sample characteristics, and the specific psychometric properties reported.
-
Consider a Multi-Method Approach: Do not rely on a single instrument for diagnosis. A combination of observational measures, parent interviews, and caregiver questionnaires can provide a more comprehensive and culturally sensitive assessment.
-
Acknowledge Limitations: When using a tool that has not been fully validated in a particular population, it is essential to acknowledge this as a limitation in the interpretation and reporting of the findings.
-
Advocate for More Research: The need for more high-quality, standardized cross-cultural validation studies of the this compound and other autism assessment tools is evident. Supporting and conducting such research will ultimately improve the accuracy of ASD diagnosis and the quality of global research in the field.
By carefully considering the cultural context and the psychometric properties of assessment tools, the scientific community can move towards more equitable and accurate assessment of ASD worldwide, a critical step for advancing research and developing effective interventions for all individuals on the autism spectrum.
References
- 1. Adaptation and Validation of the this compound-2, Polish Version - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic validity of Autism Diagnostic Observation Schedule, second edition (K-ADOS-2) in the Korean population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Academic Professional: Enhancing Diagnostic Accuracy with Cross-Cultural Validation of the ADI-R || TinyEYE Therapy Services [tinyeye.com]
- 5. Cross-Cultural Validation of the Polish Version of the ADI-R, Including New Algorithms for Toddlers and Young Preschoolers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validating the Autism Diagnostic Interview-Revised in the Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 9. Cross-Cultural Validity of the Social Communication Questionnaire for Adults with Intellectual Developmental Disorder | mijn-bsl [mijn.bsl.nl]
- 10. researchgate.net [researchgate.net]
- 11. Autism screening tool validation for toddlers and young children: advantages and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing autistic traits: cross-cultural validation of the social responsiveness scale (SRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cross-Cultural Validation and Normative Data of the Social Responsiveness Scale in a Group of Iranian General Child Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The reliability and validity of the Social Responsiveness Scale to measure autism symptomology in Vietnamese children - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Autism Diagnostic Observation Schedule (ADOS) and the Childhood Autism Rating Scale (CARS) for Autism Spectrum Disorder Diagnosis
For researchers and clinicians in the field of neurodevelopmental disorders, the accurate diagnosis of Autism Spectrum Disorder (ASD) is paramount for initiating appropriate interventions and support. Two of the most widely recognized instruments in this diagnostic landscape are the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) and the Childhood Autism Rating Scale, Second Edition (CARS-2). This guide provides a detailed comparison of their effectiveness, methodologies, and operational workflows to aid professionals in selecting the most suitable tool for their specific needs.
Quantitative Comparison of Diagnostic Accuracy
The following table summarizes key performance metrics from comparative studies, offering a quantitative overview of the diagnostic accuracy of this compound-2 and CARS-2. These studies often use the this compound-2 as a gold standard to evaluate the sensitivity and specificity of the CARS-2.
| Metric | Study Population/Notes | This compound-2 | CARS-2 | Citation |
| Sensitivity | Diagnosis of Autism | Not specified (used as standard) | 88.0% | [1] |
| Diagnosis of Autism or Autism Spectrum | Not specified (used as standard) | 63.0% | [1] | |
| Diagnosis of Autism (CARS-2 cutoff of 30) | Not specified (used as standard) | 100% | [2] | |
| Diagnosis of Autism or Autism Spectrum (CARS-2 cutoff of 30) | Not specified (used as standard) | 89% | [2] | |
| Specificity | Diagnosis of Autism | Not specified (used as standard) | 92.9% | [1] |
| Diagnosis of Autism or Autism Spectrum | Not specified (used as standard) | 100% | [1] | |
| Diagnosis of Autism (CARS-2 cutoff of 30) | Not specified (used as standard) | 84% | [2] | |
| Diagnosis of Autism or Autism Spectrum (CARS-2 cutoff of 30) | Not specified (used as standard) | 100% | [2] | |
| Positive Predictive Value (PPV) | Diagnosis of Autism | Not specified (used as standard) | 95.7% | [1] |
| Diagnosis of Autism or Autism Spectrum | Not specified (used as standard) | 100% | [1] | |
| Diagnosis of Autism (CARS-2 cutoff of 30) | Not specified (used as standard) | 97% | [2] | |
| Diagnosis of Autism or Autism Spectrum (CARS-2 cutoff of 30) | Not specified (used as standard) | 100% | [2] | |
| Negative Predictive Value (NPV) | Diagnosis of Autism | Not specified (used as standard) | 81.3% | [1] |
| Diagnosis of Autism or Autism Spectrum | Not specified (used as standard) | 15.6% | [1] | |
| Diagnosis of Autism (CARS-2 cutoff of 30) | Not specified (used as standard) | 100% | [2] | |
| Diagnosis of Autism or Autism Spectrum (CARS-2 cutoff of 30) | Not specified (used as standard) | 23% | [2] | |
| Correlation with each other | Total Scores | r = 0.808 (p<0.001) | r = 0.808 (p<0.001) | [3] |
| Total Scores (CARS2-ST with this compound-2) | r = 0.864 (p<0.001) | r = 0.864 (p<0.001) | [2] | |
| Optimal CARS Cutoff Score | For identifying Autism (vs. This compound) | N/A | 30 | [3] |
| For identifying Autism Spectrum (vs. This compound) | N/A | 24.5 | [3] | |
| For identifying Autism (vs. This compound-2) | N/A | 30 | [2] | |
| For identifying Autism Spectrum (vs. This compound-2) | N/A | 28.5 | [2] |
Experimental Protocols
Study Design and Participants
The data presented is primarily derived from retrospective chart reviews and validation studies. For instance, one key study involved a retrospective analysis of the this compound and CARS scores of 78 children.[3] Another significant validation study included a total of 237 children who were assessed using both the CARS2-ST and the this compound-2.[2] Participants in these studies typically have a mean age in early childhood and are referred for evaluation of developmental concerns.
Assessment Procedures
In these comparative studies, both the this compound-2 and CARS-2 are administered to the same cohort of children. The this compound-2 is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors.[4] It is administered by a trained clinician and involves a series of social presses designed to elicit behaviors relevant to a diagnosis of ASD. The specific module of the this compound-2 used is dependent on the child's age and language level.[5]
The CARS-2 is a 15-item behavior rating scale completed by a clinician based on direct observation, parent report, and other records.[6] The clinician rates the individual on a 4-point scale for each item, considering the frequency, intensity, peculiarity, and duration of the behaviors.[3]
Data Analysis
Statistical analyses in these studies typically involve Pearson's correlation to determine the concurrent validity between the total scores of the two instruments. Receiver Operating Characteristic (ROC) curve analysis is commonly employed to determine the optimal cutoff scores for the CARS-2 that provide the best balance of sensitivity and specificity when compared to the this compound-2 classification.[3]
Visualization of Diagnostic Workflows
To better understand the operational differences between the two instruments, the following diagrams illustrate their respective diagnostic workflows.
Logical Relationship in Comparative Studies
The following diagram illustrates the logical flow of a typical study comparing the effectiveness of CARS-2 against this compound-2.
References
- 1. The Childhood Autism Rating Scale Second Edition (CARS2) and Its Applicability in an Iranian Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baslpcourse.com [baslpcourse.com]
- 3. (CARS®2) Childhood Autism Rating Scale, Second Edition [wpspublish.com]
- 4. irp.cdn-website.com [irp.cdn-website.com]
- 5. Interpreting this compound-2 Scores: What Clinicians Need to Know - Early Childhood Education Degrees [early-childhood-education-degrees.com]
- 6. Childhood Autism Rating Scale - 2nd Edition - TSLAT [txautism.net]
A Comparative Guide to the Diagnostic Accuracy of the Autism Diagnostic Observation Schedule (ADOS-2)
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis of Autism Spectrum Disorder (ASD) is paramount for clinical research, the development of novel therapeutics, and ensuring appropriate support for individuals with ASD. The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a widely recognized component of a comprehensive ASD diagnostic assessment. This guide provides an objective comparison of the this compound-2's diagnostic accuracy with its common alternative, the Autism Diagnostic Interview, Revised (ADI-R), supported by data from systematic reviews and meta-analyses.
Comparison of Diagnostic Accuracy: this compound-2 vs. ADI-R
The following table summarizes the diagnostic accuracy of the this compound-2 and the ADI-R based on a systematic review and meta-analysis of studies conducted in both research and clinical settings.
| Diagnostic Tool | Sensitivity | Specificity | Population | Source |
| This compound-2 | 0.89 - 0.92 | 0.81 - 0.85 | Children | [1][2] |
| ADI-R | 0.75 | 0.82 | Children | [1][2] |
Note: Sensitivity refers to the ability of the test to correctly identify individuals with ASD, while specificity refers to the ability of the test to correctly identify individuals who do not have ASD.
Experimental Protocols
The data presented in this guide are derived from systematic reviews and meta-analyses of multiple independent studies. The general experimental protocol for these diagnostic accuracy studies is as follows:
1. Participant Recruitment:
-
Participants are typically children or adults referred for a diagnostic evaluation due to concerns about ASD.
-
Inclusion criteria often involve a minimum developmental and language level appropriate for the specific this compound-2 module being administered.[3]
-
Exclusion criteria may include the presence of severe sensory or motor impairments that would interfere with the assessment.
2. Diagnostic Assessment:
-
Index Test (this compound-2): A trained and reliable administrator conducts the this compound-2 assessment. The this compound-2 is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors.[3] It consists of different modules selected based on the individual's age and language level.[4] The administration typically takes 40-60 minutes.[2]
-
Comparator Test (ADI-R): The ADI-R is a structured interview conducted with a parent or caregiver, focusing on the individual's developmental history and behaviors relevant to ASD.
-
Reference Standard: The final clinical diagnosis is typically made by an experienced clinician or a multidisciplinary team based on a comprehensive evaluation. This evaluation integrates information from the this compound-2, ADI-R, developmental history, direct observation, and clinical judgment, often guided by the criteria in the Diagnostic and Statistical Manual of Mental Disorders (DSM-5).
3. Data Analysis:
-
The classifications from the this compound-2 and ADI-R are compared against the reference standard diagnosis.
-
Sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) are calculated to determine the diagnostic accuracy of each instrument.
Diagnostic Workflow of the this compound-2
The following diagram illustrates the typical workflow for an autism diagnosis incorporating the this compound-2.
A typical workflow for an autism diagnosis incorporating the this compound-2.
Important Considerations:
It is crucial to note that the this compound-2 is not a standalone diagnostic tool.[5] A comprehensive clinical evaluation by an experienced professional or multidisciplinary team is essential for an accurate diagnosis of ASD. The diagnostic accuracy of the this compound-2 can also be influenced by the clinical population being assessed. For instance, specificity may be lower in individuals with other psychiatric conditions that present with overlapping symptoms.[4][6] Therefore, while the this compound-2 is a valuable and well-validated instrument, its results must be interpreted within the broader clinical context.
References
- 1. (this compound®-2) Autism Diagnostic Observation Schedule, Second Edition [wpspublish.com]
- 2. Autism Diagnostic Observation Schedule, Second Edition (this compound-2) [massgeneral.org]
- 3. childrensresourcegroup.com [childrensresourcegroup.com]
- 4. Autism Diagnostic Observation Schedule (this compound-2) [annabellepsychology.com]
- 5. research.chop.edu [research.chop.edu]
- 6. The Accuracy of the this compound-2 in Identifying Autism among Adults with Complex Psychiatric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the ADOS-2 for New Populations: A Comparative Guide
The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a gold-standard, semi-structured, standardized assessment of social interaction, communication, and play for individuals suspected of having autism spectrum disorder (ASD).[1][2] While extensively validated in North American and Western European populations, its application to new cultural, linguistic, and clinical groups requires rigorous evaluation to ensure diagnostic accuracy. This guide provides a comparative analysis of the this compound-2's performance in two such populations: Polish-speaking individuals and adults with co-occurring psychosis.
I. Cultural and Linguistic Adaptation: The Polish Validation of the this compound-2 (this compound-2-PL)
The translation and cultural adaptation of diagnostic instruments are critical for their valid use across different linguistic and social contexts. A Polish validation study of the this compound-2 highlights this process and provides valuable data on its psychometric properties in a non-English-speaking population.
Comparative Performance of Diagnostic Tools in the Polish Population
The validation of the this compound-2-PL involved comparisons with clinical diagnoses and the Autism Diagnostic Interview-Revised (ADI-R), another widely used diagnostic tool.[3] The following table summarizes the psychometric properties of the this compound-2-PL and the Polish validation of the ADI-R.
| Instrument | Module/Algorithm | Sensitivity | Specificity | Population | Source |
| This compound-2-PL | Toddler Module ("All younger/older with few to no words") | >90% | ~80% | Toddlers | Chojnicka & Pisula (2017) |
| Toddler Module ("Older with some words") | 71% | >80% | Toddlers | Chojnicka & Pisula (2017) | |
| Module 1 | >90% | >80% | Children | Chojnicka & Pisula (2017) | |
| Module 2 ("Aged 5 years or older") | 84% | >70% | Children | Chojnicka & Pisula (2017) | |
| Module 3 | >90% | >80% | Adolescents/Adults | Chojnicka & Pisula (2017) | |
| Module 4 | >90% | >70% | Adolescents/Adults | Chojnicka & Pisula (2017) | |
| ADI-R-PL | Diagnostic Algorithm (2-3 years) | 0.94 | 0.88 | Children | Chojnicka & Pisula (2019) |
| Diagnostic Algorithm (4-9 years) | 0.96 | 0.91 | Children | Chojnicka & Pisula (2019) |
Experimental Protocols
Polish Validation of the this compound-2 (Chojnicka & Pisula, 2017)
-
Objective: To adapt and validate the this compound-2 for use in a Polish-speaking population.
-
Participants: A total of 401 participants were included, comprising 193 individuals with ASD, 78 with non-spectrum disorders, and 130 typically developing individuals.
-
Methodology:
-
Translation and Adaptation: The this compound-2 was translated into Polish and culturally adapted.
-
Examiner Training: Examiners underwent rigorous training to ensure reliable administration and coding.
-
Data Collection: The this compound-2-PL was administered to all participants. A subset of participants was also assessed using the ADI-R and the Social Communication Questionnaire (SCQ) for convergent validity.
-
Statistical Analysis: The study assessed interrater reliability, internal consistency, test-retest reliability, and diagnostic validity (sensitivity and specificity) of the this compound-2-PL against clinical diagnoses. Confirmatory factor analysis was used to examine the underlying structure of the instrument.
-
Polish Validation of the ADI-R (Chojnicka & Pisula, 2019)
-
Objective: To validate the Polish version of the ADI-R and develop new algorithms for toddlers and young preschoolers.
-
Participants: The validation group consisted of 125 participants: 65 with ASD and 60 in a control group (non-ASD disorders and typical development).
-
Methodology:
-
Data Collection: The ADI-R-PL was administered to the parents/caregivers of the participants.
-
Statistical Analysis: The study evaluated the psychometric properties of the ADI-R-PL, including its factor structure and diagnostic validity. New diagnostic algorithms were developed and tested for the younger age groups.
-
Experimental Workflow: this compound-2 Cultural Validation
Caption: Workflow for the cultural validation of the this compound-2.
II. Application in a New Clinical Population: Adults with Co-occurring Psychosis
Differentiating ASD from other psychiatric conditions, particularly those with overlapping symptoms like psychosis, is a significant diagnostic challenge. Research into the use of the this compound-2 in adults with complex psychiatric presentations is crucial for understanding its utility and limitations in this population.
Diagnostic Accuracy of this compound-2 Module 4 in Adults with Complex Psychiatric Conditions
A study by Maddox et al. (2017) investigated the diagnostic accuracy of the this compound-2 Module 4 in adults receiving services at community mental health centers. This study is particularly relevant as it reflects a "real-world" clinical population with high rates of co-occurring psychiatric conditions.
| Instrument | Algorithm | Sensitivity | Specificity | False Positive Rate (among those with psychosis) | Population | Source |
| This compound-2 Module 4 | WPS Algorithm | 100% | 74% | 30% | Adults in community mental health centers | Maddox et al. (2017) |
| This compound-2 Module 4 | Revised Algorithm | 100% | 70% | 30% | Adults in community mental health centers | Maddox et al. (2017) |
The findings indicate that while the this compound-2 Module 4 is highly sensitive in detecting ASD in this population (correctly identifying all individuals with ASD), it has a notable rate of false positives, particularly among individuals with a history of psychosis.[2] This suggests that social communication difficulties observed in the this compound-2 are not specific to ASD and can be present in other severe mental illnesses.[2]
Alternative Tools and Considerations
While the Maddox et al. (2017) study did not directly compare the this compound-2 to other observational measures within its design, other research has explored the use of self-report questionnaires like the Autism-Spectrum Quotient (AQ) in adults with psychosis. However, studies have shown that the AQ has poor discriminant ability in differentiating between adults with ASD and those with schizophrenia spectrum disorders, raising concerns about its utility as a screening tool in this clinical population.
The significant overlap in clinical features between ASD and psychosis necessitates a comprehensive diagnostic approach that does not rely on a single instrument.[4]
Experimental Protocol
Diagnostic Accuracy of the this compound-2 in Adults with Complex Psychiatric Conditions (Maddox et al., 2017)
-
Objective: To evaluate the diagnostic accuracy of the this compound-2 Module 4 in adults in community mental health centers.
-
Participants: 75 adults receiving services at two large community mental health centers. Participants had a variety of psychiatric diagnoses, with a significant portion having a history of psychosis.
-
Methodology:
-
Recruitment: Participants were recruited from existing mental health services.
-
Assessments: All participants were administered the this compound-2 Module 4. A comprehensive diagnostic assessment was also conducted by experienced clinicians, including a review of developmental history and all available clinical information, to establish a best-estimate clinical diagnosis of ASD or non-ASD.
-
Statistical Analysis: The sensitivity and specificity of the this compound-2 Module 4 were calculated based on its agreement with the best-estimate clinical diagnosis. The rate of false positives was specifically examined in the subgroup of participants with psychosis.
-
Logical Relationship: Differential Diagnosis of ASD and Psychosis
Caption: Overlapping symptoms in ASD and psychosis.
Conclusion
The validation of the this compound-2 in new populations is an ongoing and essential area of research. The Polish validation study demonstrates that with careful adaptation, the this compound-2 can be a reliable and valid tool in different cultural and linguistic settings. However, its use in complex clinical populations, such as adults with co-occurring psychosis, requires caution. The high sensitivity of the this compound-2 in this group is valuable, but the significant rate of false positives underscores the need for it to be part of a comprehensive assessment that includes a thorough developmental history and careful differential diagnosis by experienced clinicians. Researchers and drug development professionals should consider these nuances when using this compound-2 data from diverse populations to ensure the accurate identification and characterization of study participants.
References
- 1. The Accuracy of the this compound-2 in Identifying Autism among Adults with Complex Psychiatric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Adaptation and Validation of the this compound-2, Polish Version [frontiersin.org]
- 4. Self-Reported Autistic Traits Using the AQ: A Comparison between Individuals with ASD, Psychosis, and Non-Clinical Controls - PMC [pmc.ncbi.nlm.nih.gov]
Longitudinal Stability of ADOS-2 Classifications: A Comparative Guide
The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a gold-standard observational assessment for diagnosing Autism Spectrum Disorder (ASD).[1] For researchers and clinicians engaged in longitudinal studies, understanding the stability of this compound-2 classifications over time is critical for tracking developmental trajectories and evaluating treatment outcomes. This guide provides a comparative overview of the longitudinal stability of this compound-2 classifications, supported by experimental data from multiple studies.
Quantitative Data on this compound-2 Classification Stability
The stability of this compound-2 classifications has been examined across various age groups and populations. The following table summarizes key findings from several longitudinal studies.
| Study Population | Age at Initial Assessment | Follow-up Interval | This compound-2 Modules Used | Stability Measure | Key Findings |
| High-Risk Toddlers | 15.4 months | To 36.6 months | Toddler Module | Sensitivity, Stability % | Sensitivity of an ASD diagnosis increased from 52% at Time 1 to 86% at Time 2. The stability of an ASD diagnosis also increased from 63% to 68% over the same period.[2] |
| Children Diagnosed Before Age 2 | Before 2 years | To school-age (mean 5.7 years) | Not specified | Stability % | High stability rates (72–100%) have been reported when the first assessment occurred around the second birthday and follow-up was 1–7 years later.[3] |
| School-Age Children | 3 years | To 9.5 years | Not specified | Stability % | In one study, 94.4% of children diagnosed with ASD at age 3 retained their diagnosis at age 9.5.[3] |
| Youth with Down Syndrome (DS) or Fragile X Syndrome (FXS) | Mean age 14.5-15.3 years | Short-term and long-term | Not specified | Classification Variability | Both groups showed variable short- and long-term ASD classifications, with significantly higher variability in the DS group. Participants with variable classifications tended to have lower this compound-2 Calibrated Severity Scores (CSS) and higher language scores.[4] |
| General ASD Population (CSS Trajectories) | 2 to 15 years | Longitudinal | Modules 1-4 | Latent Trajectory Classes | Over 80% of participants were assigned to persistently high or moderately severe trajectory classes based on this compound CSS, indicating overall stability in symptom severity for the majority.[5] |
Experimental Protocols
The methodologies employed in longitudinal studies of this compound-2 stability generally follow a similar structure, designed to minimize variability and ensure reliable data collection over time.
Participant Recruitment and Characterization:
-
Inclusion Criteria: Participants are typically recruited from clinical or research cohorts. Initial diagnosis is often established using a comprehensive assessment battery that includes the this compound-2, the Autism Diagnostic Interview-Revised (ADI-R), and clinical best estimate (CBE) diagnosis based on DSM criteria.[6][7]
-
Exclusion Criteria: Exclusion criteria often include the presence of significant sensory or motor impairments that would invalidate the this compound-2 administration.
-
Characterization: At each time point, participants undergo a battery of standardized assessments, including measures of verbal and non-verbal intelligence, to characterize their developmental level.[3]
Data Collection and Administration:
-
Longitudinal Assessments: Participants are assessed at multiple time points, with intervals ranging from several months to several years.[3][4]
-
Standardized Administration: The this compound-2 is administered by trained and research-reliable examiners to ensure consistency. Administrations are often video-recorded to allow for independent scoring and reliability checks.[7]
-
Module Selection: The appropriate this compound-2 module is selected based on the participant's age and language level at each assessment point.[8]
Data Analysis:
-
Diagnostic Stability: Stability of the categorical ASD classification (ASD vs. non-ASD) is often assessed using percentage agreement, sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV).[3]
-
Symptom Severity Trajectories: To track changes in the severity of ASD symptoms over time, studies often utilize the this compound Calibrated Severity Scores (CSS). The CSS provides a standardized metric that is less influenced by age and language level compared to raw scores.[5][9] Statistical methods such as linear mixed-effects models are used to analyze longitudinal trajectories of these scores.[3]
Visualization of a Longitudinal this compound-2 Study Workflow
The following diagram illustrates a typical workflow for a longitudinal study investigating the stability of this compound-2 classifications.
References
- 1. Autism Diagnostic Observation Schedule, Second Edition (this compound-2) | Weill Cornell Medicine Psychiatry [psychiatry.weill.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Diagnostic Stability and Phenotypic Differences Among School-Age Children Diagnosed With ASD Before Age 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trajectories of Autism Severity in Children Using Standardized this compound Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Participants [bio-protocol.org]
- 7. Frontiers | Adaptation and Validation of the this compound-2, Polish Version [frontiersin.org]
- 8. The Autism Diagnostic Observation Schedule, Toddler Module: Standardized Severity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardizing this compound Scores for a Measure of Severity in Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding "ADOS" for Proper Disposal
Initial searches for "ADOS" revealed safety and disposal information for a line of commercial adhesives and sealants. Given the context of your request, which emphasizes laboratory safety, experimental protocols, and signaling pathways, it is likely that you are referring to a chemical reagent used in research rather than a commercial adhesive product.
To provide you with accurate and relevant disposal procedures, it is crucial to identify the specific chemical compound you are working with. Different chemicals, even with similar acronyms, can have vastly different properties, hazards, and disposal requirements.
Please provide more specific information about the "this compound" substance you are using, such as:
-
Full chemical name: For example, instead of "this compound," the full name might be something like "2-chloro-N6-cyclopentyladenosine."
-
CAS Number: The Chemical Abstracts Service (CAS) registry number is a unique identifier for a specific chemical substance.
-
Research Context/Application: Knowing the type of research (e.g., cell biology, pharmacology, etc.) can help in identifying the compound and its associated safety protocols.
Once the specific chemical is identified, a detailed and accurate response can be generated that includes the required safety information, data tables, experimental protocols (if applicable), and a procedural diagram for its proper disposal, tailored to a laboratory setting and the specific hazards of the substance.
Clarification Required: The Term "ADOS" is Ambiguous
In order to provide you with essential safety and logistical information for handling "ADOS," it is imperative to first clarify the specific substance to which you are referring. The acronym "this compound" has multiple meanings, and the personal protective equipment (PPE) required, along with handling and disposal procedures, is entirely dependent on the specific chemical and its associated hazards.
The most prominent use of "this compound" in a research and clinical context is the Autism Diagnostic Observation Schedule (this compound) , a standardized assessment for autism spectrum disorder.[1][2][3][4][5] Handling materials for this assessment would not typically require chemical-specific PPE beyond standard hygiene practices.
However, "this compound" is also a brand name for various chemical products, including:
-
This compound Structural Adhesive: An epoxy-polyamide resin.[6]
-
This compound F2: A polychloroprene-based contact adhesive.[7]
-
This compound MS High Performance Adhesive Sealant: A sealant based on MS Polymers.[8][9]
The safety protocols for these industrial adhesives are significantly different from one another and from any substance that might be used in a pharmaceutical research and development setting.
To ensure the safety of all personnel, please provide the following information:
-
Full chemical name of the substance you refer to as "this compound."
-
CAS (Chemical Abstracts Service) number , if available.
-
The context of its use within your laboratory (e.g., as a reagent, solvent, intermediate).
Once you provide this critical information, a comprehensive guide can be developed, including:
-
Detailed Personal Protective Equipment (PPE) Recommendations: Specific guidance on the types of gloves, eye and face protection, respiratory protection, and protective clothing required.
-
Safe Handling and Storage Procedures: Step-by-step instructions for minimizing exposure and ensuring stability.
-
Disposal Plan: Procedures for the safe disposal of this compound waste in accordance with regulatory guidelines.
-
Emergency Procedures: Actions to take in case of a spill, exposure, or fire.
-
Quantitative Data Summary: A structured table outlining key safety data such as exposure limits, toxicity, and flammability.
-
Workflow Diagrams: Visual representations of handling and disposal workflows to ensure clarity and adherence to safety protocols.
Providing generic safety information without knowing the specific substance would be irresponsible and could lead to unsafe practices. Your safety is our primary concern. We look forward to receiving the necessary details to provide you with the accurate and essential information you need.
References
- 1. appliedbehavioranalysisedu.org [appliedbehavioranalysisedu.org]
- 2. direct.mit.edu [direct.mit.edu]
- 3. The Adapted this compound: A new module set for the assessment of minimally verbal adolescents and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-2 Training FAQs | Weill Cornell Medicine Psychiatry [psychiatry.weill.cornell.edu]
- 6. crc.co.nz [crc.co.nz]
- 7. smitsgroup.co.nz [smitsgroup.co.nz]
- 8. CRC this compound Adhesive Sealant | AIMS Industrial Supplies [aimsindustrial.com.au]
- 9. CRC this compound | Blackwoods [blackwoods.com.au]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
